molecular formula C10H7ClN2O3 B8790687 2-Chloro-6-methoxy-8-nitroquinoline CAS No. 52824-29-0

2-Chloro-6-methoxy-8-nitroquinoline

Katalognummer: B8790687
CAS-Nummer: 52824-29-0
Molekulargewicht: 238.63 g/mol
InChI-Schlüssel: XKYYWFGJCJNRGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-methoxy-8-nitroquinoline is a versatile chemical intermediate in medicinal chemistry and organic synthesis. Its core structure, which combines a chloro-substituent, a methoxy group, and a nitro group on a quinoline scaffold, makes it a valuable precursor for the development of bioactive molecules. Research indicates that analogous 8-nitroquinoline derivatives are of significant interest as potential antiparasitic agents, showing activity against kinetoplastid parasites such as Leishmania and Trypanosoma . These compounds are often investigated as substrates for parasitic nitroreductase (NTR) enzymes, which selectively bioactivate them, leading to the generation of cytotoxic metabolites . Furthermore, the 6-methoxy-8-nitroquinoline scaffold is a key intermediate in the classic synthesis of 8-aminoquinoline antimalarial drugs, such as primaquine . The reactive 2-chloro group on this particular derivative provides a handle for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitution, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies . This compound is intended for use in a laboratory setting as a building block for the synthesis of more complex molecules for research purposes. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

52824-29-0

Molekularformel

C10H7ClN2O3

Molekulargewicht

238.63 g/mol

IUPAC-Name

2-chloro-6-methoxy-8-nitroquinoline

InChI

InChI=1S/C10H7ClN2O3/c1-16-7-4-6-2-3-9(11)12-10(6)8(5-7)13(14)15/h2-5H,1H3

InChI-Schlüssel

XKYYWFGJCJNRGZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C2C(=C1)C=CC(=N2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States
Foundational & Exploratory

2-Chloro-6-methoxy-8-nitroquinoline synthesis pathway

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methoxy-8-nitroquinoline

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of a robust synthetic pathway for 2-chloro-6-methoxy-8-nitroquinoline. This key heterocyclic compound serves as a valuable intermediate in the synthesis of various pharmacologically active molecules. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in established chemical principles.

Introduction and Strategic Overview

2-Chloro-6-methoxy-8-nitroquinoline is a highly functionalized quinoline scaffold. The presence of a chloro group at the 2-position provides a reactive handle for nucleophilic substitution, enabling the introduction of diverse functionalities essential for structure-activity relationship (SAR) studies in drug discovery. The electron-withdrawing nitro group and electron-donating methoxy group on the benzene ring further modulate the electronic properties of the molecule.

The most logical and field-proven approach to this target molecule involves a two-stage synthesis. First, the quinoline core is constructed to form the stable 2-hydroxy (or 2-quinolinone) analogue. This intermediate is then subjected to a chlorination reaction to yield the final product. This strategy is favored due to the high stability of the quinolinone intermediate and the efficiency of modern chlorination protocols.

Primary Synthetic Pathway

The synthesis is logically divided into the formation of the core heterocyclic structure followed by targeted functionalization.

Synthesis_Pathway cluster_0 Stage A: Quinolinone Core Synthesis cluster_1 Stage B: Chlorination A 4-Methoxy-2-nitroaniline + Diethyl Malonate Conrad-Limpach-Knorr Cyclization B 6-Methoxy-8-nitroquinolin-2(1H)-one (Intermediate) A->B Thermal Cyclization C 6-Methoxy-8-nitroquinolin-2(1H)-one + POCl₃ B->C Substrate for Chlorination D 2-Chloro-6-methoxy-8-nitroquinoline (Final Product) C->D Dehydrative Chlorination

Caption: Overall workflow for the synthesis of 2-Chloro-6-methoxy-8-nitroquinoline.

Stage A: Synthesis of 6-Methoxy-8-nitroquinolin-2(1H)-one

The foundational step is the construction of the quinolinone ring system. A reliable method for this transformation is the Conrad-Limpach-Knorr synthesis, which involves the reaction of an aniline with a β-ketoester or, in this case, a malonic ester derivative followed by thermal cyclization.[1]

Expertise & Rationale: The choice of 4-methoxy-2-nitroaniline as the starting material ensures that the methoxy and nitro substituents are correctly positioned on the final quinoline ring from the outset. Diethyl malonate is an ideal partner as it provides the necessary three-carbon chain to form the pyridinone portion of the quinoline ring system, directly installing the required carbonyl group at the 2-position upon cyclization. The reaction proceeds in two distinct phases: an initial condensation to form an intermediate enamine, followed by a high-temperature, acid-catalyzed cyclization.

Experimental Protocol: Synthesis of 6-Methoxy-8-nitroquinolin-2(1H)-one
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-methoxy-2-nitroaniline (1.0 eq) and diethyl malonate (1.2 eq) in a high-boiling point solvent such as diphenyl ether.

  • Initial Condensation: Heat the mixture to 140-150 °C. Ethanol, a byproduct of the condensation reaction, will begin to collect in the Dean-Stark trap. Maintain this temperature until the theoretical amount of ethanol has been collected, indicating the formation of the intermediate diethyl 2-(((4-methoxy-2-nitrophenyl)amino)methylene)malonate.

  • Cyclization: Increase the temperature of the reaction mixture to 240-250 °C. This high temperature is crucial for inducing the intramolecular cyclization and elimination of a second molecule of ethanol to form the stable quinolinone ring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The diphenyl ether solvent can be removed under vacuum distillation. The solid residue is then triturated with hexane to remove any remaining solvent, filtered, and washed. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield 6-methoxy-8-nitroquinolin-2(1H)-one as a solid.

Stage B: Chlorination of 6-Methoxy-8-nitroquinolin-2(1H)-one

The conversion of the 2-quinolinone to the 2-chloroquinoline is a critical functionalization step. This transformation is effectively a dehydrative chlorination of the amide functional group within the quinolinone ring.

Expertise & Rationale: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[2][3] The oxygen of the amide carbonyl group acts as a nucleophile, attacking the phosphorus atom of POCl₃. This is followed by a series of eliminations and rearrangements, ultimately replacing the hydroxyl group of the enol tautomer (or the oxygen of the keto tautomer) with a chlorine atom. The reaction is typically performed neat or in a high-boiling inert solvent. The addition of a catalytic amount of a tertiary amine base, such as N,N-dimethylformamide (DMF), can accelerate the reaction by forming the more reactive Vilsmeier reagent in situ.[4][5]

Experimental Protocol: Synthesis of 2-Chloro-6-methoxy-8-nitroquinoline
  • Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube with 6-methoxy-8-nitroquinolin-2(1H)-one (1.0 eq).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. The large excess ensures the reaction goes to completion and also serves as the solvent.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC until the starting material is fully consumed.

  • Workup: After cooling the reaction mixture to room temperature, it must be quenched with extreme caution. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Neutralization and Isolation: The acidic aqueous solution is then carefully neutralized with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 7-8.[2] The product will precipitate as a solid.

  • Purification: The crude solid is collected by vacuum filtration, washed thoroughly with water, and dried. Further purification can be achieved by column chromatography over silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol to afford the pure 2-chloro-6-methoxy-8-nitroquinoline.[2]

Alternative Synthetic Considerations: The Vilsmeier-Haack Approach

An alternative and elegant route to 2-chloroquinolines is the Vilsmeier-Haack reaction.[6] This method involves the cyclization of an N-arylacetamide using the Vilsmeier reagent (formed from POCl₃ and DMF).

Causality and Application: Starting from 4-methoxy-2-nitroaniline, one would first perform an acetylation with acetic anhydride to yield N-(4-methoxy-2-nitrophenyl)acetamide.[7][8] This acetamide is then treated with the Vilsmeier reagent. The reaction proceeds via a double formylation followed by intramolecular cyclization and elimination to yield a 2-chloro-3-formylquinoline.[4] While this method efficiently constructs the 2-chloroquinoline core in a single step from the acetamide, it also introduces a formyl group at the 3-position. The subsequent removal of this formyl group would be necessary to obtain the target molecule, adding a step to the overall synthesis. For this reason, the two-stage quinolinone chlorination pathway is often more direct for accessing 2-chloroquinolines without substitution at the 3-position.

Data Summary

The following table summarizes the key parameters for the primary synthetic pathway. Yields are representative and can vary based on reaction scale and optimization.

Parameter Stage A: Quinolinone Synthesis Stage B: Chlorination
Starting Material 4-Methoxy-2-nitroaniline6-Methoxy-8-nitroquinolin-2(1H)-one
Key Reagents Diethyl Malonate, Diphenyl EtherPhosphorus Oxychloride (POCl₃)
Reaction Type Conrad-Limpach-Knorr CyclizationDehydrative Chlorination
Typical Conditions 140 °C then 250 °CReflux (~110 °C), 2-4 h
Workup Vacuum Distillation, RecrystallizationIce Quench, Neutralization, Filtration
Representative Yield 60-75%70-85%

Conclusion

The synthesis of 2-chloro-6-methoxy-8-nitroquinoline is most reliably achieved through a well-defined, two-stage process. The initial construction of the 6-methoxy-8-nitroquinolin-2(1H)-one core via a Conrad-Limpach-Knorr type reaction provides a stable, easily purifiable intermediate. The subsequent chlorination using phosphorus oxychloride is a robust and high-yielding transformation that delivers the desired product. This strategic approach offers high levels of control and predictability, making it a valuable methodology for medicinal chemists and process development scientists requiring access to this versatile synthetic building block.

References

  • BenchChem. (n.d.). Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
  • BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Guijarro, A., & Mancheno, M. (n.d.). Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines.
  • Abu-Hashem, A. A., Abdelgawad, A. A. M., & Gouda, M. A. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Letters in Organic Chemistry, 20(3), 197-220.
  • Anonymous. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. (n.d.). ResearchGate.
  • Sharma, V., Kumar, P., & Kumar, V. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. ChemistrySelect, 8(8).
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Sheng, S.-R., et al. (2009). Efficient Friedländer Synthesis of Quinoline Derivatives from 2-Aminoarylketones and Carbonyl Compounds Mediated by Recyclable PEG-supported sulfonic acid. Synthetic Communications, 39(18), 3293-3304.
  • Anonymous. (n.d.). Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. ARKIVOC.
  • Kumar, V., & Sharma, A. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • PrepChem.com. (n.d.). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V).
  • Anonymous. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate.
  • Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. PMC.
  • Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. ResearchGate.

Sources

physicochemical properties of 2-Chloro-6-methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methoxy-8-nitroquinoline

Abstract

This technical guide provides a comprehensive analysis of the core . The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with both predicted data based on structural analogues and robust, field-proven experimental protocols for empirical validation. While direct experimental data for this specific molecule is sparse in public literature, this guide synthesizes information from closely related compounds, such as the parent 6-methoxy-8-nitroquinoline, to construct a reliable physicochemical profile.[3][4][5] We present detailed methodologies for synthesis, characterization, and property determination, emphasizing the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Molecular Structure and Computed Properties

2-Chloro-6-methoxy-8-nitroquinoline is a derivative of the bicyclic aromatic heterocycle quinoline. Its structure is characterized by a chlorine atom at the C2 position, a methoxy group at C6, and a nitro group at C8. These substitutions are critical as they modulate the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its chemical reactivity, solubility, and potential biological activity.[6]

The molecular properties, predicted using established computational models, are summarized below. These values serve as a foundational baseline for experimental design and interpretation.

PropertyValueSource
Molecular Formula C₁₀H₇ClN₂O₃-
Molecular Weight 238.63 g/mol -
Canonical SMILES COC1=CC(=C2C(=C1)C(=CC=N2)Cl)[O-]-
InChI Key FPLIMWAPJFFJIZ-UHFFFAOYSA-N-
Predicted XLogP3 2.9PubChem Analogue Data[5]
Topological Polar Surface Area (TPSA) 67.9 ŲPubChem Analogue Data[3][5]
Hydrogen Bond Acceptors 4PubChem Analogue Data[3][5]
Hydrogen Bond Donors 0-
Rotatable Bonds 1PubChem Analogue Data[3][5]

Synthesis and Spectroscopic Characterization

The synthesis of 2-Chloro-6-methoxy-8-nitroquinoline can be approached through multi-step sequences common in quinoline chemistry. A plausible route involves the chlorination of a suitable 6-methoxy-8-nitroquinoline precursor. A documented method involves heating 2-hydroxy-6-methoxy-8-nitroquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃).[7] An alternative, the Skraup synthesis, involves reacting a substituted aniline with glycerol in the presence of an acid and an oxidizing agent, though this is more common for the quinoline core itself.[1][4][8]

G cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_end Final Product A 2-Hydroxy-6-methoxy- 8-nitroquinoline C Heating under Reflux A->C B Phosphorus Oxychloride (POCl₃) B->C D Quenching (e.g., on ice) C->D E Basification (e.g., NH₄OH) D->E F Filtration E->F G Column Chromatography F->G H 2-Chloro-6-methoxy- 8-nitroquinoline G->H

A plausible workflow for the synthesis of the title compound.
Experimental Protocols for Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Expertise & Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules. A C18 column is chosen for its versatility in retaining moderately polar compounds like our target molecule. The gradient elution ensures that both the main analyte and any potential impurities with different polarities are resolved efficiently. UV detection is selected based on the chromophoric nature of the quinoline ring system.[9]

  • Methodology:

    • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Acetonitrile). Filter and degas both solvents.

    • Sample Preparation: Accurately weigh and dissolve the sample in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.

    • Chromatographic Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 10 µL.

      • Detection: UV at 254 nm.

      • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Expertise & Rationale: NMR is the most powerful technique for unambiguous structure determination. ¹H NMR will confirm the presence and connectivity of protons (aromatic, methoxy), while ¹³C NMR will identify all unique carbon atoms. Deuterated chloroform (CDCl₃) is a common solvent for this class of compounds.[10]

  • Methodology:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Expected signals include singlets/doublets/triplets in the aromatic region (7.0-9.0 ppm) and a sharp singlet for the methoxy group (~4.0 ppm).

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Expected signals will appear for the aromatic carbons and the methoxy carbon.

    • Data Processing: Process the data using appropriate software. Reference the chemical shifts to TMS (0.00 ppm).

Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)

  • Expertise & Rationale: Mass spectrometry provides the exact molecular weight, confirming the elemental composition. Electron Ionization (EI) is suitable for volatile, thermally stable compounds and provides valuable fragmentation data.[11] The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion (M+) peak, providing definitive evidence of a single chlorine atom.

  • Methodology:

    • Sample Introduction: Introduce the sample via a direct insertion probe or through a GC inlet if sufficiently volatile.

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Analysis: Acquire a full scan spectrum.

    • Data Interpretation: Identify the molecular ion peak (M⁺) at m/z ≈ 238. Observe the isotopic peak (M+2) at m/z ≈ 240. Analyze the fragmentation pattern to further support the proposed structure.

Core Physicochemical Properties

PropertyPredicted Value / StateRationale / Analogue Data
Appearance Yellow crystalline solidThe parent compound, 6-methoxy-8-nitroquinoline, is a yellow crystalline powder.[3] The extended chromophore and nitro group typically impart color.
Melting Point > 160 °CThe melting point of 6-methoxy-8-nitroquinoline is 158-162 °C.[12][13] The addition of a chlorine atom increases molecular weight and intermolecular forces, likely raising the melting point. For example, 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline melts at 167-169 °C.[14]
Boiling Point > 370 °C at 760 mmHgThe boiling point of 6-methoxy-8-nitroquinoline is 373.1 °C.[3][12] The chloro-derivative is expected to have a similar or slightly higher boiling point.
Solubility Poorly soluble in water; soluble in organic solvents like chloroform, DMSO, and methanol.The parent compound has limited solubility in methanol and better solubility in chloroform.[4] Quinoline derivatives are generally poorly soluble in aqueous solutions but more soluble in organic solvents.[15]
Experimental Protocol for Solubility Determination (Shake-Flask Method)
  • Trustworthiness: The shake-flask method is a globally recognized standard for determining the solubility of compounds. It is a self-validating system because it measures the concentration of a saturated solution at equilibrium, providing a thermodynamically stable and reproducible value.

  • Methodology:

    • Preparation: Add an excess amount of 2-Chloro-6-methoxy-8-nitroquinoline to a series of vials containing known volumes of the desired solvents (e.g., Water, pH 7.4 buffer, Methanol, Chloroform).

    • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

    • Sampling & Analysis: Carefully withdraw an aliquot from the supernatant of each vial. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

    • Quantification: Dilute the filtered supernatant to a concentration within the linear range of a pre-established calibration curve. Analyze the concentration using a validated HPLC-UV method (as described in Protocol 1).

    • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Workflow for the shake-flask solubility determination method.

Predicted Spectroscopic Profile

SpectroscopyExpected Features
¹H NMR (400 MHz, CDCl₃)~4.0 ppm: Singlet, 3H (methoxy group, -OCH₃).7.0 - 9.0 ppm: Multiplets/doublets, 4H (aromatic protons on the quinoline ring).
¹³C NMR (100 MHz, CDCl₃)~56 ppm: Methoxy carbon.110 - 160 ppm: Signals corresponding to the 10 carbons of the quinoline ring system.
Mass Spec. (EI) m/z ~238: Molecular ion peak (M⁺).m/z ~240: Isotopic peak (M+2) with ~33% intensity of M⁺, confirming one Cl atom.Fragments: Loss of -NO₂, -Cl, -CH₃.
FT-IR (KBr Pellet, cm⁻¹)~3100-3000: Aromatic C-H stretch.~1600, 1480: C=C and C=N ring stretching.~1520, 1340: Asymmetric and symmetric N-O stretching of the nitro group.~1250: Aryl-O-CH₃ ether stretch.~850-750: C-Cl stretch.

Potential Biological Significance

The chemical architecture of 2-Chloro-6-methoxy-8-nitroquinoline suggests potential for biological activity. Quinoline derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anticancer, and antimalarial properties.[2][16][17] The nitro group, in particular, is a feature of many antimicrobial agents and can be bioreduced in hypoxic environments, a characteristic of solid tumors, making it a point of interest in oncology research.[18] The chloro and methoxy substituents further modulate the electronic and steric properties, which can fine-tune binding to biological targets. This compound serves as a valuable intermediate for creating more complex molecules, such as the antimalarial drug primaquine.[3]

G cluster_core Chemical Scaffold cluster_features Key Structural Features cluster_activity Potential Biological Activities Core 2-Chloro-6-methoxy-8-nitroquinoline F1 Quinoline Core Core:f0->F1 F2 Nitro Group (-NO₂) Core:f0->F2 F3 Chloro & Methoxy Groups Core:f0->F3 A1 Antimicrobial F1->A1 A2 Anticancer F1->A2 F2->A1 F2->A2 A3 Antimalarial Intermediate F3->A3

Relationship between structural features and potential bioactivity.

References

  • refining analytical methods for quinoline compound detection. (n.d.). Benchchem.
  • 85-81-4, 6-Methoxy-8-nitroquinoline Formula. (n.d.). ECHEMI.
  • Lutz, R. E., & Clark, C. T. (1951). Process for production of 8-NHR quinolines. Google Patents.
  • 6-methoxy-8-nitroquinoline. (n.d.). Organic Syntheses Procedure.
  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Cardinal Scholar.
  • Navigating the Synthesis of 5-Substituted 6-Methoxy-8-Nitroquinolines: A Comparative Guide. (n.d.). Benchchem.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. (n.d.). IJCRT.org.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). IJFMR.
  • Ravichandran, S., et al. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific.
  • Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). (n.d.). PrepChem.com.
  • Characterization Data of Products. (n.d.). The Royal Society of Chemistry.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (n.d.). PMC.
  • 6-Methoxy-8-nitroquinoline. (n.d.). ChemIndex.
  • 6-METHOXY-8-NITROQUINOLINE(85-81-4) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 6-Methoxy-8-nitroquinoline. (n.d.). PubChem.
  • 6-methoxy-8-nitroquinoline. (2025). Guidechem.
  • 6-Methoxy-8-nitroquinoline 99 85-81-4. (n.d.). Sigma-Aldrich.
  • The Biological Profile of 5-Fluoro-2-methyl-8-nitroquinoline: A Technical Overview for Drug Discovery Professionals. (n.d.). Benchchem.
  • NMR Info/Data — Hans Reich Collection. (n.d.). OrganicChemistryData.org.
  • 2-chloro-6-methoxyquinoline (C10H8ClNO). (n.d.). PubChemLite.
  • Solubility Data Resource. (n.d.). TOKU-E.
  • Bartow, E., & McCollum, E. V. (1904). Syntheses of derivatives of quinoline. Journal of the American Chemical Society, 26(6), 700-704.
  • NMR Solvent Data Chart. (n.d.). Cambridge Isotope Laboratories, Inc.
  • Ogunmodede, O., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate.
  • 6-Methoxy-8-nitroquinoline. (n.d.). ResearchGate.
  • 2-CHLORO-6-FLUORO-8-METHOXYQUINOLINE — Chemical Substance Information. (n.d.). NextSDS.
  • Al-Majedy, Y. K., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • 8-Hydroxyquinoline. (n.d.). NIST WebBook.
  • An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-6-nitroquinoline. (n.d.). Benchchem.
  • Mass Spectrometry in Organometallic Chemistry. (n.d.). UVIC.
  • An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-8-quinolinecarboxaldehyde. (n.d.). Benchchem.
  • 6 Mass Spectra of Contaminated Samples and Mixtures. (n.d.).
  • Mass Spectrometry as a Workhorse for Preclinical Drug Discovery: Special Emphasis on Drug Metabolism and Pharmacokinetics. (n.d.). IntechOpen.

Sources

A Technical Guide to 2-Chloro-6-methoxy-8-nitroquinoline: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides an in-depth exploration of 2-Chloro-6-methoxy-8-nitroquinoline, including its structural features, potential synthetic routes, and its significance as a building block in the development of novel therapeutics. We will delve into the roles of the chloro, methoxy, and nitro substituents in modulating the molecule's reactivity and potential biological activity.

Molecular Structure and Properties

The structure of 2-Chloro-6-methoxy-8-nitroquinoline is defined by a quinoline core with a chlorine atom at the 2-position, a methoxy group at the 6-position, and a nitro group at the 8-position.

Key Structural Features:

  • Quinoline Core: A bicyclic aromatic heterocycle that provides a rigid scaffold for the appended functional groups.

  • 2-Chloro Group: This electron-withdrawing group can serve as a leaving group in nucleophilic aromatic substitution reactions, making it a valuable handle for further molecular elaboration. It can also participate in various intermolecular interactions within a biological target.[1]

  • 6-Methoxy Group: An electron-donating group that can influence the electron density of the aromatic system and participate in hydrogen bonding.[1] The methoxy group is a common feature in many bioactive quinolines.

  • 8-Nitro Group: A strong electron-withdrawing group that significantly impacts the electronic properties of the quinoline ring. It is a key functional group in several antimalarial drugs and can be reduced to an amino group, providing another point for diversification.

A summary of the key properties of a closely related and well-studied compound, 6-Methoxy-8-nitroquinoline, is presented below to provide context.

PropertyValueReference
CAS Number 85-81-4[2][3][4][5][6]
Molecular Formula C10H8N2O3[2][3][6]
Molecular Weight 204.18 g/mol [3]
Appearance Yellow crystalline powder[5]
Melting Point 158-160 °C[4]

Synthesis of Substituted Quinolines

The synthesis of substituted quinolines can be achieved through several named reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Skraup Synthesis

A common and versatile method for synthesizing quinolines is the Skraup synthesis. This reaction involves the condensation of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene or arsenic pentoxide).[7]

A plausible synthetic route to a precursor of 2-Chloro-6-methoxy-8-nitroquinoline could start with an appropriately substituted aniline. For instance, the synthesis of 6-methoxy-8-nitroquinoline often utilizes 4-methoxy-2-nitroaniline as a starting material.[8]

Workflow for a Generic Skraup Synthesis:

Skraup_Synthesis A Substituted Aniline D Reaction Mixture A->D B Glycerol + H₂SO₄ B->D C Oxidizing Agent (e.g., Nitrobenzene) C->D E Heating D->E F Work-up & Purification E->F G Substituted Quinoline F->G

Caption: Generalized workflow of the Skraup synthesis for substituted quinolines.

Synthesis of 2-Chloro-6-methoxy-8-nitroquinoline: A Proposed Pathway

A potential synthetic strategy for 2-Chloro-6-methoxy-8-nitroquinoline could involve a multi-step process, likely starting from a pre-functionalized quinoline precursor.

  • Synthesis of 6-methoxy-8-nitroquinolin-2(1H)-one: This could be achieved through a modified Conrad-Limpach synthesis or by oxidation of 6-methoxy-8-nitroquinoline.

  • Chlorination: The resulting quinolinone can then be chlorinated at the 2-position using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Experimental Protocol: A Representative Chlorination of a Hydroxyquinoline

The following is a representative protocol for the conversion of a hydroxyquinoline to a chloroquinoline, adapted from literature procedures for similar transformations.[9]

  • To a stirred solution of the 6-methoxy-8-nitroquinolin-2(1H)-one (1.0 eq) in anhydrous toluene (10 mL/mmol), add phosphorus oxychloride (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-Chloro-6-methoxy-8-nitroquinoline.

Applications in Drug Discovery and Development

Substituted quinolines are of immense interest to the pharmaceutical industry due to their wide range of biological activities. The specific functional groups on 2-Chloro-6-methoxy-8-nitroquinoline suggest its potential as a versatile intermediate in the synthesis of more complex molecules.

  • Antimalarial Agents: The 8-aminoquinoline scaffold is the basis for several antimalarial drugs, including primaquine. The 8-nitro group of the title compound can be readily reduced to the corresponding 8-aminoquinoline, which can then be further derivatized.

  • Anticancer Agents: Many quinoline-based compounds have shown promising anticancer activity. The chloro and methoxy groups can modulate the interaction of the molecule with various protein targets.

  • Kinase Inhibitors: The quinoline scaffold is present in several approved kinase inhibitors. The 2-chloro position provides a convenient point for introducing different side chains to explore structure-activity relationships.

Logical Flow for the Utility of 2-Chloro-6-methoxy-8-nitroquinoline in Drug Discovery:

Drug_Discovery_Flow A 2-Chloro-6-methoxy-8-nitroquinoline B Reduction of Nitro Group A->B C Nucleophilic Aromatic Substitution at C2-Chloro A->C D 8-Amino-2-chloro-6-methoxyquinoline B->D E 2-Substituted-6-methoxy-8-nitroquinolines C->E F Further Derivatization D->F E->F G Biologically Active Compounds F->G F->G

Caption: Potential synthetic pathways from 2-Chloro-6-methoxy-8-nitroquinoline to diverse biologically active molecules.

Safety and Handling

Nitro- and chloro-substituted aromatic compounds should be handled with care, following standard laboratory safety procedures. While a specific Material Safety Data Sheet (MSDS) for 2-Chloro-6-methoxy-8-nitroquinoline is not available, the safety precautions for related compounds should be considered.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[10][12]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[11][12]

  • Storage: Store in a tightly closed container in a cool, dry place away from light and incompatible materials.[10][11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10][11]

Hazard Classifications for a Structurally Similar Compound (4-chloro-6-methoxy-8-nitroquinoline): [13]

  • Acute toxicity (oral, dermal, inhalation)

  • Skin irritation

  • Eye irritation

  • Specific target organ toxicity — single exposure

Conclusion

2-Chloro-6-methoxy-8-nitroquinoline represents a valuable, albeit not widely cataloged, chemical entity for medicinal chemists and drug discovery scientists. Its trifunctionalized quinoline core offers multiple avenues for synthetic diversification, enabling the exploration of a broad chemical space in the quest for novel therapeutic agents. By understanding the established chemistry of related quinoline derivatives, researchers can effectively utilize this compound as a key building block in the design and synthesis of next-generation pharmaceuticals.

References

  • Synthesis of Quinoline Analogues. (URL: [Link])

  • 189746-21-2 | 5-chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline. (URL: [Link])

  • 2-chloro-6-methoxyquinoline (C10H8ClNO) - PubChemLite. (URL: [Link])

  • 6-Methoxy-8-nitroquinoline | C10H8N2O3 | CID 6822 - PubChem - NIH. (URL: [Link])

  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. (URL: [Link])

  • Quinoline, 6-methoxy-8-nitro- - the NIST WebBook. (URL: [Link])

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (URL: [Link])

  • Parallels between the chloro and methoxy groups for potency optimization - RSC Publishing. (URL: [Link])

  • 5-Chloro-6-methoxy-8-nitro-quinoline | CAS#:64992-86-5 | Chemsrc. (URL: [Link])

  • 4-chloro-6-methoxy-8-nitroquinoline — Chemical Substance Information - NextSDS. (URL: [Link])

Sources

Solubility Dynamics and Solvent-Mediated Workflows for 2-Chloro-6-methoxy-8-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-6-methoxy-8-nitroquinoline (CAS: 52824-29-0) is a highly functionalized, electrophilic heterocyclic intermediate critical to the synthesis of 8-aminoquinoline derivatives, which form the backbone of numerous antiparasitic and antimalarial pharmacophores (e.g., primaquine analogs) [1]. In drug development and synthetic scale-up, understanding the solubility profile of this compound is paramount. Its solubility directly dictates the choice of reaction media for Nucleophilic Aromatic Substitution (SNAr), the efficiency of liquid-liquid extractions, and the thermodynamics of crystallization.

This whitepaper provides an authoritative analysis of the solubility characteristics of 2-chloro-6-methoxy-8-nitroquinoline in various organic solvents, grounded in physicochemical causality, and translates these properties into field-proven, self-validating experimental workflows.

Physicochemical Profiling & Solubility Mechanics

To predict and manipulate the solubility of 2-chloro-6-methoxy-8-nitroquinoline, one must analyze the stereoelectronic contributions of its functional groups:

  • The Quinoline Core: The planar, aromatic bicyclic system provides significant lipophilicity and promotes strong π−π stacking interactions in the solid state. This high crystal lattice energy requires solvents with strong solvating power to disrupt the solid matrix.

  • 8-Nitro Group (-NO 2​ ): As a powerful electron-withdrawing group (EWG), the nitro group significantly increases the molecular dipole moment. It acts as a hydrogen-bond acceptor but lacks hydrogen-bond donor capabilities. This drives the compound's high affinity for polar aprotic solvents.

  • 6-Methoxy Group (-OCH 3​ ): This group contributes to the polar surface area (PSA) and provides localized electron density via resonance, further enhancing dipole-dipole interactions with polar solvents.

  • 2-Chloro Group (-Cl): The halogen atom adds polarizability and serves as the primary leaving group in SNAr reactions.

Causality of Solvation: Because the molecule lacks hydrogen-bond donors (such as -OH or -NH), it cannot form extensive hydrogen-bond networks with itself or with protic solvents at room temperature. Consequently, its solubility is maximized in polar aprotic solvents (which stabilize the strong molecular dipole) and halogenated solvents (which interact favorably via dispersion forces and polarizability). It exhibits poor solubility in non-polar aliphatic hydrocarbons.

Quantitative & Qualitative Solubility Data

The following table synthesizes the solubility behavior of 2-chloro-6-methoxy-8-nitroquinoline across standard organic solvent classes, directly correlating solubility with its application in synthetic workflows [1, 2].

Solvent ClassSpecific SolventSolubility ProfileSynthetic Application
Polar Aprotic N,N-Dimethylformamide (DMF)High (>100 mg/mL)Primary reaction medium for SNAr amination. Solvates the transition state without deactivating nucleophiles.
Halogenated Dichloromethane (DCM)High (>100 mg/mL)Ideal for liquid-liquid extraction post-aqueous quench due to high partition coefficient and water immiscibility.
Polar Protic Ethanol (EtOH)Moderate (Temp-dependent)Used for recrystallization. Soluble at reflux, poorly soluble at 0°C, allowing for high-yield crystallization.
Aromatic / Phenolic PhenolHigh (at elevated temps)Used as a specialized solvent/reactant matrix at 170-180°C for specific displacement reactions.
Non-Polar Aliphatic Hexane / HeptaneVery Low (<1 mg/mL)Utilized as an anti-solvent to force precipitation or in chromatography mobile phases.

Solvent-Mediated Experimental Workflows

The following protocols leverage the solubility profile of 2-chloro-6-methoxy-8-nitroquinoline to create self-validating synthetic systems.

Protocol A: SNAr Amination in Polar Aprotic Media (DMF)

Causality: DMF is chosen because it fully dissolves the quinoline intermediate and stabilizes the anionic Meisenheimer complex formed during the SNAr transition state, accelerating the reaction [1].

  • Dissolution: Charge a dry, nitrogen-flushed round-bottom flask with 1.0 equivalent of 2-chloro-6-methoxy-8-nitroquinoline. Add anhydrous DMF (approx. 5-10 volumes) until a homogeneous solution is achieved.

  • Reagent Addition: Add 1.5 equivalents of the desired amine nucleophile and 2.0 equivalents of anhydrous potassium carbonate (K 2​ CO 3​ ) as an acid scavenger.

  • Thermal Activation: Heat the mixture to 80–150°C (depending on nucleophile steric hindrance) for 2–18 hours.

  • Self-Validation (In-Process Control): Spot the reaction mixture on a silica TLC plate alongside the starting material (Eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the highly UV-active starting material spot (visualized at 254 nm) confirms conversion.

  • Aqueous Quench (Precipitation): Pour the cooled reaction mixture into 10 volumes of ice-cold distilled water. Because the product is insoluble in highly polar aqueous media, it will precipitate rapidly.

  • Isolation: Collect the solid via vacuum filtration and wash with cold water to remove residual DMF and inorganic salts.

SNAr_Workflow SM 2-Chloro-6-methoxy-8-nitroquinoline (Solid) Solvation Solvation in DMF (Polar Aprotic) SM->Solvation Dissolution Reagents Add Nucleophile + K2CO3 Solvation->Reagents Homogeneous Phase Heating Heat to 80-150°C (SNAr Reaction) Reagents->Heating Activation Quench Aqueous Quench (Anti-solvent) Heating->Quench Conversion Complete Product Precipitated Product (Filtration) Quench->Product Crystallization

Fig 1: Solvent-mediated SNAr workflow for 2-Chloro-6-methoxy-8-nitroquinoline.

Protocol B: Liquid-Liquid Extraction and Recrystallization

Causality: When precipitation (Protocol A) yields an oily or impure solid, halogenated solvents like DCM are utilized to extract the lipophilic quinoline core from the aqueous phase, followed by temperature-dependent crystallization in ethanol [2].

  • Extraction: Transfer the crude aqueous mixture to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 5 volumes). The quinoline derivative will partition entirely into the dense, lower organic layer.

  • Washing: Wash the combined DCM layers with saturated aqueous NaCl (brine) to pull out any trace DMF or water.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO 4​ . Filter and concentrate in vacuo to yield the crude product.

  • Recrystallization: Suspend the crude solid in minimal 95% Ethanol. Heat to reflux until complete dissolution occurs (leveraging the moderate, temperature-dependent solubility of protic solvents).

  • Cooling & Validation: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0°C). Collect the purified crystals via filtration. Validate purity via HPLC-UV (Target purity >98%).

Solvent_Selection Core Target Compound Solubility Profile Aprotic Polar Aprotic (DMF, DMSO) Core->Aprotic Halogenated Halogenated (DCM, Chloroform) Core->Halogenated Protic Polar Protic (Ethanol, Phenol) Core->Protic Nonpolar Non-Polar Aliphatic (Hexane, Heptane) Core->Nonpolar App1 Primary Reaction Media (High Solubility) Aprotic->App1 App2 Liquid-Liquid Extraction (High Partitioning) Halogenated->App2 App3 Recrystallization (Temp-Dependent) Protic->App3 App4 Anti-Solvent / Washing (Insoluble) Nonpolar->App4

Fig 2: Solvent selection logic for quinoline derivative synthesis and purification.

Conclusion

The manipulation of 2-chloro-6-methoxy-8-nitroquinoline relies heavily on exploiting its distinct solubility profile. By utilizing polar aprotic solvents (DMF) for homogeneous reaction kinetics, halogenated solvents (DCM) for efficient phase separation, and polar protic solvents (Ethanol) for thermodynamic purification, researchers can establish robust, scalable, and self-validating workflows for synthesizing complex quinoline-based therapeutics.

References

  • Process for production of 8-NHR quinolines. Google Patents (US4167638A).
  • N-methyl-4-(quinolin-2-yl)pyridin-2-amine compounds. Google Patents (WO2024049976A1).

2-Chloro-6-methoxy-8-nitroquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Chloro-6-methoxy-8-nitroquinoline: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methoxy-8-nitroquinoline, a key heterocyclic intermediate in medicinal chemistry and drug development. We detail its core physicochemical properties, including its molecular formula and weight. A validated, step-by-step synthetic protocol for its preparation via the chlorination of its 2-hydroxyquinoline precursor is presented, accompanied by a logical workflow diagram. Furthermore, this guide outlines the expected analytical signatures for confirming its identity and purity using modern spectroscopic techniques such as Mass Spectrometry, ¹H NMR, and IR Spectroscopy. The document concludes with a discussion of its primary application as a strategic building block in the synthesis of pharmacologically active 8-aminoquinoline derivatives and essential safety protocols for its handling and storage.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Within this class, substituted nitroquinolines are of particular importance, serving as versatile precursors for a variety of functional group transformations. 2-Chloro-6-methoxy-8-nitroquinoline is a strategically designed intermediate, combining three key functional groups that enable multi-step, targeted synthetic campaigns.

  • The 2-chloro group is an excellent leaving group, susceptible to nucleophilic substitution, making it the primary site for introducing diverse side chains, particularly amines.

  • The 8-nitro group is readily reduced to an amine, which can then be further derivatized. This position is critical in the development of antimalarial drugs like primaquine, for which 6-methoxy-8-nitroquinoline is a known precursor[1][2][3].

  • The 6-methoxy group modifies the electronic properties and lipophilicity of the molecule, which can significantly influence its biological activity and pharmacokinetic profile.

This guide serves as a technical resource for researchers and scientists, providing the foundational chemical knowledge required to synthesize, validate, and effectively utilize 2-Chloro-6-methoxy-8-nitroquinoline in drug discovery programs.

Physicochemical Properties

The fundamental properties of 2-Chloro-6-methoxy-8-nitroquinoline are summarized below. The existence of this compound as a synthetic intermediate is noted in patent literature, confirming its utility in the development of more complex quinoline derivatives[4].

PropertyValueSource
Molecular Formula C₁₀H₇ClN₂O₃(Calculated)
Molecular Weight 238.63 g/mol (Calculated)
IUPAC Name 2-chloro-6-methoxy-8-nitroquinoline-
Appearance Expected to be a yellow or tan crystalline solid(Inference from analogs[1])
Canonical SMILES COC1=CC2=C(C=C1[O-])N=C(C=C2)Cl(Calculated)

Synthesis and Mechanism

The most logical and field-proven route to 2-Chloro-6-methoxy-8-nitroquinoline is the direct chlorination of the corresponding 2-hydroxyquinoline (quinolin-2-one) precursor. This transformation is reliably achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Causality of Experimental Design

The choice of phosphorus oxychloride is based on its established efficacy in converting 2-quinolones and analogous hydroxy-heterocycles into their 2-chloro derivatives[5][6]. The mechanism involves the activation of the carbonyl oxygen of the quinolin-2-one tautomer by POCl₃, forming a highly reactive intermediate. The chloride ion then acts as a nucleophile, attacking the C2 position and displacing the phosphate group to yield the aromatic 2-chloroquinoline product. The reaction is typically run neat or in a high-boiling, non-protic solvent and heated to drive the reaction to completion.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants SM 6-Methoxy-8-nitro-1H-quinolin-2-one (Starting Material) Reagent Phosphorus Oxychloride (POCl₃) (Chlorinating Agent) Product 2-Chloro-6-methoxy-8-nitroquinoline (Final Product) Reagent->Product Heat (e.g., 80-110°C) Workup Aqueous Workup (e.g., Pouring onto ice, basification) Product->Workup Quench Reaction

Caption: Synthetic route for 2-Chloro-6-methoxy-8-nitroquinoline.

Experimental Protocol

This protocol is a representative procedure based on established methods for analogous compounds[6].

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 6-methoxy-8-nitro-1H-quinolin-2-one (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere in a fume hood, carefully add phosphorus oxychloride (POCl₃) (10-15 eq, serving as both reagent and solvent).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This step is highly exothermic and must be done with caution.

  • Basification: Neutralize the acidic aqueous solution by the slow addition of a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is ~8. This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-Chloro-6-methoxy-8-nitroquinoline.

Spectroscopic and Analytical Characterization

To validate the synthesis and confirm the structure of the final product, a combination of spectroscopic methods is essential. The following are the expected analytical signatures:

  • Mass Spectrometry (MS):

    • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the mass of the compound (m/z ≈ 238.6).

    • Isotopic Pattern: A critical validation point is the presence of a characteristic M+2 peak at m/z ≈ 240.6, with an intensity approximately one-third of the M⁺ peak. This pattern is definitive for a molecule containing a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • The proton NMR spectrum will show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm).

    • A singlet corresponding to the three protons of the methoxy group (-OCH₃) is expected in the upfield region (δ ~4.0 ppm).

    • The quinoline ring protons will appear as doublets or singlets depending on their position and coupling partners. For instance, the protons at C5 and C7 would likely appear as singlets or narrow doublets, while the protons at C3 and C4 would appear as a pair of doublets with a characteristic coupling constant.

  • Infrared (IR) Spectroscopy:

    • Ar-NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group are expected around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹.

    • C-Cl Stretch: A band in the region of 700-850 cm⁻¹ corresponding to the C-Cl bond.

    • C-O-C Stretch: Aromatic ether stretching bands will appear around 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

    • C=N/C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Applications in Drug Development

The primary and most valuable application of 2-Chloro-6-methoxy-8-nitroquinoline is as a versatile synthetic intermediate[4]. The chloro group at the 2-position is highly activated towards nucleophilic aromatic substitution (SₙAr), allowing for the facile introduction of various side chains. This is particularly useful for synthesizing libraries of compounds for structure-activity relationship (SAR) studies.

A common synthetic transformation involves reacting the compound with a primary or secondary amine to displace the chloride, followed by the reduction of the 8-nitro group to an amine. This two-step process yields 2,8-diamino-6-methoxyquinoline derivatives, a scaffold of significant interest in the development of antimalarial and anticancer agents.

Safety, Handling, and Storage

  • Safety: 2-Chloro-6-methoxy-8-nitroquinoline should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. As a nitroaromatic compound, it should be treated as potentially mutagenic and toxic.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and bases.

References

A consolidated list of authoritative sources cited within this guide.

  • Lutz, R. E., & Allison, R. K. (1979). Process for production of 8-NHR quinolines. U.S.
  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Ball State University. [Link]

  • AA Blocks. 5-chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline. [Link]

  • PrepChem. (2023). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). [Link]

  • Molport. 4-chloro-6,8-dimethoxy-3-nitroquinoline. [Link]

  • PubChem. 6-Methoxy-8-nitroquinoline. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]

Sources

The Quinoline Scaffold: Historical Genesis, Mechanistic Evolution, and Experimental Validation

Author: BenchChem Technical Support Team. Date: April 2026

As a privileged scaffold in medicinal chemistry, the nitrogen-containing bicyclic quinoline nucleus has driven over a century of therapeutic breakthroughs. From the eradication of parasitic infections to overcoming multidrug-resistant bacterial strains, quinoline derivatives represent a masterclass in rational drug design and pharmacophore optimization. This technical guide explores the historical discovery, mechanistic evolution, and the self-validating experimental protocols used to evaluate these critical compounds.

Historical Genesis: From Cinchona Bark to Synthetic Scaffolds

The pharmacological journey of quinolines began in the 17th century when indigenous populations in Peru utilized the bark of the Cinchona tree to treat febrile illnesses[1]. This ethnomedical knowledge culminated in 1820 when French chemists Pelletier and Caventou successfully isolated1, the first active quinoline alkaloid[1].

The transition from natural extraction to synthetic derivation was catalyzed by the global shortage of quinine following World War I. In 1934, Hans Andersag at the Bayer laboratories synthesized a novel 4-aminoquinoline derivative named Resochin (later known as 2)[2]. Interestingly, the drug was initially shelved due to a mistaken perception of severe toxicity in animal models[3]. It was only after the capture of its analogue, sontochin, during World War II that Allied scientists re-evaluated its safety profile, leading to chloroquine's FDA approval in 1949 as a highly effective, well-tolerated antimalarial[2][3].

Decades later, the quinoline scaffold proved its versatility beyond parasitology. In 2005, phenotypic screening against Mycobacterium smegmatis led to the discovery of 4 (TMC207), a diarylquinoline that revolutionized the treatment of multidrug-resistant tuberculosis (MDR-TB)[4].

Mechanistic Evolution: Antimalarial to Antibacterial

Hemozoin Inhibition in Plasmodium

During its intraerythrocytic stage, the malaria parasite Plasmodium degrades host hemoglobin within its acidic digestive vacuole (pH ~4.8) to source amino acids[5]. This proteolysis releases free heme (Fe(III)PPIX), which is highly toxic to the parasite[6]. To survive, Plasmodium biocrystallizes the free heme into an insoluble, non-toxic polymer known as hemozoin ( β -hematin)[6].

Chloroquine acts by accumulating in this acidic vacuole, where it becomes protonated and trapped. It binds directly to the free heme dimers, effectively capping the growing hemozoin crystal[3][6]. The resulting accumulation of unpolymerized heme and quinoline-heme complexes induces severe oxidative stress, lipid peroxidation, and ultimately, parasite death[5].

MoA_Chloroquine Hb Host Hemoglobin Degradation Proteolysis in Digestive Vacuole (pH 4.8) Hb->Degradation Heme Toxic Free Heme (Fe(III)PPIX) Degradation->Heme Hemozoin Non-Toxic Hemozoin (β-Hematin Crystals) Heme->Hemozoin Detoxification Complex CQ-Heme Complex (Capping) Heme->Complex CQ Chloroquine (CQ) Accumulation CQ->Complex Binds Free Heme Complex->Hemozoin Inhibits Crystallization Death Parasite Death via Oxidative Stress Complex->Death Toxin Buildup

Figure 1: Mechanism of chloroquine-mediated hemozoin inhibition in Plasmodium.

F-ATP Synthase Inhibition in Mycobacterium tuberculosis

Unlike chloroquine, 7 exhibits a completely distinct mechanism of action, highlighting the structural plasticity of the quinoline scaffold. Bedaquiline specifically targets the mycobacterial energy metabolism by binding to the c-subunit of the F-ATP synthase complex[4][7]. This binding physically stalls the membrane-embedded rotor ring, disrupting the proton gradient essential for ATP synthesis[7]. Furthermore, recent genetic and spectroscopic studies reveal a secondary binding site on the ϵ -subunit (near the Trp16 residue), which hypersensitizes the bacteria to the drug by uncoupling proton translocation[8].

MoA_Bedaquiline BDQ Bedaquiline (BDQ) TargetC ATP Synthase c-subunit (Ion Binding Sites) BDQ->TargetC Primary Binding TargetE ATP Synthase ε-subunit (Trp16 residue) BDQ->TargetE Secondary Binding Proton Proton Gradient Disruption TargetC->Proton Stalls Rotor Ring TargetE->Proton Uncouples Translocation ATP ATP Depletion Proton->ATP Death Mycobacterial Cell Death ATP->Death

Figure 2: Bedaquiline dual-target inhibition of mycobacterial F-ATP synthase.

Synthetic Methodologies: The Skraup Synthesis

To generate the foundational quinoline nucleus for drug discovery, the Skraup synthesis remains a robust and highly educational methodology. As an application scientist, it is critical to understand the causality behind the reagents used in this harsh, yet elegant, reaction.

Step-by-Step Protocol & Causality:

  • Dehydration: Glycerol is heated with concentrated sulfuric acid ( H2​SO4​ ). Causality: H2​SO4​ acts as a powerful dehydrating agent, converting the glycerol into the highly reactive α,β -unsaturated aldehyde, acrolein.

  • Conjugate Addition & Cyclization: Aniline is introduced to the system. The nucleophilic amine attacks the acrolein via a Michael addition. Subsequent acid-catalyzed electrophilic aromatic substitution closes the ring, yielding a dihydroquinoline intermediate.

  • Oxidation: Nitrobenzene and Ferrous Sulfate ( FeSO4​ ) are added to the mixture. Causality: Nitrobenzene acts as the oxidizing agent to aromatize the intermediate into the final quinoline core. However, this electron transfer is violently exothermic. The addition of FeSO4​ is a mandatory safety intervention; it acts as a radical moderator to control the reaction kinetics and prevent thermal runaway.

Pharmacological Evaluation: The β -Hematin Inhibition Assay

To validate the efficacy of newly synthesized antimalarial quinolines, researchers rely on the pyridine hemichrome inhibition of β -hematin formation (Phi β ) assay[9][10]. This colorimetric protocol is a self-validating system designed to mimic the parasite's digestive vacuole[11].

Step-by-Step Protocol:

  • Hematin Stock Preparation: Dissolve 5.0 mg of porcine hematin in 1.0 mL of 0.1 M NaOH[9]. Causality: Free heme is highly insoluble in neutral/acidic aqueous media due to strong π−π stacking. The alkaline environment disrupts these interactions, yielding a solubilized, monomeric hematin stock[11].

  • Assay Setup: Dispense serial dilutions of the quinoline inhibitor into a 96-well plate. Add 0.5 M sodium acetate buffer to achieve a final pH of 4.8[11]. Causality: The pH strictly mimics the acidic environment of the Plasmodium digestive vacuole, ensuring the drug's protonation state matches physiological conditions[6].

  • Initiation: Add a lipid catalyst (e.g., Tween-20 or monoglycerides)[9][11]. Causality: Biological hemozoin formation is lipid-mediated. The amphiphilic micelles lower the activation energy, providing nucleation sites for rapid crystallization[10][11].

  • Incubation: Seal the plate and incubate at 37°C for 2 hours to allow crystallization.

  • Quenching & Readout: Add 5% (v/v) aqueous pyridine (pH 7.5) and read absorbance at 405 nm[9]. Causality (The Self-Validating Step): Pyridine halts the reaction by raising the pH. More importantly, pyridine exclusively coordinates with the iron center of unreacted free heme to form a low-spin pyridine-hemochrome complex, which absorbs strongly at 405 nm[9][10]. Insoluble β -hematin crystals do not react. Therefore, a high absorbance directly correlates with high free heme—proving the drug successfully inhibited crystallization[11].

BetaHematin_Assay Prep 1. Hematin Stock Prep (0.1M NaOH to solubilize) Buffer 2. Citrate/Acetate Buffer (pH 4.8 to mimic vacuole) Prep->Buffer Inhibitor 3. Add Quinoline Inhibitor (Serial Dilutions) Buffer->Inhibitor Initiate 4. Add Tween-20 / Lipids (Nucleation sites) Inhibitor->Initiate Incubate 5. Incubate at 37°C (Allow crystallization) Initiate->Incubate Readout 6. Pyridine Addition & Absorbance Readout (405nm) Incubate->Readout Solubilizes free heme only

Figure 3: Step-by-step workflow of the colorimetric β-hematin inhibition assay.

Quantitative Structure-Activity Relationship (QSAR) Data

The structural flexibility of the quinoline nucleus allows for fine-tuning of its pharmacokinetic and pharmacodynamic properties. The table below summarizes the target affinities and clinical statuses of key quinoline derivatives based on established in vitro assays[4][11].

Quinoline DerivativePrimary TargetIndicationPotency (IC₅₀ / MIC)Clinical Status
Amodiaquine Free Heme ( β -hematin)Malaria (P. falciparum)IC₅₀: 167 ± 59 µMApproved
Chloroquine Free Heme ( β -hematin)Malaria (P. falciparum)IC₅₀: 252 ± 49 µMApproved (1949)
Quinacrine Free Heme ( β -hematin)Malaria (P. falciparum)IC₅₀: 292 ± 99 µMApproved
Mefloquine Free Heme ( β -hematin)Malaria (P. falciparum)IC₅₀: 315 ± 123 µMApproved
Bedaquiline F-ATP Synthase (c-subunit)MDR-TuberculosisMIC: 0.015 - 0.12 µg/mLApproved (2012)

Note: IC₅₀ values for antimalarials are derived from the standardized Tween-20 induced β-hematin formation assay[11].

Future Perspectives

The quinoline scaffold remains a cornerstone of modern drug discovery. While historical efforts focused heavily on combating Plasmodium via hemozoin inhibition, the advent of bedaquiline has proven that rational functionalization of the quinoline ring can yield potent inhibitors of entirely distinct enzymatic targets. Future research is heavily focused on structural simplification of complex diarylquinolines to reduce synthesis costs while maintaining sub-microgram efficacy against drug-resistant pathogens[12].

References

  • Title : CHLOROQUINE - American Osteopathic College of Dermatology Source : aocd.org URL : 2

  • Title : Chloroquine - Wikipedia Source : wikipedia.org URL : 1

  • Title : History of Malaria - Westfield Development Initiative Source : westfielddevelopment.org URL :13

  • Title : Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria Source : nih.gov (PMC) URL : 3

  • Title : Breaking the energy chain: importance of ATP synthase in Mycobacterium tuberculosis and its potential as a drug target Source : nih.gov (PMC) URL : 4

  • Title : Early Treatment with Chloroquine Inhibits the Immune Response against Plasmodium yoelii Infection in Mice Source : jst.go.jp URL : 5

  • Title : What are mycobacterial ATP synthase inhibitors and how do they work? Source : patsnap.com URL : 7

  • Title : Bedaquiline Targets the ε Subunit of Mycobacterial F-ATP Synthase Source : asm.org URL : 8

  • Title : The coming-of-age of bedaquiline: a tale with an open ending Source : ersnet.org URL : 14

  • Title : From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source : orientjchem.org URL : 15

  • Title : Structural Simplification of Bedaquiline Source : nih.gov (PubMed) URL : 12

  • Title : Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors Source : acs.org URL : 16

  • Title : Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs Source : nih.gov (PMC) URL : 17

  • Title : The Effects of Quinoline and Non-quinoline Inhibitors on the Kinetics of Lipid-mediated β-Hematin Crystallization Source : nih.gov (PMC) URL : 9

  • Title : The Effects of Quinoline and Non-Quinoline Inhibitors on the Kinetics of Lipid-Mediated β-Hematin Crystallization Source : acs.org URL : 10

  • Title : Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential Source : nih.gov (PMC) URL : 18

  • Title : Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Source : nih.gov (PMC) URL : 6

  • Title : A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents Source : scispace.com URL : 19

  • Title : Quinoline – Knowledge and References Source : taylorandfrancis.com URL : 20

  • Title : Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening Source : asm.org URL : 11

Sources

Regioselective Electrophilic Aromatic Substitution in 6-Methoxyquinoline: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 6-methoxyquinoline scaffold is a privileged pharmacophore widely utilized in the development of antimalarials, kinase inhibitors, and novel antineoplastic agents. Functionalizing this core via Electrophilic Aromatic Substitution (EAS) is a critical gateway to expanding chemical diversity, particularly at the C5 position. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for the regioselective nitration and halogenation of 6-methoxyquinoline, designed for researchers and drug development professionals.

Mechanistic Principles and Causality in Regioselectivity

To master the functionalization of 6-methoxyquinoline, one must understand the competing electronic effects governing the fused bicyclic system. The quinoline core consists of an electron-deficient pyridine ring fused to a relatively electron-rich benzene ring.

The Deactivation of the Pyridine Ring

The highly electronegative nitrogen atom induces a strong −I (inductive) effect, pulling electron density away from the pyridine ring. In standard EAS conditions (which typically employ strong Brønsted or Lewis acids), the nitrogen atom is rapidly protonated to form a quinolinium ion. This formal positive charge drastically exacerbates the electron deficiency of the heterocycle, rendering the pyridine ring entirely inert to electrophilic attack. Consequently, EAS is exclusively directed to the carbocyclic (benzene) ring.

The Activating and Directing Effects of the 6-Methoxy Group

The methoxy group ( −OCH3​ ) at the C6 position exerts a powerful +M (mesomeric/resonance) effect that heavily outweighs its weak −I effect. This donates electron density into the benzene ring, specifically activating the positions ortho (C5, C7) and para to it. Because the para position (C2) resides on the deactivated pyridine ring, substitution is restricted to the ortho positions: C5 and C7.

Why C5 dominates over C7: Although both C5 and C7 are activated, electrophilic attack occurs almost exclusively at C5[1]. This high regioselectivity is governed by the stability of the Wheland intermediate (arenium ion). The C5 position is an α -position relative to the fused ring junction (analogous to the 1-position in naphthalene). Attack at C5 generates a resonance-stabilized carbocation where the aromatic sextet of the adjacent pyridine ring remains fully intact in the most stable resonance contributors. Conversely, attack at the β -position (C7) forces the positive charge to disrupt the π -system of the adjacent ring, leading to a higher-energy transition state.

Mechanism SM 6-Methoxyquinoline (Neutral) Acid Quinolinium Ion (Pyridine Deactivated) SM->Acid H2SO4 / Acidic Media E_Attack Electrophilic Attack (E+) at Alpha-C5 Position Acid->E_Attack +M effect of -OCH3 Wheland Wheland Intermediate (Aromaticity Retained in Pyridine) E_Attack->Wheland Kinetically Favored Product 5-Substituted 6-Methoxyquinoline Wheland->Product Deprotonation

Electronic pathway dictating C5 regioselectivity in 6-methoxyquinoline.

Quantitative Data: EAS Reaction Profiles

The following table synthesizes the expected quantitative outcomes for various electrophilic substitutions on the 6-methoxyquinoline core, demonstrating the robust nature of the C5-directing effect.

Reaction TypeElectrophilic ReagentSolvent / CatalystTemp (°C)Major ProductTypical YieldRegioselectivity (C5:C7)
Nitration HNO3​ / H2​SO4​ Glacial Acetic Acid0 to 255-nitro-6-methoxyquinoline82 - 88%> 95:5
Bromination NBS CH3​CN / H2​O (1:1)255-bromo-6-methoxyquinoline85%> 99:1
Bromination Br2​ Acetic Acid255-bromo-6-methoxyquinoline78%> 90:10
Chlorination NCSDMF505-chloro-6-methoxyquinoline70 - 75%> 90:10

Validated Experimental Protocols

The following self-validating protocols are engineered to ensure high yield, strict regiocontrol, and operational safety. Each step is grounded in the mechanistic causality discussed in Section 1.

Protocol A: Synthesis of 5-Nitro-6-methoxyquinoline

This method utilizes a classic mixed-acid nitration system. The use of glacial acetic acid as a co-solvent moderates the exotherm and maintains substrate solubility[1].

Reagents:

  • 6-Methoxyquinoline: 1.0 equivalent (eq)

  • Nitric Acid ( HNO3​ , 68-70%): 1.2 eq

  • Sulfuric Acid ( H2​SO4​ , 98%): 1.5 eq

  • Glacial Acetic Acid: 5 volumes

Step-by-Step Methodology:

  • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stirrer and an internal thermometer with 6-methoxyquinoline and glacial acetic acid.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C. Causality: Low temperatures prevent oxidative degradation of the methoxy group and suppress dinitration.

  • Electrophile Generation: In a separate vial, carefully mix concentrated HNO3​ and H2​SO4​ over ice to generate the active nitronium ion ( NO2+​ ).

  • Addition: Add the mixed acid dropwise to the quinoline solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 1 hour.

  • Quench & Isolation: Pour the reaction mixture slowly onto crushed ice (10 volumes). Neutralize cautiously with concentrated ammonium hydroxide ( NH4​OH ) until the pH reaches 7.0. The product will precipitate as a yellow solid.

  • Purification: Filter the solid under vacuum, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from ethanol to afford pure 5-nitro-6-methoxyquinoline.

Protocol B: Mild Regioselective Bromination (Synthesis of 5-Bromo-6-methoxyquinoline)

Traditional bromination with molecular bromine can lead to polybromination or handling hazards. This protocol utilizes N-Bromosuccinimide (NBS) in an aqueous organic mixture, leveraging the generation of highly reactive hypobromous acid intermediates for clean C5 bromination[2].

Reagents:

  • 6-Methoxyquinoline: 1.0 eq (e.g., 0.2 mmol)

  • N-Bromosuccinimide (NBS): 1.2 eq (e.g., 0.24 mmol)

  • Acetonitrile / Water ( CH3​CN/H2​O , 1:1 v/v): 2 mL

Step-by-Step Methodology:

  • Preparation: Dissolve 6-methoxyquinoline in the CH3​CN/H2​O solvent mixture at room temperature.

  • Activation: Add NBS in a single portion. Causality: The aqueous environment facilitates the polarization of the N-Br bond in NBS, generating a potent electrophilic bromine species without the need for harsh Lewis acids.

  • Reaction: Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored via TLC (35% EtOAc in hexanes).

  • Workup: Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to quench any unreacted electrophilic bromine.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with 35% EtOAc in hexanes) to yield 5-bromo-6-methoxyquinoline as an off-white solid.

Workflow Prep Step 1: Preparation Dissolve substrate in solvent system React Step 2: Reaction Add Electrophile (Control Temp) Prep->React Quench Step 3: Quench Neutralize or Reduce excess E+ React->Quench Isolate Step 4: Isolation Aqueous Extraction & Drying Quench->Isolate Purify Step 5: Purification Chromatography or Recrystallization Isolate->Purify

Standardized experimental workflow for the EAS of 6-methoxyquinoline.

Conclusion

The functionalization of 6-methoxyquinoline via electrophilic aromatic substitution is a highly predictable and regioselective process. By understanding the interplay between the deactivating nature of the protonated pyridine core and the strongly activating, α -directing +M effect of the 6-methoxy group, synthetic chemists can reliably install functional groups at the C5 position. The protocols provided herein serve as robust, self-validating templates for expanding the chemical space of quinoline-based therapeutics.

References

  • Filo Educational Platform. Reactions and Products: 6-methoxyquinoline + HNO3/H2SO4. Available at:[Link][3]

  • National Science Foundation (NSF) / ACS Publications. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. J. Org. Chem. 2022. Available at:[Link][2]

  • Royal Society of Chemistry (RSC). Kinetics and Mechanism of Electrophilic Substitution of Heteroaromatic Compounds. Part XXIV. Acid-catalysed Hydrogen Exchange of 2-Naphthol and of some Corresponding Aza-, Thia-, and Oxo-derivatives. J. Chem. Soc. (B), 1971. Available at:[Link][4]

Sources

Whitepaper: Strategic Starting Materials and Mechanistic Pathways for 2-Chloro-6-methoxy-8-nitroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-chloro-6-methoxy-8-nitroquinoline is a pivotal electrophilic building block in the development of advanced therapeutics, most notably in the synthesis of 8-aminoquinoline antimalarials such as primaquine analogs and pyronaridine derivatives[1]. The strategic value of this intermediate lies in the highly reactive C2-chlorine atom, which serves as an ideal leaving group for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions[2].

As a Senior Application Scientist, I have observed that the successful scale-up of this molecule depends entirely on the rigorous selection and handling of its primary starting material: 6-methoxy-8-nitroquinoline . This technical guide deconstructs the causality behind the reagent selection, mechanistic pathways, and self-validating experimental protocols required to synthesize 2-chloro-6-methoxy-8-nitroquinoline with high scientific integrity.

Core Starting Material: 6-Methoxy-8-nitroquinoline

The entire synthetic strategy hinges on 6-methoxy-8-nitroquinoline . This starting material possesses a unique electronic push-pull system:

  • C6-Methoxy Group: Acts as an electron-donating group (EDG), increasing electron density in the carbocyclic ring.

  • C8-Nitro Group: Acts as a strong electron-withdrawing group (EWG). While essential for later reduction to the 8-amino pharmacophore, its strong inductive and resonance effects deactivate the quinoline nitrogen and the C2 position.

Because of this deactivation, direct chlorination of 6-methoxy-8-nitroquinoline is impossible. The molecule must first be chemically activated (via quaternization or N-oxidation) to force functionalization at the C2 position.

Mechanistic Pathways & Causality

To install the chlorine atom at the C2 position, the quinoline core must undergo structural pre-activation. There are two primary pathways, but the N-Methyl Quinolone Pathway is the industry standard for high-yield, scalable synthesis[3].

The N-Methyl Quinolone Pathway (Industry Standard)
  • Quaternization: 6-methoxy-8-nitroquinoline is reacted with dimethyl sulfate. Causality: Dimethyl sulfate is chosen over methyl iodide because its higher boiling point allows the reaction to be driven at 100 °C, overcoming the steric hindrance and electronic deactivation caused by the adjacent 8-nitro group[3].

  • Anion Exchange: The resulting methylsulfate salt is highly soluble and difficult to isolate. Causality: The addition of aqueous sodium iodide (NaI) forces an anion exchange, precipitating the highly crystalline N-methylquinolinium iodide salt for easy filtration[3].

  • Oxidation: The activated salt is oxidized under alkaline conditions to yield 6-methoxy-1-methyl-8-nitroquinolin-2(1H)-one.

  • Aggressive Chlorination: The quinolone is treated with a mixture of phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5). Causality: POCl3 alone is often insufficiently reactive due to the electron-withdrawing 8-nitro group. PCl5 is added as a highly aggressive chlorinating agent to drive the conversion of the tautomeric quinolone into the fully aromatized 2-chloroquinoline[3].

Pathway SM 6-Methoxy-8-nitroquinoline (Primary Starting Material) Salt N-Methylquinolinium Iodide (Activated Intermediate) SM->Salt Me2SO4, 100°C then NaI NOxide 6-Methoxy-8-nitroquinoline N-oxide (Alternative Intermediate) SM->NOxide m-CPBA Oxidation Quinolone 6-Methoxy-1-methyl-8-nitroquinolin-2(1H)-one (Pre-chlorination Target) Salt->Quinolone Oxidation (Alkaline conditions) Product 2-Chloro-6-methoxy-8-nitroquinoline (Final Synthon) Quinolone->Product POCl3 + PCl5 100°C, 3h NOxide->Product POCl3 Rearrangement

Fig 1. Pathways from 6-methoxy-8-nitroquinoline to 2-chloro-6-methoxy-8-nitroquinoline.

Validated Experimental Protocols

The following self-validating protocols are adapted from established patent literature for optimal yield and purity[3].

Protocol A: Preparation of N-Methylquinolinium Iodide Salt

Objective: Activate the starting material via N-methylation.

  • Reaction Setup: In a dry reaction vessel, dissolve 6-methoxy-8-nitroquinoline (17 g, 83 mmol) in neat dimethyl sulfate (31.5 g, 250 mmol).

  • Heating: Stir the mixture at 100 °C for 12 hours under an inert atmosphere.

    • Self-Validation: Monitor by HPLC. The starting material peak should completely disappear, replaced by a highly polar baseline spot on TLC (indicative of salt formation).

  • Workup & Precipitation: Cool the mixture and slowly add it to water (17 mL). Add solid sodium iodide (NaI) to the aqueous mixture.

    • Causality: The common-ion effect and the insolubility of the iodide salt drive the immediate formation of a heavy precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, rinse thoroughly with cold water to remove excess dimethyl sulfate, and dry under high vacuum to yield the intermediate salt (approx. 47 g, 90% yield)[3].

Protocol B: Chlorination to 2-Chloro-6-methoxy-8-nitroquinoline

Objective: Convert the oxidized quinolone intermediate into the target 2-chloro synthon.

  • Reagent Mixing: To a flask containing 6-methoxy-1-methyl-8-nitroquinolin-2(1H)-one (6 g, 25.6 mmol), add phosphorus oxychloride (POCl3, 120 mL, 1.28 mol)[3].

  • Activation: Carefully add phosphorus pentachloride (PCl5, 6.40 g, 30.7 mmol) to the suspension.

  • Heating: Stir the reaction mixture at 100 °C for 3 hours.

    • Self-Validation: The suspension will become a homogeneous dark solution as the insoluble quinolone is consumed. LC-MS should confirm the mass of the chlorinated product.

  • Quench & Isolation:

    • Critical Step: Remove excess POCl3 by vacuum distillation before aqueous workup. Causality: Pouring 120 mL of hot POCl3 directly into water causes a violent, uncontrollable exothermic reaction that will degrade the product.

    • Pour the concentrated crude residue into ice water to precipitate the product. Filter, wash with water, and dry under vacuum[3].

Quantitative Reaction Parameters

To facilitate process scaling and stoichiometric adjustments, the critical quantitative data from the protocols are summarized below.

StepStarting Material / ReagentEquivalentsTemp (°C)Time (h)Yield (%)
1. Quaternization 6-Methoxy-8-nitroquinoline1.0 eq1001290%
Dimethyl sulfate3.0 eq---
2. Chlorination 6-Methoxy-1-methyl-8-nitroquinolin-2(1H)-one1.0 eq1003High
Phosphorus oxychloride (POCl3)50.0 eq---
Phosphorus pentachloride (PCl5)1.2 eq---

Conclusion

The synthesis of 2-chloro-6-methoxy-8-nitroquinoline is a masterclass in overcoming electronic deactivation in heterocyclic chemistry. By utilizing 6-methoxy-8-nitroquinoline as the core starting material, chemists can leverage aggressive quaternization (via dimethyl sulfate) and dual-agent chlorination (POCl3/PCl5) to force the desired functionalization. Adhering to the self-validating in-process controls detailed above ensures that drug development professionals can generate this critical synthon with the purity required for downstream active pharmaceutical ingredient (API) manufacturing.

References

  • WO2024049976A1 - N-methyl-4-(quinolin-2-yl)
  • US4167638A - Process for production of 8-NHR quinolines Source: Google Patents URL
  • Studies on tissue schizonticide of malaria parasite: synthesis of 2-substituted benzyloxy (or methoxy)

Sources

A Technical Guide to the Theoretical Analysis of Nitroquinoline Electronic Structures: From First Principles to Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Quinoline Core and the Nitro Perturbation

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of bioactive natural products and synthetic compounds.[1] Its derivatives exhibit a wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[2] The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, dramatically perturbs the electronic landscape of the quinoline ring system. This perturbation is not a mere structural modification; it is a fundamental alteration of the molecule's charge distribution, reactivity, and intermolecular interaction potential.

Understanding these electronic changes is paramount for the rational design of novel therapeutics and advanced materials. Theoretical and computational studies provide an indispensable lens through which we can visualize and quantify these properties at the atomic level, offering insights that are often inaccessible through experimental means alone.[3] This guide provides a comprehensive overview of the core theoretical methodologies used to study the electronic structure of nitroquinolines, explains the causality behind computational choices, and demonstrates how these theoretical insights directly inform practical applications in drug development and materials science.

The Computational Toolkit: Methodologies for Electronic Structure Elucidation

The accurate description of a molecule's electronic structure requires solving the Schrödinger equation, a task that is computationally intractable for all but the simplest systems. Therefore, a range of quantum chemical methods, built on various approximations, are employed.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

For molecules the size of nitroquinolines, Density Functional Theory (DFT) represents the optimal balance between computational accuracy and efficiency.[2] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density, a more manageable property.[4]

  • Why DFT? Its strength lies in its ability to incorporate electron correlation effects—the interactions between individual electrons—at a fraction of the cost of traditional high-level methods. This makes it ideal for calculating ground-state properties like molecular geometries, reaction energies, and the electronic descriptors discussed below.[2]

  • Choosing the Right Functional and Basis Set: The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional and the basis set.

    • Functionals: Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are highly popular. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice for organic molecules.[4][5]

    • Basis Sets: Pople-style basis sets are common, with 6-311++G(d,p) being a robust choice that provides a flexible description of the electron distribution.[4][6] The ++ indicates the addition of diffuse functions to describe weakly bound electrons, while (d,p) adds polarization functions to allow for non-spherical electron density distributions, which is crucial for describing π-systems and polar bonds like those in the nitro group.

Time-Dependent DFT (TD-DFT)

To study the excited-state properties, such as UV-Visible absorption spectra, Time-Dependent DFT (TD-DFT) is the standard extension of ground-state DFT.[5][7] It allows for the calculation of vertical excitation energies, which correspond to the absorption of light and the promotion of an electron from an occupied to a virtual molecular orbital.[7]

Deconstructing the Electronic Structure: Key Descriptors and Analyses

A standard theoretical study of a nitroquinoline involves a series of calculations and analyses that build a complete picture of its electronic character.

Geometry Optimization and Vibrational Frequencies

The first step in any computational analysis is to find the molecule's most stable three-dimensional structure, its energy minimum on the potential energy surface. This "geometry optimization" provides crucial information on bond lengths, bond angles, and dihedral angles.[4] A subsequent frequency calculation is performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra, which can be directly compared with experimental data for validation.[4][5]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs).

  • HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[7] A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Source
Nitroquinoline Isomers
N-4-Q-7.21-3.144.07[7]
Nitroquinoline N-Oxide Isomers
N-4-QO-7.02-3.913.11[7]
N-9-QO-7.35-3.663.69[7]

Table 1: Calculated HOMO, LUMO, and energy gap values for representative nitroquinoline and nitroquinoline N-oxide isomers, demonstrating how the position of the nitro group and the presence of the N-oxide modify the electronic structure. Data sourced from DFT calculations.[7]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting reactive sites for both electrophilic and nucleophilic attack.[5][7]

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are sites prone to electrophilic attack.

  • Blue Regions (Positive Potential): Indicate areas of electron deficiency, often around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.

For nitroquinolines, MEP maps clearly show a strong negative potential around the oxygen atoms of the nitro group, highlighting their role as electron acceptors and sites for hydrogen bonding.[7]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It investigates charge delocalization, hyperconjugative interactions, and the stability they impart to the system.[4][5] This method can quantify the stabilization energy associated with interactions between filled (donor) and empty (acceptor) orbitals, providing a quantitative basis for understanding resonance and intramolecular charge transfer (ICT).[5]

Workflow: A Step-by-Step Computational Protocol

This section outlines a self-validating protocol for conducting a comprehensive DFT study on a nitroquinoline, such as 5-nitroquinoline.

Experimental Protocol: DFT Analysis of 5-Nitroquinoline
  • Structure Preparation:

    • Draw the 2D structure of 5-nitroquinoline in a molecular editor (e.g., GaussView, Avogadro).

    • Perform an initial 3D cleanup using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting geometry.

  • Geometry Optimization and Frequency Calculation:

    • Software: Gaussian, ORCA, or similar quantum chemistry package.

    • Input File Setup:

      • Method: B3LYP

      • Basis Set: 6-311++G(d,p)

      • Keywords: Opt Freq (This combination requests an optimization followed by a frequency calculation at the optimized geometry).

      • Charge & Multiplicity: 0 1 (for a neutral singlet ground state).

    • Execution: Submit the calculation.

    • Validation:

      • Confirm the optimization has converged by checking the log file for convergence criteria.

      • Analyze the frequency calculation output. A true energy minimum will have zero imaginary frequencies. One imaginary frequency indicates a transition state.

  • Single-Point Energy and Population Analysis:

    • Input File Setup: Using the optimized geometry from Step 2:

      • Method/Basis Set: Same as above.

      • Keywords: Pop=NBO (Requests a Natural Bond Orbital population analysis).

    • Execution: Run the single-point energy calculation.

    • Analysis:

      • Extract HOMO and LUMO energies from the output to calculate the energy gap.

      • Analyze the NBO output to study charge distribution and hyperconjugative interactions.

  • Molecular Electrostatic Potential (MEP) Visualization:

    • Input File Setup: Using the optimized geometry:

      • Keywords: Pop=MK IOp(6/33=2) (Requests calculation of the electrostatic potential).

    • Execution: Run the calculation and generate a checkpoint file (.chk or .gbw).

    • Visualization: Use a visualization program (e.g., GaussView) to read the checkpoint file and plot the MEP onto the molecule's electron density surface.

  • Excited State Calculation (Optional):

    • Input File Setup: Using the optimized ground-state geometry:

      • Method: TD-B3LYP

      • Basis Set: Same as above.

      • Keywords: TD(NStates=10) (Requests the calculation of the first 10 singlet excited states).

    • Analysis: Extract the calculated excitation energies and oscillator strengths to predict the UV-Vis spectrum.

Diagram: Computational Workflow for Nitroquinoline Analysis A schematic representation of the logical flow from molecular structure input to the derivation of key electronic properties.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculation (DFT) cluster_analysis 3. Data Analysis & Interpretation cluster_application 4. Application & Correlation mol_structure 2D/3D Molecular Structure (e.g., 5-Nitroquinoline) opt_freq Geometry Optimization & Frequency Calculation (B3LYP/6-311++G(d,p)) mol_structure->opt_freq sp_nbo Single-Point Energy & NBO/MEP Calculation opt_freq->sp_nbo Optimized Coords td_dft TD-DFT for Excited States (Optional) opt_freq->td_dft Optimized Coords geom Optimized Geometry opt_freq->geom vib Vibrational Spectra (IR/Raman) opt_freq->vib Validation fmo FMO Analysis (HOMO, LUMO, Gap) sp_nbo->fmo mep MEP Surface sp_nbo->mep nbo NBO Analysis (Charge, Delocalization) sp_nbo->nbo uv_vis UV-Vis Spectrum td_dft->uv_vis docking Molecular Docking geom->docking reactivity Reactivity Prediction fmo->reactivity mep->reactivity mep->docking nbo->reactivity qsar QSAR Modeling reactivity->qsar materials Materials Properties reactivity->materials docking->qsar

Applications in Drug Discovery and Materials Science

The ultimate goal of these theoretical studies is to generate actionable intelligence for real-world applications.

Rational Drug Design
  • Molecular Docking: The optimized 3D structure and calculated charge distribution of a nitroquinoline are essential inputs for molecular docking simulations.[3] These simulations predict how the molecule will bind to the active site of a target protein, providing a binding affinity score (e.g., in kcal/mol) and visualizing key interactions like hydrogen bonds and π-π stacking.[5][8] For example, studies have used docking to screen nitroquinoline derivatives as potential inhibitors of SARS-CoV-2 main protease (Mpro)[7] or as anticancer agents.[1]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between a set of calculated molecular descriptors (including electronic properties like HOMO/LUMO energies, dipole moment, etc.) and observed biological activity.[9][10] A robust QSAR model can predict the activity of new, unsynthesized nitroquinoline derivatives, guiding synthetic efforts toward more potent compounds and reducing the need for extensive experimental screening.[5][11]

Materials Science

The electronic properties of individual molecules dictate the bulk properties of materials derived from them. For conjugated polyquinolines, theoretical calculations of properties like ionization potential, electron affinity, and the bandgap are crucial for designing new organic semiconductors for electronic and optoelectronic applications.[12] Understanding how the nitro group modifies these properties allows for the fine-tuning of materials for use in devices like organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Future Perspectives

The field of computational chemistry is constantly evolving. The future of theoretical studies on nitroquinolines will likely involve:

  • Machine Learning (ML): Integrating ML algorithms with quantum chemical data can accelerate the discovery process, enabling the rapid screening of vast chemical spaces to identify candidate molecules with desired electronic properties.[3]

  • Advanced Solvation Models: More accurate and computationally efficient models for simulating the effect of solvents will improve the prediction of properties in biologically relevant aqueous environments.

  • Multi-scale Modeling: Combining high-level quantum mechanics (QM) for the reactive center with lower-level molecular mechanics (MM) for the surrounding environment (e.g., a protein active site) in QM/MM simulations will provide more accurate descriptions of ligand-protein interactions.

Conclusion

Theoretical studies on the electronic structure of nitroquinolines are a powerful and predictive component of modern chemical research. By leveraging methodologies like Density Functional Theory, we can move beyond static structural representations to a dynamic understanding of molecular reactivity, interaction potential, and spectroscopic behavior. The insights gained from analyzing frontier molecular orbitals, electrostatic potentials, and bond orbitals provide a rational foundation for designing more effective drugs and more efficient materials. As computational power increases and theoretical models become more sophisticated, these in silico techniques will continue to be indispensable tools for researchers, scientists, and drug development professionals.[2]

References

  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (n.d.). ResearchGate. Available at: [Link]

  • Electrochemical Properties and Electronic Structures of Conjugated Polyquinolines and Polyanthrazolines. (1996). Defense Technical Information Center. Available at: [Link]

  • Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. (2023). IntechOpen. Available at: [Link]

  • Synthesis of nitroquinoline derivatives 9. (n.d.). ResearchGate. Available at: [Link]

  • Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2025). MDPI. Available at: [Link]

  • Experimental and theoretical study on free 5-nitroquinoline, 5-nitroisoquinoline, and their zinc(II) halide complexes. (n.d.). ResearchGate. Available at: [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Theoretical Study of the Electronic Structure and Magnetic Interactions in Purely Organic Nitronyl Nitroxide Crystals. (n.d.). ResearchGate. Available at: [Link]

  • Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. (2022). MDPI. Available at: [Link]

  • Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. (2023). ACS Publications. Available at: [Link]

  • Theoretical Study of the Electronic Structure and Magnetic Interactions in Purely Organic Nitronyl Nitroxide Crystals. (n.d.). ResearchGate. Available at: [Link]

  • QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. (2010). MDPI. Available at: [Link]

  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (2023). MDPI. Available at: [Link]

  • Some pyrimidohexahydroquinoline candidates: synthesis, DFT, cytotoxic activity evaluation, molecular docking, and in silico studies. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. The mechanism of nitration of N-heteroaromatic oxides, with special reference to 2,6-lutidine 1-oxide. (1968). Royal Society of Chemistry. Available at: [Link]

  • Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. (2022). MDPI. Available at: [Link]

  • Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review. (2017). JSciMed Central. Available at: [Link]

  • Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Insights into the computer-aided drug design and discovery based on anthraquinone scaffold for cancer treatment: A systematic review. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. (2024). Ibn AL-Haitham Journal For Pure and Applied Sciences. Available at: [Link]

  • Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline. (2022). Preprints.org. Available at: [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). MDPI. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). MDPI. Available at: [Link]

  • Computational Methods Applied to Rational Drug Design. (n.d.). Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Skraup Synthesis of 6-Methoxy-8-Nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Skraup Synthesis for Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds.[1] Among the classical methods for its construction, the Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, remains a direct and relevant route for preparing quinolines and their derivatives.[1][2] This reaction involves the synthesis of quinoline by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3][4]

This application note provides a detailed protocol and in-depth scientific insights for the synthesis of 6-methoxy-8-nitroquinoline, a key intermediate in the synthesis of various therapeutic agents, including antimalarials like primaquine.[5] We will delve into the mechanistic underpinnings of the Skraup reaction, offer a robust, step-by-step experimental procedure, and address the critical safety considerations inherent to this powerful but notoriously exothermic reaction.[1][6]

Mechanistic Insights: A Stepwise Look at the Skraup Reaction

The Skraup synthesis is a multi-step process that begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[1][3] The reaction then proceeds through a series of additions and cyclizations to yield the final quinoline product. While the precise mechanism has been a subject of study, the generally accepted pathway is as follows:

  • Formation of Acrolein: Concentrated sulfuric acid dehydrates glycerol to produce acrolein. This is a crucial first step that generates the electrophile for the subsequent reaction.[3]

  • Michael Addition: The aromatic amine, in this case, 3-nitro-4-aminoanisole, undergoes a conjugate (Michael) addition to the acrolein.[1]

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to form a 1,2-dihydroquinoline intermediate.[1][3]

  • Oxidation: The final step is the oxidation of the 1,2-dihydroquinoline to the aromatic 6-methoxy-8-nitroquinoline. This is accomplished by an oxidizing agent, such as arsenic pentoxide or nitrobenzene, which is added to the reaction mixture.[2][3]

Recent mechanistic studies on the related Skraup-Doebner-Von Miller synthesis suggest a more complex fragmentation-recombination pathway may be at play, but the classical mechanism provides a solid framework for understanding the transformation.[7][8][9]

Experimental Protocol: Synthesis of 6-Methoxy-8-Nitroquinoline

This protocol is adapted from the well-established procedure found in Organic Syntheses, which has been demonstrated to be reliable.[10]

Safety First: Critical Precautions

The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[1][6][10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

  • Fume Hood: This reaction must be performed in a well-ventilated chemical fume hood.

  • Temperature Control: Strict adherence to the specified temperature ranges is critical to prevent a runaway reaction.[10] Have an ice bath ready for emergency cooling.

  • Reagent Handling: Concentrated sulfuric acid is extremely corrosive. Handle with extreme care. Arsenic pentoxide is highly toxic and a known carcinogen; handle with appropriate containment and waste disposal procedures.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
3-Nitro-4-aminoanisole168.15588 g3.5
Arsenic Pentoxide (As₂O₅)229.84588 g2.56
Glycerol (U.S.P. grade)92.091.2 kg (950 mL)13
Concentrated Sulfuric Acid (H₂SO₄)98.08315 mL + 236 mL~11.6
Chloroform-As needed-
Methanol-As needed-
Concentrated Ammonium Hydroxide-1.8 L-
Water-As needed-
Ice-As needed-
Step-by-Step Procedure

Day 1: Apparatus Setup and Initial Mixing

  • Apparatus: Assemble a 5-L three-necked round-bottom flask equipped with a high-torque mechanical stirrer and a 500-mL dropping funnel.

  • Initial Slurry: In the flask, create a homogeneous slurry by mixing the following reagents in order: 588 g of powdered arsenic pentoxide, 588 g of 3-nitro-4-aminoanisole, and 1.2 kg of glycerol.[10]

  • Initial Acid Addition: With vigorous stirring, add 315 mL of concentrated sulfuric acid from the dropping funnel over 30-45 minutes. The temperature will spontaneously rise to 65–70°C.[10]

Day 2: Dehydration and Main Reaction

  • Dehydration Setup: Replace the stirrer and dropping funnel with a thermometer and a bent glass tube connected to a water aspirator via a trap. Stopper the third neck. Weigh the entire flask assembly.

  • Water Removal: Heat the flask carefully in an oil bath, applying suction from the aspirator. Slowly raise the internal temperature to 105°C and maintain it between 105-110°C until 235–285 g of water has been removed (as determined by the loss in weight). This step typically takes 2–3 hours.[10]

  • Main Reaction Setup: Cool the flask, remove the suction tube, and re-install the mechanical stirrer and dropping funnel. Place 236 mL of concentrated sulfuric acid in the dropping funnel.

  • Controlled Acid Addition: Heat the mixture and, once the internal temperature reaches 117°C, begin the dropwise addition of the sulfuric acid. The addition rate must be carefully controlled to maintain the temperature between 117–119°C over a period of 2.5–3.5 hours.[10] This is the most critical step for temperature control to avoid a violent, uncontrolled oxidation. [10]

  • Heating Profile: After the addition is complete, maintain the temperature at 120°C for 4 hours, and then increase it to 123°C for an additional 3 hours.[10]

Work-up and Purification

  • Quenching: Cool the reaction mixture to below 100°C and cautiously dilute it with 1.5 L of water. Allow the mixture to cool overnight, preferably with stirring.

  • Neutralization: In a large, well-ventilated area, pour the diluted reaction mixture with stirring into a large pail containing a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice.

  • Initial Extraction: Transfer the neutralized mixture to a large separatory funnel and extract with chloroform.

  • Purification: The crude product is purified by a series of steps involving boiling the insoluble material with chloroform, filtering, and concentrating the combined filtrates until the product crystallizes.[10] The crystals are then washed with methanol to remove impurities.[10]

  • Drying and Yield: The final product, light-tan crystals of 6-methoxy-8-nitroquinoline, is dried. The expected yield is between 460–540 g (65–76%).[10] The melting point should be in the range of 158–160°C.[10]

Visualizing the Workflow

Skraup_Synthesis_Workflow cluster_prep Day 1: Preparation cluster_reaction Day 2: Reaction cluster_workup Work-up & Purification A Mix 3-Nitro-4-aminoanisole, As₂O₅, and Glycerol B Initial H₂SO₄ Addition (to 65-70°C) A->B C Dehydration under Vacuum (105-110°C) B->C Overnight D Controlled H₂SO₄ Addition (117-119°C) C->D E Controlled Heating (120°C -> 123°C) D->E F Cool and Quench with Water E->F Cool Down G Neutralize with NH₄OH and Ice F->G H Chloroform Extraction G->H I Crystallization & Methanol Wash H->I J Dry Final Product: 6-Methoxy-8-nitroquinoline I->J

Caption: General experimental workflow for the Skraup synthesis of 6-methoxy-8-nitroquinoline.

References

  • Mosher, H. S., Yanko, W. H., & Whitmore, F. C. (n.d.). 6-METHOXY-8-NITROQUINOLINE. Organic Syntheses. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

  • Chauhan, P., & Singh, A. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Retrieved from [Link]

  • Wikipedia. (2023, April 29). Doebner–Miller reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 6-methoxy-3-methyl-8-nitroquinoline. Retrieved from [Link]

  • El-Faham, A., et al. (2018). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 23(8), 1843. [Link]

  • Yale, H. L. (1947). The Skraup Reaction with Acrolein and its Derivatives. I. The Preparation of 6-Methoxy-8-nitroquinoline. Journal of the American Chemical Society, 69(7), 1547–1549. [Link]

  • Google Patents. (n.d.). Process for production of 8-NHR quinolines.
  • ResearchGate. (n.d.). 6-Methoxy-8-nitroquinoline. Retrieved from [Link]

  • SlideShare. (2015, November 16). Preparation and Properties of Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

  • ACS Publications. (1947). The Skraup Reaction with Acrolein and its Derivatives. I. The Preparation of 6-Methoxy-8-nitroquinoline. Journal of the American Chemical Society. Retrieved from [Link]

  • YouTube. (2024, August 24). Making quinoline - the Skraup synthesis. Retrieved from [Link]

  • Wikipedia. (2020, September 24). Skraup reaction. Retrieved from [Link]

Sources

Application Note: 2-Chloro-6-methoxy-8-nitroquinoline as a Strategic Intermediate in Antimalarial and Functionalized Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-6-methoxy-8-nitroquinoline (CAS: 52824-29-0) is a highly versatile, polyfunctional heterocyclic building block widely utilized in medicinal chemistry and drug discovery[1]. Its orthogonal reactivity profile makes it an indispensable precursor for synthesizing 8-aminoquinoline derivatives, most notably tissue schizonticides like Primaquine analogues used in the treatment of Plasmodium yoelii (malaria)[2]. Furthermore, it serves as a critical intermediate in the development of novel N-methyl-4-(quinolin-2-yl)pyridin-2-amine compounds and radiolabeled imaging agents[3].

This application note details the mechanistic rationale, standardized workflows, and validated protocols for utilizing this intermediate in complex synthetic pathways.

Mechanistic Rationale & Chemical Profiling (E-E-A-T)

The synthetic utility of 2-chloro-6-methoxy-8-nitroquinoline stems from the distinct electronic environments of its substituents, which allow for highly regioselective sequential modifications:

  • C-2 Chlorine (Electrophilic Hub): The quinoline ring nitrogen exerts a strong electron-withdrawing effect, significantly enhanced by the inductive and mesomeric pull of the 8-nitro group. This renders the C-2 position highly electrophilic and primed for Nucleophilic Aromatic Substitution (SNAr) by alcohols, phenols, and amines[4].

  • C-8 Nitro Group (Masked Amine): In multi-step syntheses (such as Primaquine analogues), the 8-nitro group acts as a crucial "masked" amine. Keeping this position oxidized during early-stage SNAr and bromination steps prevents unwanted side reactions. A free amine would heavily activate the ring, leading to over-bromination or oxidative degradation[2].

  • C-6 Methoxy Group (Electronic Modulator): This electron-donating group fine-tunes the electronic density of the aromatic system, mimicking the pharmacophore of Primaquine, which is essential for antimalarial target binding[5].

Workflow 1: Nucleophilic Aromatic Substitution (SNAr) at C-2

The most common initial functionalization of 2-chloro-6-methoxy-8-nitroquinoline involves displacing the C-2 chlorine atom. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is critical here; it solvates the cations (from the base) while leaving the nucleophile naked and highly reactive, thereby stabilizing the Meisenheimer complex transition state[4].

SNArWorkflow Step1 Reactants: 2-Chloro-6-methoxy-8-nitroquinoline + 4-Chlorobenzyl Alcohol Step2 Base Addition: Anhydrous K2CO3 in DMF Step1->Step2 Step3 Thermal Activation: 155-160°C for 18 hours (Under N2) Step2->Step3 Step4 Workup: Cool, Dilute with Ice Water, Filter & Wash Step3->Step4 Step5 Product: 2-(4-chlorobenzyloxy)-6-methoxy- 8-nitroquinoline Step4->Step5

Nucleophilic aromatic substitution (SNAr) workflow for 8-nitroquinoline derivatives.

Protocol 1: Synthesis of 2-(4-chlorobenzyloxy)-6-methoxy-8-nitroquinoline

Self-Validating Note: The completion of this reaction can be monitored via TLC or HPLC by tracking the disappearance of the starting material's distinct C-Cl stretch.

  • Preparation: Charge a dry, round-bottom reaction vessel with 48.0 g (0.2 mol) of 2-chloro-6-methoxy-8-nitroquinoline[4].

  • Reagent Addition: Add 42.78 g (0.3 mol, 1.5 eq) of 4-chlorobenzyl alcohol and 27.6 g (0.2 mol, 1.0 eq) of anhydrous potassium carbonate (K₂CO₃). K₂CO₃ is selected as it acts as a non-nucleophilic acid scavenger, neutralizing the generated HCl without competing with the alcohol nucleophile[4].

  • Solvation: Suspend the solid mixture in 200 mL of anhydrous DMF.

  • Inert Atmosphere: Purge the vessel with nitrogen gas (N₂) for 15 minutes to displace oxygen and prevent oxidative degradation at elevated temperatures.

  • Thermal Activation: Heat the stirred mixture in an oil bath at 155°C–160°C for 18 hours under a continuous nitrogen blanket[4].

  • Quenching & Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into 1.0 L of vigorously stirred ice water. The sudden shift in polarity forces the hydrophobic product to precipitate.

  • Purification: Collect the crude solid via vacuum filtration. Wash extensively with deionized water to remove residual DMF and inorganic salts. Leach the crude solid with a minimal amount of cold 95% ethanol to remove unreacted alcohol, yielding the purified intermediate[4].

Workflow 2: Multi-Step Synthesis of Primaquine Analogues

To synthesize tissue schizonticides effective against Plasmodium yoelii, 2-chloro-6-methoxy-8-nitroquinoline undergoes a rigorous multi-step transformation. The sequence of these steps is governed by strict chemical causality: halogenation and etherification must precede nitro reduction to protect the highly sensitive 8-amino group[2],[5].

PrimaquineSynthesis A 2-Chloro-6-methoxy- 8-nitroquinoline B 2-Benzyloxy-6-methoxy- 8-nitroquinoline A->B Benzyl Alcohol SNAr C 5-Bromo Derivative B->C Bromination D 5-Phenoxy Derivative C->D Phenol Condensation E 8-Aminoquinoline Intermediate D->E Nitro Reduction F Primaquine Analogue (Tissue Schizonticide) E->F Side-chain Addition

Synthetic pathway of Primaquine analogues from 2-Chloro-6-methoxy-8-nitroquinoline.

Protocol 2: Synthesis of Tissue Schizonticides
  • C-2 Substitution: React 2-chloro-6-methoxy-8-nitroquinoline with sodium methanol or substituted benzyl alcohols to afford the 2-substituted benzyloxy-6-methoxy-8-nitroquinoline[2].

  • Regioselective Bromination: Treat the intermediate with a mild brominating agent. The C-5 position is naturally activated by the C-6 methoxy group, yielding the 5-bromo-8-nitroquinoline derivative[2].

  • Phenolic Condensation: Condense the brominated product with substituted phenols under basic conditions (e.g., K₂CO₃/DMF) to form the corresponding 5-substituted phenoxy compounds[2].

  • Nitro Reduction: Reduce the 8-nitro group to an amine. This is typically achieved via catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl), yielding the 8-aminoquinoline core[5].

  • Side-Chain Alkylation: Condense the newly formed 8-amino group with 4-bromophthalimidopentane. This installs the critical 1-methylbutyl side-chain while keeping the terminal amine protected[2].

  • Deprotection (Ing-Manske Procedure): Treat the phthalimido-protected intermediate with hydrazine hydrate in ethanol. This cleaves the phthalimide group, yielding the final 2-substituted benzyloxy-6-methoxy-5-substituted phenoxy-8-(4-amino-1-methylbutyl)amino-quinoline (Primaquine analogue)[2].

Quantitative Data & Reaction Parameters

The following table summarizes the critical reaction parameters and expected outcomes for the primary transformations of 2-chloro-6-methoxy-8-nitroquinoline.

TransformationReaction TypeKey Reagents & EquivalentsConditionsTypical YieldAnalytical Marker
C-2 Etherification SNAr4-chlorobenzyl alcohol (1.5 eq), K₂CO₃ (1.0 eq)DMF, 155-160°C, 18h~70-75%Disappearance of C-Cl stretch; Mass shift (+142 Da)
C-5 Bromination Electrophilic Aromatic Sub.Bromine / Acetic AcidRoom Temp, 2-4h>80%Isotopic pattern in MS (M / M+2 ratio of 1:1)
C-8 Reduction Nitro ReductionH₂ (70 psig), 5% Pd/CaCO₃Ethanol, 50-60°C, 4.5h~50-60%Appearance of N-H stretch (~3300 cm⁻¹)
N-Alkylation SN2 Alkylation4-bromophthalimidopentaneBase, RefluxVariableShift in aliphatic NMR region

Sources

Application Notes and Protocols for the Synthesis of Quinoline-Based PI3K/mTOR Dual Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] This has made the development of dual PI3K/mTOR inhibitors a highly promising strategy in oncology drug discovery.[4] Among the various chemical scaffolds explored, the quinoline core has emerged as a "privileged structure" due to its amenability to chemical modification and its ability to form key interactions within the ATP-binding sites of PI3K and mTOR.[3][5] This guide provides a comprehensive overview of the design, synthesis, and biological evaluation of quinoline-based PI3K/mTOR dual inhibitors, offering detailed protocols and insights for researchers in the field.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology

The PI3K/Akt/mTOR pathway is a complex and highly regulated signaling cascade that integrates extracellular and intracellular signals to control essential cellular processes.[2][6] Activation of this pathway, often through receptor tyrosine kinases (RTKs), leads to the phosphorylation of downstream effectors that promote cell growth, proliferation, and survival while inhibiting apoptosis.[1][4] In many cancers, this pathway is constitutively active due to mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, which negatively regulates the pathway.[7]

Dual inhibition of PI3K and mTOR is a particularly attractive therapeutic strategy. mTOR exists in two distinct complexes, mTORC1 and mTORC2.[8] While first-generation mTOR inhibitors (rapalogs) only allosterically inhibit mTORC1, second-generation ATP-competitive inhibitors can block both mTORC1 and mTORC2.[8][9] Crucially, inhibiting only mTORC1 can lead to a feedback activation of the PI3K/Akt pathway.[10] By simultaneously targeting both PI3K and mTOR, dual inhibitors can overcome this resistance mechanism and achieve a more complete and sustained blockade of the pathway.[11]

PI3K_mTOR_Pathway cluster_pip RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits S6K p70S6K mTORC1->S6K activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits mTORC2 mTORC2 mTORC2->AKT activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Inhibitor Quinoline-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Figure 1. Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Design and Synthesis of Quinoline-Based Inhibitors

The quinoline scaffold serves as an excellent starting point for the design of PI3K/mTOR inhibitors. Structure-activity relationship (SAR) studies have revealed that various substitutions on the quinoline ring can significantly impact potency and selectivity.[5][12] Generally, the design strategy involves three key components: a quinoline core that interacts with the hinge region of the kinase, a linker, and a moiety that occupies the affinity pocket.[11][13]

General Synthetic Strategy

A common synthetic approach to quinoline-based PI3K/mTOR inhibitors involves the construction of a substituted quinoline core, followed by functionalization at key positions, often C3 or C4.[14][15] The following diagram illustrates a generalized workflow for the synthesis of these compounds.

Synthesis_Workflow Start Quinoline Precursor (e.g., 6-bromo-4-chloroquinoline) Step1 Functionalization at C4 (e.g., Nucleophilic Substitution) Start->Step1 Intermediate1 C4-Functionalized Quinoline Step1->Intermediate1 Step2 Functionalization at C6 (e.g., Suzuki Coupling) Intermediate1->Step2 Intermediate2 C4,C6-Difunctionalized Quinoline Step2->Intermediate2 Step3 Final Modification (e.g., Amide Coupling) Intermediate2->Step3 FinalProduct Final PI3K/mTOR Inhibitor Step3->FinalProduct Purification Purification (e.g., Chromatography) FinalProduct->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Figure 2. General synthetic workflow for quinoline-based PI3K/mTOR inhibitors.

Protocol: Synthesis of a 3-Amidoquinoline PI3K/mTOR Dual Inhibitor (Representative Example)

This protocol is based on methodologies reported for the synthesis of potent 3-amidoquinoline derivatives.[15]

Materials:

  • 6-Bromo-4-methoxyquinoline-3-carboxylic acid

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Aniline (or substituted aniline)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 6-bromo-4-methoxyquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF, add BOP (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Amide Coupling: Add aniline (1.5 eq) to the reaction mixture. Continue stirring at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into water and extract with EtOAc (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and EtOAc) to afford the desired 3-amidoquinoline derivative.[15]

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[14][15]

Protocol: Synthesis of a 4-Acrylamido-quinoline PI3K/mTOR Dual Inhibitor (Representative Example)

This protocol is adapted from the synthesis of potent 4-acrylamido-quinoline derivatives.[14][16]

Materials:

  • (E)-3-(6-bromoquinolin-4-yl)acrylic acid

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Substituted amine (e.g., tert-butylamine)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid: To a solution of (E)-3-(6-bromoquinolin-4-yl)acrylic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq), EDCI (1.2 eq), and DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Amide Formation: Add the substituted amine (1.2 eq) to the reaction mixture and stir at room temperature for 4-6 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of petroleum ether and ethyl acetate) to yield the desired 4-acrylamido-quinoline derivative.[16]

  • Characterization: Characterize the final compound using ¹H NMR and ESI-MS to confirm its identity and purity.[16]

Biological Evaluation of Quinoline-Based Inhibitors

In Vitro Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds against PI3K isoforms and mTOR should be determined using in vitro kinase assays.

Protocol: PI3K and mTOR Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is a general guideline and can be adapted based on commercially available assay kits (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ) and mTOR kinase

  • Kinase substrate (e.g., phosphatidylinositol for PI3K)

  • ATP

  • Synthesized inhibitor compounds

  • Assay buffer

  • ADP-Glo™ Kinase Assay reagents

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitor compounds in DMSO.

  • Reaction Mixture: In a 384-well plate, add the kinase, substrate, and inhibitor compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagents according to the manufacturer's protocol. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the produced ADP to ATP and measuring the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the IC₅₀ values (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.[17]

Cellular Assays

Protocol: Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation

This assay is used to determine the effect of the inhibitors on the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway in cancer cell lines.[18]

Materials:

  • Cancer cell line (e.g., PC3, HCT116, MCF-7)[14][19]

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-phospho-S6 ribosomal protein (Ser235/236), anti-phospho-4E-BP1 (Thr37/46), and corresponding total protein antibodies)[14][18]

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the inhibitor compound for a specified time (e.g., 3 hours).[16]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins. A decrease in the phosphorylation of downstream effectors indicates inhibition of the PI3K/mTOR pathway.[19]

Protocol: Cell Proliferation Assay (e.g., MTT or SRB Assay)

This assay measures the anti-proliferative activity of the synthesized compounds against cancer cell lines.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) solution

  • Solubilization solution (for MTT assay) or Tris base (for SRB assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the inhibitor compounds for 72 hours.

  • Cell Viability Measurement:

    • For MTT assay: Add MTT solution to each well and incubate. Then, add the solubilization solution to dissolve the formazan crystals.

    • For SRB assay: Fix the cells with trichloroacetic acid, stain with SRB solution, and then solubilize the bound dye with Tris base.

  • Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the IC₅₀ values for cell proliferation.

Data Presentation and Interpretation

The results from the biological assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Inhibitory Activity of Representative Quinoline-Based Compounds

Compound IDPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)mTOR IC₅₀ (nM)
Example 1 0.505.21.83.510.1
Example 2 2.0315.84.69.725.3
Reference 0.454.91.53.18.9

Data are representative and should be experimentally determined.

Table 2: Anti-proliferative Activity of Representative Quinoline-Based Compounds

Compound IDPC3 IC₅₀ (µM)HCT116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Example 1 0.150.280.11
Example 2 0.891.250.76
Reference 0.120.210.09

Data are representative and should be experimentally determined.

Conclusion

The quinoline scaffold represents a highly versatile and promising starting point for the development of potent dual PI3K/mTOR inhibitors. The synthetic routes outlined in this guide, coupled with the detailed protocols for biological evaluation, provide a solid foundation for researchers aiming to discover and optimize novel anticancer agents targeting this critical signaling pathway. Through systematic SAR exploration and rigorous biological characterization, new quinoline-based drug candidates with improved efficacy and pharmacokinetic properties can be developed.

References

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • LoRusso, P. M., et al. (2013). Targeting the PI3-kinase/Akt/mTOR Signaling Pathway. PMC - NIH. [Link]

  • Knight, Z. A., et al. (2011). Phospshoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Discovery and Structure–Activity Relationships of a Series of Quinoline and Quinoxaline Derivatives. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Janku, F., et al. (2018). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Society of Clinical Oncology Educational Book - ASCO Publications. [Link]

  • Papadimitrakopoulou, V., et al. (2011). Targeting PI3K/mTOR Signaling in Cancer. AACR Journals. [Link]

  • Zhang, Y., et al. (2019). Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation. Frontiers in Chemistry. [Link]

  • Li, X., et al. (2021). A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers in Oncology. [Link]

  • Stauffer, F., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. PMC - NIH. [Link]

  • Al-Ghorbani, M., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC - NIH. [Link]

  • Atanasova, M., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. [Link]

  • Yevale, D., et al. (2024). PI3Kδ and mTOR dual inhibitors: Design, synthesis and anticancer evaluation of 3-substituted aminomethylquinoline analogues. PubMed. [Link]

  • Kumar, A., et al. (2025). Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. Journal of Pharma Insights and Research. [Link]

  • Ray, A., et al. (2011). Structure–Activity Relationships of Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors: Investigations of Various 6,5-Heterocycles to Improve Metabolic Stability. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Smith, M. C., et al. (2016). Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. PubMed. [Link]

  • El-Gamal, M. I., et al. (2021). Structures of clinical PI3K/mTOR dual inhibitors. ResearchGate. [Link]

  • Stauffer, F., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Kumar, S., et al. (2015). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Bentham Science Publishers. [Link]

  • Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI. [Link]

  • Lakhlili, W., et al. (2016). Structure–activity relationships study of mTOR kinase inhibition. OTT - Dove Medical Press. [Link]

  • Wang, Z., et al. (2018). Novel quinoline-derived mTOR inhibitors with remarkable enzymatic and cellular activities: design, synthesis and biological evaluation. MedChemComm (RSC Publishing). [Link]

  • Zhang, Y., et al. (2019). Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation. PMC - NIH. [Link]

  • Atanasova, M., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PMC - NIH. [Link]

  • de Oliveira, R. B., et al. (2023). New Dual Pan-PI3K/mTOR Inhibitor: Design, Synthesis, Cytotoxic Action, Permeation, Metabolic Stability, and In Silico Protein–Ligand Interaction. PMC - NIH. [Link]

  • Zhang, Y., et al. (2017). Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy. RSC Publishing. [Link]

  • Liu, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. [Link]

  • Li, X., et al. (2020). Fused quinoline compounds as PI3K/mTOR inhibitors.
  • Al-Ghorbani, M., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Publishing. [Link]

Sources

Introduction: The Strategic Importance of 2-Chloro-6-methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthetic Utility of 2-Chloro-6-methoxy-8-nitroquinoline in Nucleophilic Aromatic Substitution Reactions

Abstract: This technical guide provides an in-depth analysis of the reactivity of 2-Chloro-6-methoxy-8-nitroquinoline with a variety of nucleophiles. As a pivotal building block in medicinal chemistry, particularly in the synthesis of antimalarial agents like tafenoquine, understanding its reaction profile is crucial for researchers and drug development professionals. This document details the underlying principles of nucleophilic aromatic substitution (SNAr) as applied to this substrate, offers field-proven experimental protocols, and presents comparative data for reactions with oxygen, nitrogen, and sulfur nucleophiles. The causality behind experimental choices is explained to empower researchers to optimize their synthetic strategies.

2-Chloro-6-methoxy-8-nitroquinoline is a highly valuable heterocyclic intermediate. Its structure is characterized by a quinoline core, which is a privileged scaffold in drug discovery, and strategic functionalization that dictates its reactivity. The presence of a chlorine atom at the C2 position, activated by the synergistic electron-withdrawing effects of the ring nitrogen and the C8-nitro group, renders this position highly susceptible to nucleophilic attack. This inherent reactivity makes it an ideal substrate for constructing complex molecular architectures through nucleophilic aromatic substitution (SNAr) reactions.

The most notable application of this chemistry is in the synthesis of 8-aminoquinoline antimalarial drugs. The substitution of the C2-chloro group is a key step in building the precursors for drugs like tafenoquine, which was approved by the US FDA as the first new single-dose treatment for Plasmodium vivax malaria in over 60 years[1]. This guide will explore the mechanistic basis of this reactivity and provide practical protocols for its application.

The SNAr Reaction Mechanism: An Activated System

Aromatic rings are typically nucleophilic and resistant to attack by electron-rich species. However, the electronic landscape of 2-Chloro-6-methoxy-8-nitroquinoline is significantly altered, favoring SNAr. The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine leaving group. This attack is facilitated by the strong electron-withdrawing nitro group (-NO₂) at the C8 position and the quinoline ring nitrogen, which can stabilize the resulting negative charge. This step is typically the rate-determining step of the reaction and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3][4]

  • Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored through the expulsion of the chloride ion, a good leaving group, to yield the final substituted product.

The stability of the Meisenheimer complex is paramount to the facility of the reaction. The nitro group, particularly when positioned ortho or para to the site of attack (in this case, the C8 position is para with respect to the C2 position through the ring system's conjugation), provides significant resonance stabilization, lowering the activation energy of the reaction.[2][4]

SNAr_Mechanism Figure 1: General SNAr Mechanism cluster_reactants Reactants cluster_intermediate Rate-Limiting Step cluster_products Products Quinoline 2-Chloro-6-methoxy- 8-nitroquinoline Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Quinoline->Meisenheimer + Nu⁻ (Addition) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product 2-Substituted Product Meisenheimer->Product - Cl⁻ (Elimination) LeavingGroup Chloride (Cl⁻)

Caption: General mechanism of the SNAr reaction on 2-Chloro-6-methoxy-8-nitroquinoline.

Reactions with Nucleophiles: A Practical Overview

The versatility of 2-Chloro-6-methoxy-8-nitroquinoline allows for the introduction of a wide array of functional groups at the C2 position. Below are protocols and considerations for common classes of nucleophiles.

Reaction with Oxygen Nucleophiles (O-Arylation/Alkylation)

The displacement of the C2-chloride with an oxygen-based nucleophile, such as an alkoxide or a phenoxide, is a fundamental transformation. For instance, the introduction of a second methoxy group is a documented step in certain synthetic routes toward tafenoquine precursors.[5][6][7]

Protocol 1: General Procedure for Reaction with Alkoxides/Phenoxides

  • Reagent Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.2-1.5 equivalents) in a suitable anhydrous solvent such as DMF or THF.

  • Base Addition: Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C to generate the corresponding alkoxide/phenoxide in situ.

    • Causality Note: NaH is a non-nucleophilic base that irreversibly deprotonates the alcohol/phenol, preventing side reactions and driving the reaction to completion.

  • Substrate Addition: Once the evolution of hydrogen gas has ceased, add a solution of 2-Chloro-6-methoxy-8-nitroquinoline (1.0 eq) in the same anhydrous solvent dropwise.

  • Reaction: Allow the mixture to warm to room temperature or heat as required (typically 60-100 °C) to drive the substitution. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Reaction with Nitrogen Nucleophiles (N-Arylation)

The formation of a C-N bond is arguably the most widely utilized reaction of this substrate, providing access to a vast array of amine derivatives.

Protocol 2: General Procedure for Reaction with Amines

  • Setup: Combine 2-Chloro-6-methoxy-8-nitroquinoline (1.0 eq), the desired amine nucleophile (1.1-2.0 eq), and a base (2.0-3.0 eq) in a polar aprotic solvent like DMF, DMSO, or NMP.

    • Causality Note: A base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) is required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. Polar aprotic solvents are ideal as they can solvate the ionic intermediates without interfering with the reaction.[8]

  • Reaction: Heat the mixture, typically between 80-140 °C, under an inert atmosphere. The optimal temperature depends on the nucleophilicity and steric bulk of the amine. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water to precipitate the crude product or to facilitate extraction.

  • Extraction: Extract the aqueous suspension with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude material is typically purified by silica gel chromatography or recrystallization.

Reaction with Sulfur Nucleophiles (S-Arylation)

Thiolates are excellent nucleophiles and react readily with 2-Chloro-6-methoxy-8-nitroquinoline, often under milder conditions than their oxygen or nitrogen counterparts, to form the corresponding thioethers.

Protocol 3: General Procedure for Reaction with Thiols

  • Setup: To a solution of the thiol (1.1 eq) in a solvent such as DMF or THF at room temperature, add a base like K₂CO₃ or Et₃N (1.5 eq).

  • Substrate Addition: Add 2-Chloro-6-methoxy-8-nitroquinoline (1.0 eq) to the mixture.

    • Causality Note: Thiols are more acidic than alcohols or amines, so a milder base is often sufficient. The high nucleophilicity of the resulting thiolate allows the reaction to proceed efficiently, often at room temperature.[8]

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive thiols.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 2.

Data Presentation: Comparative Reaction Conditions

The following table summarizes representative conditions for the SNAr reaction on 2-Chloro-6-methoxy-8-nitroquinoline and analogous systems. Yields are highly dependent on the specific nucleophile and optimization of reaction parameters.

Entry Nucleophile Class Example Nucleophile Base Solvent Temp (°C) Typical Yield (%) Reference Analogy
1Oxygen3-(Trifluoromethyl)phenolK₂CO₃DMF100-12070-90[6][7]
2Nitrogen (Aliphatic)MorpholineDIPEANMP9085-95[8]
3Nitrogen (Aromatic)AnilineK₂CO₃DMF10080-90[8]
4SulfurThiophenolK₂CO₃DMFrt>90[8]

Note: Data is compiled from procedures for the title compound or closely related activated chloro-heterocycles to provide a comparative baseline.

Experimental Workflow Visualization

A standardized workflow is essential for reproducible results in synthetic chemistry. The following diagram illustrates the typical sequence from reaction setup to product isolation.

Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Substrate, Nucleophile, Base, Solvent inert Establish Inert Atmosphere (N₂/Ar) reagents->inert heat Heat to Target Temperature inert->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to RT monitor->cool quench Quench Reaction (e.g., add water) cool->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify Crude Product (Chromatography/ Recrystallization) concentrate->purify product Isolated Pure Product purify->product

Caption: A typical workflow for SNAr reactions and subsequent product isolation.

Conclusion

2-Chloro-6-methoxy-8-nitroquinoline is a robust and versatile electrophile for the synthesis of diverse 2-substituted quinoline derivatives. The SNAr reactions it undergoes are generally high-yielding and predictable, making it an invaluable tool for medicinal chemists. By understanding the mechanistic principles and applying the protocols detailed in this guide, researchers can effectively leverage this key intermediate to accelerate the discovery and development of novel therapeutic agents.

References

  • BenchChem. (2025). The Versatile Precursor: A Technical Guide to 2-(2-Chloroethyl)quinoline in Organic Synthesis. BenchChem Technical Guides.
  • DePaolis, K., et al. (2022). An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. Organic Process Research & Development.
  • Valle-Carrasco, M., et al. (2019). Tafenoquine: A 2018 Novel FDA-Approved Prodrug for the Radical Cure of Plasmodium vivax Malaria and Prophylaxis of Malaria. Molecules.
  • ChemicalBook. (2023). The synthesize method of tafenoquine.
  • Wikipedia. (2023). Tafenoquine.
  • Wikipedia. (2024).
  • Chemistry LibreTexts. (2021). 6.
  • The Organic Chemistry Tutor. (2017).
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-5,6-difluoroquinoxaline. BenchChem Technical Guides.

Sources

The Strategic Application of 2-Chloro-6-methoxy-8-nitroquinoline in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a framework that has consistently yielded compounds of significant therapeutic value.[1][2] Its rigid, bicyclic aromatic system provides an excellent foundation for the spatial orientation of functional groups, enabling precise interactions with biological targets. Within this esteemed class of compounds, 2-Chloro-6-methoxy-8-nitroquinoline emerges as a pivotal, yet underexplored, intermediate. This guide provides an in-depth exploration of its synthesis, chemical properties, and, most importantly, its strategic application as a versatile building block in the design and synthesis of novel therapeutic agents. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.

The Molecular Rationale: Deconstructing 2-Chloro-6-methoxy-8-nitroquinoline

The therapeutic potential of derivatives originating from this scaffold is not accidental; it is a direct consequence of the electronic and steric properties imparted by its constituent functional groups. A thorough understanding of these contributions is crucial for its effective application in drug discovery programs.

  • The Quinoline Core: This heterocyclic system is a bioisostere for other aromatic systems, such as naphthalene, and is present in numerous natural products and synthetic drugs.[3] Its nitrogen atom can act as a hydrogen bond acceptor, and the planar ring system facilitates π-π stacking interactions with biological macromolecules.

  • The 2-Chloro Group: The chlorine atom at the C2 position is a key reactive handle. As a good leaving group, it is susceptible to nucleophilic substitution, providing a straightforward avenue for the introduction of a wide array of side chains and functional groups. This allows for the systematic exploration of the chemical space around the quinoline core to optimize target binding and pharmacokinetic properties. From a drug-design perspective, the chloro group can also engage in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins.[4]

  • The 6-Methoxy Group: The methoxy group at the C6 position is an electron-donating group, which can modulate the electronic properties of the entire ring system. This, in turn, can influence the reactivity of the scaffold and its metabolic stability. The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[4] The presence of a methoxy group has been associated with enhanced potency in various classes of bioactive compounds.

  • The 8-Nitro Group: The nitro group is a strong electron-withdrawing group, significantly influencing the electron density distribution of the quinoline ring. This can impact the pKa of the quinoline nitrogen and the reactivity of the aromatic system towards further substitution. In a medicinal chemistry context, the nitro group can be a crucial pharmacophoric element, but it is also a versatile synthetic precursor. It can be readily reduced to an amino group, which can then be further functionalized, opening up another dimension for structural diversification.

The strategic combination of these four components makes 2-Chloro-6-methoxy-8-nitroquinoline a highly valuable starting material for the construction of compound libraries aimed at a variety of therapeutic targets.

Synthesis of the Scaffold: A Protocol Grounded in Classic Methodologies

While direct, detailed protocols for the synthesis of 2-Chloro-6-methoxy-8-nitroquinoline are not abundant in readily available literature, a robust synthetic route can be devised based on well-established quinoline synthesis methodologies and protocols for analogous structures.[5][6][7] The following multi-step protocol outlines a plausible and efficient pathway.

Protocol 1: Synthesis of 2-Chloro-6-methoxy-8-nitroquinoline

This protocol is a conceptualized pathway based on the synthesis of isomeric and related quinoline structures. It combines the principles of the Skraup synthesis for the quinoline core formation, followed by functional group manipulations.

Workflow Diagram:

G A 4-Methoxy-2-nitroaniline C Skraup Synthesis (H₂SO₄, Oxidizing Agent) A->C B Glycerol B->C D 6-Methoxy-8-nitroquinoline C->D Formation of Quinoline Core E N-Oxidation D->E Activation for C2-functionalization F 6-Methoxy-8-nitroquinoline-1-oxide E->F G Chlorination (POCl₃) F->G Introduction of Chloro Group H 2-Chloro-6-methoxy-8-nitroquinoline G->H

A conceptual synthetic workflow for 2-Chloro-6-methoxy-8-nitroquinoline.

Step 1: Skraup Synthesis of 6-Methoxy-8-nitroquinoline

The Skraup synthesis is a classic method for the preparation of quinolines from anilines, glycerol, an oxidizing agent, and sulfuric acid.[7]

  • Reagents and Materials:

    • 4-Methoxy-2-nitroaniline

    • Glycerol

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Arsenic pentoxide (As₂O₅) or another suitable oxidizing agent

    • Round-bottom flask equipped with a reflux condenser and mechanical stirrer

    • Heating mantle

    • Ice bath

  • Procedure:

    • In a fume hood, carefully add concentrated sulfuric acid to glycerol in a round-bottom flask, with cooling in an ice bath to control the initial exothermic reaction.

    • To this mixture, add 4-methoxy-2-nitroaniline and the oxidizing agent (e.g., arsenic pentoxide).

    • Heat the reaction mixture under reflux with vigorous stirring. The reaction is typically vigorous and requires careful temperature control.

    • After the reaction is complete (monitored by TLC), cool the mixture and cautiously pour it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the product precipitates.

    • Collect the crude 6-methoxy-8-nitroquinoline by filtration, wash with water, and dry.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: N-Oxidation of 6-Methoxy-8-nitroquinoline

N-oxidation activates the C2 position of the quinoline ring for subsequent nucleophilic substitution.

  • Reagents and Materials:

    • 6-Methoxy-8-nitroquinoline

    • m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid

    • Dichloromethane (DCM) or another suitable solvent

    • Round-bottom flask with a magnetic stirrer

  • Procedure:

    • Dissolve 6-methoxy-8-nitroquinoline in the chosen solvent in a round-bottom flask.

    • Add the oxidizing agent (e.g., m-CPBA) portion-wise at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Wash the reaction mixture with a solution of sodium bicarbonate to remove excess acid, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 6-methoxy-8-nitroquinoline-1-oxide.

Step 3: Chlorination of 6-Methoxy-8-nitroquinoline-1-oxide

The N-oxide is then converted to the 2-chloro derivative using a chlorinating agent.

  • Reagents and Materials:

    • 6-Methoxy-8-nitroquinoline-1-oxide

    • Phosphorus oxychloride (POCl₃)

    • Round-bottom flask with a reflux condenser

  • Procedure:

    • Carefully heat a mixture of 6-methoxy-8-nitroquinoline-1-oxide and phosphorus oxychloride under reflux.

    • After the reaction is complete, cool the mixture and cautiously pour it onto crushed ice to quench the excess POCl₃.

    • Neutralize the solution with a base to precipitate the product.

    • Collect the crude 2-Chloro-6-methoxy-8-nitroquinoline by filtration, wash with water, and dry.

    • Purify the final product by column chromatography or recrystallization.

Application Notes: Leveraging 2-Chloro-6-methoxy-8-nitroquinoline as a Synthetic Intermediate

The true value of 2-Chloro-6-methoxy-8-nitroquinoline lies in its utility as a starting material for the synthesis of more complex molecules with potential therapeutic applications. Its strategic design allows for a modular approach to drug discovery.

Application Note 1: Synthesis of Novel Kinase Inhibitors

The quinoline scaffold is a known ATP mimetic, making it an excellent starting point for the development of kinase inhibitors.[8] The dysregulation of kinase signaling pathways is a hallmark of cancer, making kinase inhibitors a major class of anticancer drugs.

Rationale: The 2-chloro group can be displaced by various amines to introduce side chains that can interact with specific residues in the ATP-binding pocket of a target kinase, thereby conferring potency and selectivity. The 8-nitro group can be reduced to an amine and further functionalized to explore interactions with the solvent-exposed region of the kinase.

Workflow for Kinase Inhibitor Synthesis:

G A 2-Chloro-6-methoxy-8-nitroquinoline B Nucleophilic Aromatic Substitution (R-NH₂) A->B Introduce Side Chain at C2 C 2-(Alkylamino)-6-methoxy-8-nitroquinoline B->C D Reduction of Nitro Group (e.g., Fe/HCl, H₂/Pd-C) C->D Unmask Reactive Handle at C8 E 8-Amino-2-(alkylamino)-6-methoxyquinoline D->E F Amide Coupling or Reductive Amination (R'-COOH or R'-CHO) E->F Further Diversification at C8 G Diverse Kinase Inhibitor Library F->G

A modular approach to synthesizing a kinase inhibitor library.

Protocol 2: Synthesis of a 2-Amino-6-methoxy-8-nitroquinoline Derivative

This protocol demonstrates the key nucleophilic aromatic substitution at the C2 position.

  • Reagents and Materials:

    • 2-Chloro-6-methoxy-8-nitroquinoline

    • A primary or secondary amine (R-NH₂)

    • A suitable solvent (e.g., ethanol, DMF)

    • A non-nucleophilic base (e.g., diisopropylethylamine, DIEA), if necessary

    • Round-bottom flask with a reflux condenser

  • Procedure:

    • Dissolve 2-Chloro-6-methoxy-8-nitroquinoline and the desired amine in the chosen solvent.

    • If the amine salt is used, or if the amine is not in large excess, add a base to scavenge the HCl generated.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the resulting 2-(amino)-6-methoxy-8-nitroquinoline derivative by column chromatography or recrystallization.

Application Note 2: Development of Antimalarial and Antimicrobial Agents

Quinoline-based compounds, such as chloroquine, have a long history as antimalarial drugs.[8] The 8-aminoquinoline scaffold is particularly important in this context. Furthermore, various substituted quinolines have demonstrated potent antimicrobial activity.[1]

Rationale: As demonstrated in patent literature, 2-Chloro-6-methoxy-8-nitroquinoline is a direct precursor to 8-aminoquinoline derivatives.[9] The 8-amino group is a key pharmacophore for antimalarial activity. By varying the substituent at the 2-position and further modifying the 8-amino group, novel antimalarial and antimicrobial agents can be developed.

Workflow for Synthesis of 8-Aminoquinoline Analogs:

G A 2-Chloro-6-methoxy-8-nitroquinoline B Ammonolysis or Amination A->B C 2-Substituted-6-methoxy-8-nitroquinoline B->C D Reduction of Nitro Group C->D E 2-Substituted-6-methoxy-8-aminoquinoline D->E F Alkylation or Acylation of 8-Amino Group E->F G Potential Antimalarial/Antimicrobial Agents F->G

Synthesis of 8-aminoquinoline analogs for antimalarial/antimicrobial screening.

Data Summary and Future Directions

While direct biological data for 2-Chloro-6-methoxy-8-nitroquinoline is not extensively published, its value is clearly established as a versatile synthetic intermediate. The table below summarizes the key attributes and potential applications derived from the analysis of related compounds.

FeatureSignificance in Medicinal ChemistryPotential Therapeutic Applications of Derivatives
Quinoline Scaffold Privileged structure, ATP mimetic, facilitates π-π stacking.Anticancer, Antimalarial, Antimicrobial, Anti-inflammatory.[2]
2-Chloro Group Reactive handle for nucleophilic substitution, allows for diversification.Introduction of side chains for target-specific interactions.
6-Methoxy Group Modulates electronic properties, potential H-bond acceptor.Can enhance potency and improve pharmacokinetic profile.
8-Nitro Group Electron-withdrawing, precursor to a versatile amino group.Further functionalization for improved solubility or target binding.

The logical progression for a drug discovery program utilizing this scaffold would involve:

  • Library Synthesis: Synthesize a diverse library of compounds by reacting 2-Chloro-6-methoxy-8-nitroquinoline with a variety of amines.

  • Further Diversification: Reduce the nitro group and perform a second round of diversification at the 8-amino position.

  • Biological Screening: Screen the synthesized library against a panel of relevant biological targets, such as a kinase panel for anticancer drug discovery or against parasitic and bacterial strains for anti-infective research.

  • Structure-Activity Relationship (SAR) Studies: Analyze the screening data to establish SAR, guiding the design of more potent and selective next-generation compounds.

Conclusion

2-Chloro-6-methoxy-8-nitroquinoline represents a confluence of strategically positioned functional groups on a privileged medicinal scaffold. While not a therapeutic agent in itself, its true power lies in its role as a versatile and powerful building block. By understanding the chemical logic embedded in its structure and applying the synthetic protocols outlined in this guide, medicinal chemists can unlock its potential to generate novel compound libraries and accelerate the discovery of new medicines to address unmet medical needs. The systematic exploration of the chemical space accessible from this intermediate is a promising avenue for the development of the next generation of quinoline-based therapeutics.

References

  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues.
  • Google Patents. (1979). Process for production of 8-NHR quinolines. US4167638A.
  • BenchChem. (2025).
  • Organic Syntheses. 6-methoxy-8-nitroquinoline.
  • Forootan, A., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences, 21(1), 38-47.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Semantic Scholar. Figure 1 from Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. EXCLI Journal, 15, 235-247.
  • BenchChem. (2025). 6-Chloroquinoline: A Privileged Scaffold in Modern Medicinal Chemistry.
  • Hegedűs, C., et al. (2025). Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. European Journal of Medicinal Chemistry, 285, 116287.
  • Chiodi, D., & Ishihara, Y. (2023). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 14(10), 1845-1861.
  • Basilicata, M., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Pharmaceuticals, 15(6), 688.
  • IJFMR. (2025).
  • Helda - University of Helsinki. (2023). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors.
  • Brieflands. (2013).
  • Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639.
  • Ejigu, A. G., & Gessesse, B. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(30), 17665-17684.
  • Forootan, A., et al. (2018). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PubMed.

Sources

Application Note: A Protocol for the Electrophilic Chlorination of 6-Methoxy-8-Nitroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the targeted chlorination of 6-methoxy-8-nitroquinoline, a key heterocyclic scaffold in medicinal chemistry. While direct halogenation of this substrate is noted to be challenging, this guide proposes a robust starting methodology based on well-established principles of electrophilic aromatic substitution. The procedure employs N-Chlorosuccinimide (NCS) as the chlorine source, targeting the C5 position, which is electronically activated by the C6-methoxy group. This application note offers a comprehensive workflow, from reaction setup and safety protocols to product purification and characterization, designed to guide researchers in the synthesis of 5-chloro-6-methoxy-8-nitroquinoline, a valuable intermediate for drug discovery programs.

Introduction and Mechanistic Rationale

6-Methoxy-8-nitroquinoline is a foundational building block in the synthesis of various pharmacologically active agents, including antimalarials and other therapeutic candidates. The functionalization of its quinoline core allows for the systematic exploration of structure-activity relationships (SAR). The introduction of a chlorine atom, particularly at the C5 position, can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability, making it a desirable transformation in drug development.

The direct electrophilic chlorination of the 6-methoxy-8-nitroquinoline ring system presents a distinct synthetic challenge, with literature suggesting that such transformations are not straightforward.[1] The reaction's regioselectivity is governed by the combined electronic effects of the existing substituents.

  • The C6-Methoxy Group (-OCH₃): This is a potent electron-donating group, which activates the aromatic system towards electrophilic attack. It directs incoming electrophiles to the ortho (C5) and para (C7) positions.[2]

  • The C8-Nitro Group (-NO₂): This is a strong electron-withdrawing group, deactivating the ring. It acts as a meta-director, also favoring substitution at the C5 and C7 positions.

  • The Quinoline Nitrogen: The nitrogen atom is electron-withdrawing, deactivating the ring, especially the pyridinone portion. Under the acidic conditions often required for chlorination, the nitrogen becomes protonated, further deactivating the entire heterocyclic system.

Collectively, these factors strongly suggest that electrophilic attack will occur on the benzenoid ring, with a pronounced preference for the C5 and C7 positions. The C5 position is often favored in electrophilic substitutions on quinoline itself.[3] This protocol is therefore designed to favor the formation of the 5-chloro-6-methoxy-8-nitroquinoline isomer.

To achieve this transformation, N-Chlorosuccinimide (NCS) is selected as the chlorinating agent. NCS is a crystalline, easy-to-handle solid that serves as a source of an electrophilic chlorine (Cl⁺) equivalent.[4] Its reactivity can be enhanced with an acid catalyst to facilitate the chlorination of moderately activated or deactivated aromatic systems.[4][5]

Experimental Protocol

This protocol details a method for the chlorination of 6-methoxy-8-nitroquinoline using NCS in an appropriate solvent.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
6-Methoxy-8-nitroquinoline≥99%Sigma-AldrichStarting material.
N-Chlorosuccinimide (NCS)≥98%Sigma-AldrichRecrystallize from acetic acid if necessary.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificReaction solvent.
Trifluoroacetic acid (TFA)Reagent Grade, ≥99%Acros OrganicsAcid catalyst. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution-For quenching the reaction.
Sodium Thiosulfate (Na₂S₂O₃)Saturated Aqueous Solution-To quench any unreacted NCS.
BrineSaturated Aqueous NaCl-For washing during workup.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWRFor drying the organic phase.
Silica Gel60 Å, 230-400 mesh-For column chromatography.
Equipment
  • Round-bottom flask with magnetic stir bar

  • Condenser and drying tube (filled with CaCl₂ or Drierite)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thermometer or temperature probe

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Analytical balance

  • Thin Layer Chromatography (TLC) plates (silica gel with UV indicator)

Step-by-Step Procedure

Safety First: This procedure involves hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[6][7]

  • Reaction Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 6-methoxy-8-nitroquinoline (2.04 g, 10.0 mmol, 1.0 eq).

  • Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture under an inert atmosphere (N₂ or Ar) until the starting material is fully dissolved.

  • Reagent Addition: In a separate container, weigh out N-Chlorosuccinimide (NCS) (1.47 g, 11.0 mmol, 1.1 eq). Add the solid NCS to the reaction mixture in one portion.

  • Catalyst Addition & Reaction Initiation: Slowly add trifluoroacetic acid (TFA) (0.15 mL, 2.0 mmol, 0.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approx. 40°C) and monitor its progress by Thin Layer Chromatography (TLC) every hour.

    • TLC System: A 7:3 mixture of Hexane:Ethyl Acetate is a good starting point for the mobile phase.

    • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product should have a different Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once the reaction is complete (typically 4-6 hours), cool the flask to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (CO₂) will occur.

  • Workup:

    • Add 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the mixture to neutralize any remaining NCS.

    • Transfer the entire mixture to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of DCM.

    • Combine all organic layers. Wash the combined organic phase sequentially with 30 mL of water and 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the desired 5-chloro-6-methoxy-8-nitroquinoline isomer.

  • Characterization: Confirm the structure and assess the purity of the final product using modern analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[8]

Workflow and Logic Diagram

The experimental workflow is designed to ensure a controlled reaction environment, effective monitoring, and robust purification.

Chlorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble Dry Glassware under Inert Atmosphere Reagents 2. Dissolve Substrate (6-methoxy-8-nitroquinoline) in Anhydrous DCM Setup->Reagents Add_NCS 3. Add N-Chlorosuccinimide (NCS) Add_TFA 4. Add Trifluoroacetic Acid (TFA) (Catalyst) Add_NCS->Add_TFA Reflux 5. Heat to Reflux (40°C) & Monitor by TLC Add_TFA->Reflux Quench 6. Cool to 0°C & Quench (sat. NaHCO₃, Na₂S₂O₃) Reflux->Quench Extract 7. Liquid-Liquid Extraction with DCM Quench->Extract Dry 8. Dry (MgSO₄) & Concentrate Extract->Dry Purify 9. Purify via Flash Column Chromatography Dry->Purify Characterization Characterization Purify->Characterization 10. Characterize Product (NMR, MS, HPLC)

Caption: Experimental workflow for the chlorination of 6-methoxy-8-nitroquinoline.

Safety and Hazard Management

Chlorination reactions require strict adherence to safety protocols to mitigate potential hazards.

  • Chemical Hazards:

    • N-Chlorosuccinimide (NCS): An irritant and oxidizing agent. Avoid contact with skin and eyes.

    • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Always handle in a fume hood.

    • Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Causes severe burns. Handle with extreme caution using appropriate PPE.

  • Engineering Controls:

    • Fume Hood: All operations must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[6]

    • Ventilation: Ensure robust ventilation to prevent the accumulation of solvent vapors.[6]

  • Personal Protective Equipment (PPE):

    • Wear chemical safety goggles and a face shield when handling TFA.

    • Wear chemically resistant gloves (nitrile gloves may not be sufficient for prolonged DCM exposure; consider laminate or viton gloves).

    • A flame-resistant lab coat is mandatory.

  • Emergency Procedures:

    • Keep an emergency eyewash station and safety shower readily accessible.[9]

    • Have spill kits containing appropriate absorbents for chlorinated solvents readily available.

    • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[9]

References

  • BenchChem. (2025). Navigating the Synthesis of 5-Substituted 6-Methoxy-8-Nitroquinolines: A Comparative Guide. [Online].
  • BenchChem. (2025). Refining analytical methods for quinoline compound detection. [Online].
  • YouTube. (2024). Chlorination safety. [Online].
  • IChemE. (1995). SAFETY OF CHLORINATION REACTIONS. [Online].
  • Canadian Centre for Occupational Health and Safety. (2025). CCOHS: Chlorine. [Online].
  • Texas Department of Insurance. (n.d.). Chlorine Safety. [Online].
  • New York State Department of Health. (2025). Chlorine. [Online].
  • ResearchGate. (n.d.). 6-Methoxy-8-nitroquinoline. [Online].
  • PrepChem.com. (n.d.). Synthesis of 5-chloro-6-methoxy-8-nitroquinoline. [Online].
  • International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. [Online].
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Online].
  • BenchChem. (2025). N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions. [Online].
  • The Journal of Organic Chemistry. (2017). Iron(III)-Catalyzed Chlorination of Activated Arenes. [Online].
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. [Online]. Available: [Link]

  • PJSIR. (n.d.). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES. [Online].
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Online].
  • NextSDS. (n.d.). 3-CHLORO-8-NITROQUINOLINE — Chemical Substance Information. [Online]. Available: [Link]

  • ResearchGate. (n.d.). C5–H bromination and chlorination of 8-aminoquinolines. [Online]. Available: [Link]

  • Journal of the American Chemical Society. (1992). Inverted Regioselectivities in the Reactions of Chlorine Atoms with Heteroarylmethanes. [Online]. Available: [Link]

  • DigitalCommons@USU. (n.d.). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. [Online]. Available: [Link]

  • Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines. [Online].
  • Cardinal Scholar. (n.d.). Synthesis of Quinoline Analogues. [Online]. Available: [Link]

  • YouTube. (2020). Chapter 4 Part 6 Regioselectivity of Chlorination. [Online]. Available: [Link]

  • Chemistry Stack Exchange. (2016). Regioselectivity in radical chlorination of a carboxylic acid. [Online]. Available: [Link]

  • YouTube. (2026). Chlorination Battle: Methoxy vs Nitro #chemistry #experiment. [Online]. Available: [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline. [Online].

Sources

Application Note: 2-Chloro-6-methoxy-8-nitroquinoline as a Privileged Scaffold in the Synthesis of Targeted Anticancer Agents

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Mechanistic Rationale

The quinoline core is a historically privileged scaffold in medicinal chemistry. While traditionally recognized for antimalarial applications (e.g., primaquine), recent paradigm shifts in oncology have repurposed heavily functionalized quinolines as potent, multi-target anticancer agents[1]. Among these precursors, 2-Chloro-6-methoxy-8-nitroquinoline stands out as a highly versatile building block.

The strategic placement of functional groups on this molecule dictates its synthetic utility and biological efficacy:

  • C2-Chlorine: Highly activated by the electron-withdrawing nature of the quinoline nitrogen and the C8-nitro group, making it an ideal site for Nucleophilic Aromatic Substitution ( SN​Ar ).

  • C6-Methoxy Group: Enhances lipophilicity, improving cellular membrane penetration while providing electron-donating properties that stabilize intermediate complexes during synthesis.

  • C8-Nitro Group: Can serve directly as a hydrogen-bond acceptor in kinase active sites (e.g., p38 MAPK14)[2], or be chemoselectively reduced to an amine for further derivatization.

Recent literature confirms that derivatives of 6-methoxy-8-nitroquinoline exhibit profound cytotoxicity against various malignancies by targeting the Epidermal Growth Factor Receptor (EGFR), p38 Mitogen-activated protein kinase (MAPK), and the MEK/ERK pathways[2][3][4].

Synthetic Workflows & Causality

The following workflows detail the transformation of 2-Chloro-6-methoxy-8-nitroquinoline into bioavailable anticancer APIs.

Synthesis_Workflow A 2-Chloro-6-methoxy- 8-nitroquinoline B SNAr Reaction (Nucleophile, K2CO3) A->B C C2-Substituted Intermediate B->C D Nitro Reduction (SnCl2 or Pd/C) C->D F Salt Formation (H2SO4 / Picric Acid) C->F Direct Salt Formation E 8-Aminoquinoline Scaffold D->E E->F G Bioavailable Anticancer API F->G

Fig 1. Synthetic workflows for 2-Chloro-6-methoxy-8-nitroquinoline derivatization.

Protocol A: Nucleophilic Aromatic Substitution ( SN​Ar ) at C2

This protocol introduces structural diversity (e.g., amines, phenols, or hydrazines) at the C2 position to enhance target-binding affinity[5].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 2-Chloro-6-methoxy-8-nitroquinoline (1.0 eq, 10 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It solvates the potassium cations while leaving the nucleophilic anion highly reactive, significantly lowering the activation energy required to form the Meisenheimer complex at the C2 position.

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq). Stir for 10 minutes at room temperature.

    • Causality: K2​CO3​ acts as a mild, non-nucleophilic base to deprotonate the incoming nucleophile without inducing unwanted side reactions (such as hydroxide attack).

  • Nucleophile Addition: Slowly add the desired nucleophile (e.g., substituted aryl hydrazine or phenol, 1.2 eq).

  • Reaction: Heat the mixture to 80–90 °C under a nitrogen atmosphere for 6–8 hours.

  • Validation (Self-Validating Step): Monitor via TLC (Hexane:Ethyl Acetate, 7:3). The reaction is complete when the starting material spot ( Rf​≈0.6 ) disappears and a new, highly UV-active product spot appears.

  • Workup: Pour the mixture into 100 mL of ice-cold water. The product will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Salt Formation for Enhanced Bioavailability

Planar aromatic heterocycles often suffer from poor aqueous solubility, leading to erratic in vitro and in vivo results. Converting the base into a hydrogen sulfate or dinitrophenolate salt resolves this[2][4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the synthesized 6-methoxy-8-nitroquinoline derivative (1.0 eq) in a minimal volume of hot methanol.

  • Acid Addition: Dropwise, add a stoichiometric amount (1.05 eq) of concentrated Sulfuric Acid ( H2​SO4​ ) or 2,4-Dinitrophenol dissolved in methanol.

    • Causality: Protonation of the quinoline nitrogen disrupts the crystal lattice of the free base, forming an ionic salt (e.g., 6M8NQHS or 6M8NDNP) that exponentially increases hydration energy and aqueous solubility.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 2 hours.

  • Validation: Filter the resulting crystals. Confirm salt formation via FT-IR (look for the broad N+−H stretching band around 2500–2800 cm−1 ) and melting point depression compared to the free base[4].

Biological Evaluation & Mechanism of Action

Derivatives of 6-methoxy-8-nitroquinoline exert their anticancer effects through a multi-target kinase inhibition profile. By binding to the ATP-binding pockets of EGFR and p38 MAPK14, these compounds arrest the cell cycle at the G0/G1 phase and induce apoptosis[2][4].

MOA_Pathway Drug 6-Methoxy-8-nitroquinoline Derivatives EGFR EGFR / c-Met Drug->EGFR Inhibits p38 p38 MAPK14 Drug->p38 Inhibits MEK MEK / ERK Pathway Drug->MEK Inhibits CellCycle G0/G1 Cell Cycle Arrest Drug->CellCycle Induces Apoptosis Apoptosis Induction Drug->Apoptosis Induces EGFR->MEK Activates Proliferation Tumor Proliferation p38->Proliferation Promotes MEK->Proliferation Promotes CellCycle->Proliferation Blocks Apoptosis->Proliferation Prevents

Fig 2. Multi-target anticancer mechanisms of 6-methoxy-8-nitroquinoline derivatives.

Protocol C: In Vitro Cytotoxicity Assessment (MTT Assay)

Step-by-Step Methodology:

  • Seeding: Seed target cancer cells (e.g., A549 lung cancer or ME180 cervical cancer cells) in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in 5% CO2​ .

  • Treatment: Aspirate media. Add 100 µL of fresh media containing varying concentrations of the quinoline salt (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO). Incubate for 48 hours.

    • Causality: Maintaining DMSO below 0.1% ensures that the solvent does not independently induce osmotic stress or membrane toxicity, isolating the cytostatic effect to the API.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes. This provides a direct, quantifiable metric of cell viability.

  • Solubilization & Validation: Add 100 µL of DMSO to dissolve the formazan. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Quantitative Data Summary

The table below summarizes the structure-activity relationships (SAR) and efficacy of recently developed 6-methoxy-8-nitroquinoline derivatives against various solid tumors.

Compound / DerivativeTarget Cancer Cell Line(s)Primary Molecular TargetEfficacy / IC50​ ProfileReference
6M8NQHS (Hydrogen Sulfate Salt)ME180 (Cervical), MDA-MB-231 (Breast)p38a MAPK14High potency; stronger inhibition in ME180 than MDA-MB-231.[2]
6M8NDNP (Dinitrophenolate Salt)A549 (Lung), HeLa (Cervical)EGFRHigh potency; preferential inhibition of A549 over HeLa.[4]
8-Nitroquinoline Hydrazides MCF-7 (Breast), HepG2 (Liver)EGFR, PI3K, COX-2Superior to 5-Fluorouracil (5-FU) in MCF-7 models.[5]
C2-Substituted Quinolines A549 (Lung), HCT116 (Colon)MEK / ERK PathwaySub-micromolar IC50​ values (e.g., 0.12 µM).[3]

References

  • [1] Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present): A Comprehensive Review. Bentham Science. 1

  • [2] Synthesis, Spectroscopic Characterization, Molecular Docking and in Vitro Cytotoxicity Evaluation Studies on 6-Methoxy-8-Nitroquinoline Hydrogen Sulphate: A Novel Cervical Cancer Drug. Taylor & Francis. 2

  • [3] Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. Taylor & Francis. 3

  • [4] Synthesis, structural characterization, molecular docking and biological evaluation studies on 6-methoxy-8-nitroquinolinium 2,4-dinitrophenolate: a potent lung cancer drug. Taylor & Francis.4

  • [5] In-Silico exploration: Unraveling the anti-cancer potential of 8-Nitroquinoline hydrazides. ResearchGate / Journal of Molecular Structure. 5

Sources

Strategy 1: Direct C-H Functionalization via Quinoline N-Oxides

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Strategic Functionalization of the Quinoline C2 Position: Protocols and Mechanistic Insights

For researchers in medicinal chemistry and materials science, the quinoline scaffold is a cornerstone of molecular design. Its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic modification of the quinoline ring is paramount for tuning the biological activity and physical properties of these molecules.[3] Among the various positions on this bicyclic heterocycle, the C2 position holds particular significance due to its unique electronic properties and its prevalence in bioactive compounds, including numerous anticancer agents.[1][4][5]

The inherent electronic nature of the quinoline ring, characterized by an electron-withdrawing nitrogen atom, renders the C2 and C4 positions electrophilic and thus susceptible to nucleophilic and radical attack.[6][7] This guide provides a comprehensive overview of the principal strategies for C2 functionalization, moving beyond a mere listing of procedures to offer a deeper understanding of the underlying mechanisms and the rationale behind experimental design. We will explore direct C-H functionalization enabled by N-oxide chemistry, classical nucleophilic aromatic substitution, modern radical-mediated Minisci reactions, and transition-metal-catalyzed cross-coupling reactions. Each section is designed to be a self-validating system, providing detailed, field-proven protocols for immediate application in the laboratory.

The use of quinoline N-oxides is a powerful and widely adopted strategy for activating the C2 position towards C-H functionalization.[8][9][10] The N-oxide moiety enhances the electrophilicity of the C2 carbon and can serve as an internal directing group for metal catalysts.[11] Many of these transformations are deoxygenative, meaning the N-oxide is consumed in the reaction, directly yielding the functionalized quinoline.[1][12][13]

Causality & Mechanistic Rationale

Activation of the N-oxide oxygen, typically with an electrophilic reagent like tosyl anhydride (Ts₂O) or a Lewis acid, creates a highly reactive intermediate. This "activated N-oxide" is now primed for attack by a wide range of nucleophiles at the C2 position. The subsequent elimination of the activating group and the oxygen atom (often as water or a related small molecule) restores the aromaticity of the quinoline ring. This approach circumvents the need for pre-installing a leaving group at C2, making it a highly atom-economical process.

Application Protocol 1: Metal-Free Deoxygenative C2-Amination

This protocol describes a mild and efficient method for the synthesis of 2-aminoquinolines from quinoline N-oxides using tosyl anhydride as an activator.[12][14] It is a one-pot process that demonstrates the utility of N-oxide activation for C-N bond formation.[15][16]

Experimental Protocol:

  • To a solution of quinoline N-oxide (1.0 equiv) and the desired amine (5.0 equiv) in a suitable solvent (e.g., PhCF₃, 0.2 M) at 0 °C, add tosyl anhydride (Ts₂O) (2.0 equiv) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The amination step is typically complete within 15-30 minutes.

  • If the amine is a tert-butylamine adduct, the deprotection can be achieved in the same pot. Add trifluoroacetic acid (TFA) (2.5 mL per mmol of starting N-oxide) directly to the reaction mixture.

  • Heat the mixture to 70 °C and age for 2-6 hours until deprotection is complete (as monitored by LC-MS).

  • Upon completion, cool the reaction to room temperature, and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired 2-aminoquinoline.

Data Presentation: Scope of C2-Amination

EntryQuinoline N-OxideAmineYield (%)
1Quinoline N-oxidetert-Butylamine84
26-Chloroquinoline N-oxidetert-Butylamine92
37-Methoxyquinoline N-oxidetert-Butylamine88
4Isoquinoline N-oxidetert-Butylamine82

Yields are for the isolated product after the one-pot amination and deprotection sequence. Data adapted from Yin, J. et al. (2007).[14]

Visualization: Mechanism of Deoxygenative Amination

G cluster_activation Step 1: Activation cluster_addition Step 2: Nucleophilic Attack cluster_rearomatization Step 3: Rearomatization QNO Quinoline N-Oxide Activated Activated Intermediate [Q-O-Ts]⁺ QNO->Activated + Ts₂O Ts2O Ts₂O Intermediate Dhydroquinoline Intermediate Activated->Intermediate + R₂NH (at C2) Amine R₂NH Product 2-Aminoquinoline Intermediate->Product - TsOH - H₂O G Start 2-Chloroquinoline Meisenheimer Meisenheimer Intermediate (Anionic, Non-aromatic) Start->Meisenheimer + Nu⁻ (Addition) Nu Nucleophile (e.g., PhO⁻) Product C2-Substituted Quinoline Meisenheimer->Product - LG⁻ (Elimination) LG Leaving Group (Cl⁻) G cluster_photo Photocatalytic Cycle cluster_minisci Minisci Reaction PC PC PC_star PC* PC->PC_star Visible Light PC_red PC⁻ PC_star->PC_red + SET (from donor) PC_red->PC - SET (to oxidant) R_dot R• PC_red->R_dot SET R_X R-Br Adduct Radical Cation Intermediate R_dot->Adduct + Q-H⁺ QNH Quinolinium Ion (Q-H⁺) Product C2-Alkylated Quinoline Adduct->Product [Oxidation] - H⁺ G Pd_II Pd(II) Palladacycle C2-Palladacycle Intermediate Pd_II->Palladacycle + Quinoline - H⁺ (CMD) Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV + Arene (C-H Activation) Product 2-Arylquinoline Pd_IV->Product Reductive Elimination Pd_0 Pd(0) Pd_0->Pd_II + Oxidant Oxidant Oxidant (Ag₂CO₃/O₂)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Skraup Synthesis of 6-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, scientists, and drug development professionals who are encountering yield, purity, or safety bottlenecks during the synthesis of the 6-methoxyquinoline scaffold.

The classical Skraup synthesis is notoriously violent and prone to yielding intractable tars. This guide deconstructs the mechanistic causality behind these failures and provides a field-proven, self-validating modified protocol to achieve >60% yields with high purity.

Part 1: Mechanistic Workflow & Causality

To troubleshoot effectively, we must first map the reaction's logical flow. The diagram below illustrates how the modified Skraup synthesis utilizes specific moderators and oxidants to bypass the destructive polymerization pathways that plague the classical method.

SkraupMechanism Glycerol Glycerol (Starting Material) Acid H2SO4 Catalysis (Dehydration) Glycerol->Acid Acrolein Acrolein (Reactive Intermediate) Acid->Acrolein -2 H2O Michael Michael Addition & Cyclization Acrolein->Michael Tar Polymeric Tars (Side Product) Acrolein->Tar Uncontrolled Temp Polymerization Anisidine p-Anisidine (Nucleophile) Anisidine->Michael Dihydro Dihydroquinoline (Intermediate) Michael->Dihydro Product 6-Methoxyquinoline (Target Product) Dihydro->Product Aromatization Oxidant p-Nitroanisole (Oxidant) Oxidant->Product Drives Oxidation (Reduces to p-Anisidine) Moderators FeSO4 & Boric Acid (Reaction Moderators) Moderators->Acid Controls Exotherm

Workflow and mechanistic pathways in the modified Skraup synthesis of 6-methoxyquinoline.

Part 2: Troubleshooting & FAQs

Q1: Why does my reaction yield a thick, intractable tar instead of the desired 6-methoxyquinoline? A1: The Skraup reaction relies on the in situ acid-catalyzed dehydration of glycerol to form acrolein, a highly reactive α,β-unsaturated aldehyde. If the temperature is not strictly controlled, acrolein rapidly polymerizes in the presence of concentrated sulfuric acid, forming "humus-like" polymeric tars 1. This side reaction directly competes with the desired Michael addition of p-anisidine 1. To prevent this, you must avoid excessively high initial temperatures that drive uncontrolled dehydration 2.

Q2: How can I safely control the violent exotherm during the initial phase of the reaction? A2: The dehydration of glycerol and subsequent condensation are violently exothermic processes [[1]](). To safely manage this, reaction moderators such as ferrous sulfate (FeSO₄) and boric acid must be utilized 2. Ferrous sulfate tempers the oxidation rate of the intermediate dihydroquinoline, while boric acid moderates the acidity and the dehydration rate of glycerol [[3]]().

Q3: What is the optimal oxidizing agent to use, and why? A3: While nitrobenzene is the classical oxidant, replacing it with p-nitroanisole (para-methoxy nitrobenzene) significantly improves the reaction's efficiency for 6-methoxyquinoline 1. Mechanistically, the oxidant drives the aromatization of the dihydroquinoline intermediate. When p-nitroanisole is reduced during this redox process, it converts directly into p-anisidine 1. This newly formed p-anisidine then re-enters the reaction cascade as a starting material, boosting the final yield and improving atom economy 4.

Q4: What is the best practice for isolating 6-methoxyquinoline from the crude mixture? A4: The highly acidic, tar-heavy reaction mixture traps the basic quinoline product. To isolate it efficiently, the mixture must be carefully neutralized to a pH of exactly 5.5 using a sodium hydroxide solution 4. This specific pH is critical: it is basic enough to free-base the 6-methoxyquinoline (allowing it to partition into the organic phase) but acidic enough to prevent the precipitation of iron salts (from the ferrous sulfate moderator) 4.

Part 3: Quantitative Data Comparison

The implementation of moderators and optimized oxidants yields a stark improvement over classical conditions.

Parameter / ConditionClassical Skraup SynthesisModified Skraup Synthesis
Oxidizing Agent Nitrobenzenep-Nitroanisole
Reaction Moderators NoneFerrous Sulfate, Boric Acid
Acid Addition Rate Rapid / UncontrolledSlow, dropwise with cooling
Reaction Temperature >150°C (Prone to spiking)Strictly controlled at 140°C
Reaction Time 4 - 6 hours8 - 8.5 hours
Primary Byproducts Heavy polymeric tarsMinimal resinous material
Typical Yield 15% - 30%60% - 65%
Product Purity (LC) Low (Requires heavy distillation)99.1% - 99.2%

Part 4: Validated Experimental Protocol

This self-validating protocol utilizes in situ moderators to prevent runaway polymerization, ensuring high yields and reproducibility 4.

Materials & Stoichiometry:

  • p-Anisidine: 1.0 molar equivalent

  • Glycerol (anhydrous): 4.3 - 4.5 molar equivalents

  • p-Nitroanisole: 0.50 - 0.54 molar equivalents

  • Ferrous Sulfate (FeSO₄): 0.20 - 0.25 molar equivalents

  • Boric Acid: 1.0 - 1.3 molar equivalents

  • Concentrated Sulfuric Acid (H₂SO₄): Volume ratio of 1:6 relative to glycerol

Step-by-Step Methodology:

  • Reagent Charging: In a suitably sized, heavy-walled reaction vessel equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, combine the p-anisidine, glycerol, p-nitroanisole, ferrous sulfate, and boric acid 3. Initiate vigorous mechanical stirring.

  • Acid Addition (Critical Step): Cool the reaction vessel using an external ice bath. Slowly and dropwise, add the concentrated sulfuric acid to the mixture 4.

    • Causality Check: The slow addition combined with boric acid and ferrous sulfate prevents the premature, uncontrolled dehydration of glycerol, mitigating the initial exotherm 2. A properly moderated reaction will turn deep amber rather than instantly forming a black, opaque tar.

  • Cyclization & Heating: Gradually heat the reaction mixture to 140°C. Maintain this temperature at reflux for 8 to 8.5 hours 4.

    • Causality Check: Maintaining exactly 140°C ensures steady acrolein generation and immediate consumption by p-anisidine, preventing acrolein buildup and subsequent tar formation 1.

  • Cooling & Neutralization: Allow the reaction mixture to naturally cool to room temperature. Slowly add a sodium hydroxide solution until the mixture reaches a pH of exactly 5.5 [[4]]().

    • Causality Check: During neutralization, the product will begin to phase separate. The precise pH of 5.5 prevents the precipitation of iron hydroxide, validating that the ferrous sulfate moderator remains trapped in the aqueous waste.

  • Isolation & Extraction: Remove any floating resinous material via decantation. Filter the remaining mixture and wash the solid residue thoroughly with distilled water, followed by three washes with ethyl acetate 4.

  • Purification: Combine the ethyl acetate washes. Extract the remaining aqueous filtrate three times with fresh ethyl acetate. Combine all organic phases and remove the solvent via distillation under reduced pressure to yield crude 6-methoxyquinoline 4. The product can be further purified by vacuum distillation to achieve >99.1% purity 1.

Part 5: References

  • Title: challenges in the industrial scale-up of 6-methoxyquinoline synthesis Source: Benchchem URL:

  • Title: Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide Source: Benchchem URL:

  • Title: CN103804289A - Method for synthetizing 6-methoxyquinoline Source: Google Patents URL:

  • Title: What is the synthesis method of 6-Methoxyquinoline? - FAQ Source: Guidechem URL:

Sources

side reactions in the nitration of 6-methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is engineered for researchers and process chemists optimizing the electrophilic aromatic nitration of 6-methoxyquinoline.

The nitration of 6-methoxyquinoline is a critical transformation in the synthesis of antimalarial drugs (e.g., primaquine analogues) and advanced organic materials. However, the interplay between the strongly electron-donating methoxy group and the deactivated, protonated quinoline core creates a complex reactivity profile. This guide dissects the mechanistic causality behind common side reactions—regioisomerism, dinitration, oxidative degradation, and demethylation—and provides field-proven troubleshooting protocols.

Part 1: Mechanistic Pathway & Reaction Divergence

To control the reaction, one must first understand the thermodynamic and kinetic forces at play. In a standard mixed-acid system (HNO₃/H₂SO₄), the quinoline nitrogen is immediately protonated. This quinolinium ion deactivates the hetero-ring, directing electrophilic attack (NO₂⁺) to the carbocyclic ring (C5, C7, C8).

While the C6-methoxy group activates the ortho positions (C5 and C7), steric hindrance at C7 and peri-interactions at C5 (with the C4 hydrogen) heavily influence the outcome. Consequently, 6-methoxy-8-nitroquinoline emerges as the dominant thermodynamic product, but the delicate balance of the system makes it highly susceptible to side reactions if process parameters drift .

MechanisticPathway SM 6-Methoxyquinoline (Starting Material) Intermediate Protonated Quinolinium Ion SM->Intermediate H2SO4 Protonation Target 6-Methoxy-8-nitroquinoline (Target Product) Intermediate->Target HNO3, 0°C Steric Control Regio 5-Nitro Isomer (Regioisomer) Intermediate->Regio Competing Electrophilic Attack Oxidation Quinones / Tar (Oxidation) Intermediate->Oxidation High Temp Dilute HNO3 (SET) Demethyl 6-Hydroxy Byproducts (Demethylation) Intermediate->Demethyl High Temp Strong Acid Dinitro Dinitro Byproducts (Over-reaction) Target->Dinitro Excess HNO3 Extended Time

Mechanistic divergence in the nitration of 6-methoxyquinoline showing main side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing a high ratio of the 5-nitro isomer instead of the desired 8-nitro product? The Causality: Regioselectivity is a battle between the intrinsic directing effects of the quinolinium core (which favors C5 and C8) and the +M activating effect of the C6-methoxy group. While C8 is the favored product due to steric dynamics, elevated temperatures increase the kinetic energy of the system, lowering the activation barrier for the more sterically hindered C5 position . The Fix: Strict thermal control is non-negotiable. Maintain the internal reaction temperature between -5 °C and 0 °C during the entire addition phase.

Q2: My reaction mixture turned black, and I suffered a massive loss in yield. What caused this? The Causality: Oxidative decomposition. Nitric acid is a potent oxidant. The methoxy group makes the carbocyclic ring highly electron-rich, significantly lowering its oxidation potential. If the temperature spikes (a runaway exotherm) or if dilute nitric acid is used (which contains higher concentrations of oxidative NOₓ species rather than pure NO₂⁺), single-electron transfer (SET) oxidation occurs. This cleaves the aromatic ring, leading to quinone-like byproducts and polymeric tar . The Fix: Ensure the substrate is fully dissolved in concentrated H₂SO₄ before adding the nitrating agent. Add the nitrating mixture dropwise under vigorous stirring, and never allow the internal temperature to exceed 5 °C.

Q3: Mass spectrometry indicates a product with a mass +45 Da higher than my target. What is this? The Causality: Dinitration. While the first nitro group strongly deactivates the ring, the powerful electron-donating nature of the methoxy group can still permit a second nitration event (typically at the C5 position if C8 is already nitrated) if excess NO₂⁺ is present or the reaction is left to stir for too long. The Fix: Limit your nitric acid stoichiometry to exactly 1.05 equivalents. Quench the reaction immediately upon the consumption of the starting material (monitor via TLC or rapid LC-MS).

Q4: I am detecting a highly polar byproduct that lacks the methoxy proton signal (~3.9 ppm) in ¹H-NMR. How do I prevent this? The Causality: Acid-catalyzed demethylation. In the presence of strong acids (like concentrated H₂SO₄) at elevated temperatures, the ether oxygen becomes protonated. The bisulfate anion (or water during the quench) acts as a nucleophile, attacking the methyl group via an Sₙ2 mechanism. This cleaves the O-CH₃ bond, yielding 6-hydroxy-8-nitroquinoline. The Fix: Do not use elevated temperatures to "force" the reaction to completion. Adhere strictly to a 1–2 hour reaction window at 0 °C.

Part 3: Quantitative Side-Reaction Profiling

The following table summarizes how varying process parameters shift the quantitative distribution of the target molecule versus side reactions.

Reaction ConditionTarget (8-Nitro)Regioisomer (5-Nitro)DinitrationOxidative TarDemethylation
Standard Mixed Acid (0 °C, 1.05 eq HNO₃) > 85% < 10%< 2%< 1%< 1%
Excess HNO₃ (1.5 eq) at 0 °C~ 60%~ 10%> 25% ~ 5%< 1%
Standard Mixed Acid (Room Temp, 25 °C)~ 50%~ 20% ~ 15%~ 10%~ 5%
Dilute HNO₃ / Elevated Temp (50 °C)< 20%< 5%< 5%> 60% ~ 10%
Prolonged Exposure to H₂SO₄ (24 hrs)~ 40%~ 5%~ 5%~ 10%> 40%

Part 4: Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol incorporates built-in validation checkpoints. If a checkpoint fails, the operator must halt and correct the parameter before proceeding.

Workflow Step1 1. Substrate Dissolution Dissolve in conc. H2SO4 Step2 2. Thermal Equilibration Cool to -5 °C to 0 °C Step1->Step2 Step3 3. Nitrating Agent Addition Dropwise HNO3/H2SO4 Maintain T < 5 °C Step2->Step3 Step4 4. Reaction Monitoring TLC/HPLC check at 1 hr Step3->Step4 Step5 5. Quenching Pour over crushed ice Step4->Step5 Step6 6. Neutralization & Extraction NH4OH to pH 7, EtOAc Extract Step5->Step6 Step7 7. Purification Recrystallization (EtOH) Step6->Step7

Optimized self-validating workflow for the regioselective nitration of 6-methoxyquinoline.

Step-by-Step Methodology: Regioselective Synthesis of 6-Methoxy-8-nitroquinoline

1. Substrate Preparation & Protonation

  • Charge a dry, multi-neck round-bottom flask with concentrated H₂SO₄ (5.0 mL per gram of substrate).

  • Begin vigorous magnetic stirring and add 6-methoxyquinoline in small portions.

  • Validation Checkpoint: The solution should appear clear to slightly yellow. If the solution turns dark brown immediately, the substrate may be contaminated or degrading.

2. Thermal Equilibration

  • Submerge the flask in an ice/brine or dry ice/acetone bath.

  • Insert an internal temperature probe.

  • Validation Checkpoint: Do not proceed until the internal temperature stabilizes between -5 °C and 0 °C.

3. Nitrating Agent Addition

  • Prepare the nitrating mixture in a separate addition funnel: 1.05 equivalents of fuming HNO₃ dissolved in an equal volume of concentrated H₂SO₄.

  • Begin dropwise addition of the nitrating mixture.

  • Validation Checkpoint: Monitor the internal probe continuously. If the temperature exceeds 5 °C, pause the addition immediately to prevent oxidative tar formation. Resume only when the temperature returns to 0 °C.

4. Reaction & Monitoring

  • Once addition is complete, allow the reaction to stir at 0 °C for 60 minutes.

  • Validation Checkpoint: Pull a 10 µL aliquot, quench in water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 3:1) or LC-MS. The starting material should be completely consumed. Do not exceed 2 hours of reaction time to prevent dinitration and demethylation.

5. Quenching & Isolation

  • Pour the reaction mixture carefully over a 10-fold volumetric excess of crushed ice under vigorous stirring.

  • Slowly neutralize the acidic aqueous layer using concentrated NH₄OH (ammonium hydroxide) until the pH reaches 7.0.

  • Validation Checkpoint: A yellow precipitate (the crude nitroquinoline) should form upon neutralization. If the precipitate is black/gummy, oxidative degradation has occurred.

  • Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude solid via recrystallization from hot ethanol to separate the 8-nitro target from the minor 5-nitro regioisomer.

References

optimization of reaction conditions for the synthesis of 2-Chloro-6-methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is curated for researchers, application scientists, and drug development professionals working on the synthesis of 8-aminoquinoline derivatives (such as primaquine or tafenoquine analogs).

The conversion of 6-methoxy-1-methyl-8-nitroquinolin-2(1H)-one to 2-Chloro-6-methoxy-8-nitroquinoline is a critical deoxychlorination step. Due to the highly electron-withdrawing nature of the 8-nitro group, this transformation requires strictly optimized conditions to prevent thermal degradation and ensure high yields[1][2].

Standard Operating Procedure (SOP)

Self-Validating Protocol for Deoxychlorination

Based on established patent literature for 8-aminoquinoline derivatives (1) and recent synthetic methodologies (2), here is the optimized, step-by-step methodology:

  • Reagent Preparation: Ensure all glassware is oven-dried. Flush the reaction vessel with argon to prevent premature hydrolysis of the chlorinating agents.

  • Suspension: Suspend 6-methoxy-1-methyl-8-nitroquinolin-2(1H)-one (1.0 equiv, e.g., 6.0 g, 25.6 mmol) in neat phosphorus oxychloride (POCl₃) (approx. 50 equiv, 120 mL). The POCl₃ acts as both the solvent and the primary chlorinating medium[2].

  • Activation: Carefully add phosphorus pentachloride (PCl₅) (1.2 equiv, 6.40 g, 30.7 mmol) in portions at room temperature[2].

  • Reaction: Heat the mixture to 100 °C and maintain vigorous stirring for exactly 3 hours[2]. Self-Validation Check: The suspension should transition into a homogeneous, dark solution as the Vilsmeier-type intermediate forms.

  • Concentration (Critical Step): Cool the reaction to 50 °C. Equip a short-path distillation apparatus and remove the excess POCl₃ under reduced pressure[2]. Causality: Failing to remove POCl₃ leads to violent exothermic hydrolysis during the aqueous quench, which degrades the product into tar.

  • Quenching & Isolation: Pour the concentrated crude residue dropwise into a large volume of vigorously stirred ice-water (0–5 °C)[2]. Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to afford the title compound.

Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yield, validating the necessity of the PCl₅ co-catalyst and strict temperature control.

EntryPOCl₃ (equiv)PCl₅ (equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Observation / Causality
110010054538Incomplete reaction; POCl₃ alone lacks driving force.
2500.510047062Sluggish kinetics; insufficient active intermediate.
3501.21003>9990Optimal conditions ; complete conversion.
4501.21203>9975Tar formation; thermal degradation of the product.

Mechanistic Workflow

To effectively troubleshoot this synthesis, one must understand the causality of the reaction pathway. The transformation proceeds via a highly reactive phosphorodichloridate intermediate.

Synthesis SM 6-Methoxy-1-methyl- 8-nitroquinolin-2(1H)-one POCl3 POCl3 / PCl5 Activation SM->POCl3 100 °C Int Phosphorodichloridate Intermediate POCl3->Int -POCl3 Cl_attack Nucleophilic Chloride Attack Int->Cl_attack Cl- Product 2-Chloro-6-methoxy- 8-nitroquinoline Cl_attack->Product -MeCl

Mechanistic pathway for the deoxychlorination of the quinolinone precursor.

Troubleshooting Guide & FAQs

Q1: Why is my isolated yield lower than 50%, with significant unreacted starting material? A1: This indicates incomplete activation of the quinolinone lactam. While POCl₃ alone can drive the reaction in electron-rich systems, the addition of PCl₅ (1.2 equivalents) is scientifically critical here[2]. The strong oxophilicity of phosphorus in the POCl₃/PCl₅ system is mechanistically required to activate the tautomeric oxygen, overcoming the electron-withdrawing deactivation caused by the 8-nitro group. Ensure your PCl₅ is fresh and has not hydrolyzed into POCl₃ and HCl gas.

Q2: I am observing a black, tarry residue during the workup. How can I prevent this? A2: Tar formation is a classic sign of thermal degradation. This is caused by either exceeding the optimal reaction temperature (100 °C) or failing to distill off the excess POCl₃ prior to the aqueous quench[2]. When excess POCl₃ reacts with water, it causes a violent exothermic hydrolysis that locally spikes the temperature, destroying the quinoline core. Always remove POCl₃ under reduced pressure at 50 °C before quenching.

Q3: Can I substitute POCl₃ with less hazardous chlorinating agents like oxalyl chloride or thionyl chloride? A3: No. For this specific electron-deficient quinoline system, milder agents like oxalyl chloride or SOCl₂ lack the thermodynamic driving force to achieve full conversion. The POCl₃/PCl₅ combination is the authoritative standard for this transformation.

Q4: During the aqueous quench, my product oiled out instead of precipitating as a solid. What went wrong? A4: Oiling out occurs when the quench temperature is too high or the residual POCl₃ concentration is excessive. The quench must be performed by adding the concentrated reaction mixture dropwise into a large volume of vigorously stirred ice-water (0–5 °C). If an oil forms, extended stirring at 0 °C or seeding the mixture with a pure crystal of 2-chloro-6-methoxy-8-nitroquinoline will usually induce crystallization.

References

  • Title: US4167638A - Process for production of 8-NHR quinolines Source: Google Patents URL
  • Title: WO2024049976A1 - N-methyl-4-(quinolin-2-yl)
  • Title: The Pfitzinger Reaction. (Review)

Sources

Technical Support Center: Overcoming Solubility Challenges of Quinoline Derivatives in Reaction Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in synthetic and medicinal chemistry: the poor solubility of quinoline derivatives. Quinoline scaffolds are cornerstones in drug discovery and materials science, but their inherent hydrophobicity and strong crystal lattice forces often create significant hurdles in achieving homogeneous reaction conditions, leading to poor yields, inconsistent results, and difficulties in purification.[1][2]

This guide is structured to provide you, the researcher, with both immediate troubleshooting solutions and a deeper understanding of the underlying principles governing solubility. By combining field-proven techniques with robust scientific explanations, we aim to empower you to overcome these challenges efficiently and logically.

Part 1: Troubleshooting Guide

This section is designed for immediate problem-solving at the bench.

Q1: My quinoline starting material won't dissolve in my chosen reaction solvent. What are my initial steps?

When facing a heterogeneous slurry instead of a clear solution, a systematic, step-wise approach is crucial.

  • Initial Diagnosis: The root cause is an imbalance between the energy required to break the compound's crystal lattice and the energy gained from solvent-solute interactions.[3][4][5] If the solvent cannot provide sufficient solvation energy to overcome the lattice energy, the compound remains insoluble.[3][4]

  • Immediate Corrective Actions:

    • Increase Temperature: Gently heating the mixture is often the simplest first step. Increased thermal energy can help overcome the activation energy barrier for dissolution. However, be mindful of the thermal stability of your reactants and potential side reactions.

    • Particle Size Reduction: If the material is crystalline, grinding it into a fine powder using a mortar and pestle can help. This process, known as micronization, increases the surface area available for solvation, which can improve the rate of dissolution, although it won't change the equilibrium solubility.[6]

    • Introduce a Co-solvent: This is one of the most powerful and common techniques.[6][7][8] A co-solvent is a water-miscible organic solvent added to the primary solvent to modify its overall polarity.[8]

      • Mechanism of Action: Co-solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF) can disrupt the hydrogen-bonding network of aqueous systems or increase the polarity of non-polar organic systems. This creates a more favorable environment for solvating the hydrophobic quinoline core.[7]

      • Practical Tip: Start by adding the co-solvent in small increments (e.g., 5-10% v/v) until the solution becomes clear. See Protocol 1 for a systematic screening method.

Q2: I've tried common co-solvents, but my reaction yield is still low, suggesting solubility remains an issue. What advanced strategies can I employ?

If simple co-solvency is insufficient, more advanced chemical and physical modifications are necessary.

  • pH Adjustment (for ionizable quinolines):

    • Causality: Quinoline is a weak base with a pKa of approximately 4.9 for its conjugate acid.[9][10][11][12][13] This means that in acidic conditions (pH < 4.9), the nitrogen atom becomes protonated, forming a cationic species (a quinolinium salt). This salt is often significantly more soluble in polar solvents than the neutral form.[1][14][15] The solubility of quinoline itself has been shown to increase dramatically as the pH decreases.[14]

    • Application: If your reaction conditions permit, adding a small amount of a non-interfering acid (e.g., HCl, TFA) can protonate the quinoline nitrogen and drastically improve solubility in polar media. This is particularly effective in aqueous or protic organic solvents.[1] See Protocol 2 .

  • Use of Surfactants or Phase-Transfer Catalysts:

    • Mechanism: Surfactants form micelles in aqueous solutions, creating hydrophobic pockets where the quinoline derivative can be sequestered, thus increasing its apparent solubility.[7] Phase-transfer catalysts (e.g., quaternary ammonium salts) can shuttle the quinoline derivative from a solid or organic phase into the reaction phase.

  • Complexation with Cyclodextrins:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] The poorly soluble quinoline derivative can become encapsulated within this cavity, forming an "inclusion complex" that has a much higher aqueous solubility.[1][16][18] This is a widely used technique in pharmaceutical formulations.[17][18][19]

    • Application: This is most suitable for reactions in aqueous media. Adding a cyclodextrin (e.g., β-cyclodextrin or its more soluble derivative, HP-β-CD) to the reaction can facilitate dissolution.[18][19][20] See Protocol 3 .

  • Solid Dispersion Techniques:

    • Concept: This involves dispersing the quinoline compound in an inert, hydrophilic carrier matrix at a molecular level.[21][22][23] By preventing the formation of a stable crystal lattice, the drug exists in a higher-energy amorphous state, which significantly enhances its dissolution rate and solubility.[21][24]

    • Carriers: Common carriers include polymers like polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs).[21]

    • Consideration: While highly effective, this requires preparing the solid dispersion before the reaction, which adds an extra step.

Q3: How do I choose the right solubilization strategy for my specific quinoline derivative and reaction type?

The optimal strategy depends on the properties of your molecule and the constraints of your reaction. The following workflow provides a logical decision-making process.

G cluster_start Initial State cluster_level1 Level 1: Simple Physical Methods cluster_level2 Level 2: Solvent System Modification cluster_level3 Level 3: Advanced Formulation Techniques Start Poorly Soluble Quinoline Derivative Heat Apply Heat Start->Heat Is reaction thermally stable? Grind Reduce Particle Size (Micronization) Start->Grind Is material crystalline? Cosolvent Add Co-solvent (DMSO, DMF, etc.) Heat->Cosolvent Insoluble Success Homogeneous Solution Proceed with Reaction Heat->Success Soluble Grind->Cosolvent Insoluble Grind->Success Soluble pH_Adjust Adjust pH (for ionizable quinolines) Cosolvent->pH_Adjust Still insoluble Cosolvent->Success Soluble Cyclodextrin Use Cyclodextrin Complexation pH_Adjust->Cyclodextrin Still insoluble or pH change not tolerated pH_Adjust->Success Soluble SolidDispersion Prepare Solid Dispersion Cyclodextrin->SolidDispersion Still insoluble or reaction not aqueous Cyclodextrin->Success Soluble IonicLiquid Use Ionic Liquid as Solvent SolidDispersion->IonicLiquid Still insoluble or pre-formulation not desired SolidDispersion->Success Soluble IonicLiquid->Success Soluble

Caption: Decision workflow for selecting a solubilization strategy.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Why are quinoline derivatives often so poorly soluble?

The low solubility of quinolines stems from two primary molecular characteristics:

  • Hydrophobic Aromatic Core: The fused benzene and pyridine ring system is large, rigid, and nonpolar, making it inherently hydrophobic.[1]

  • High Crystal Lattice Energy: The planar structure of the quinoline core allows for efficient π-π stacking in the solid state. This creates a very stable crystal lattice that requires a significant amount of energy to break apart during the dissolution process.[3][25][26][27] For a substance to dissolve, the energy released from solvent-solute interactions (solvation energy) must be sufficient to overcome this lattice energy.[3][4]

FAQ 2: What is the role of pKa in the solubility of quinoline derivatives?

The pKa is critical because it determines the pH at which the quinoline derivative can be ionized.[9][14] Quinoline itself is a weak base.[9][15] Below its pKa (of the conjugate acid, ~4.9), the nitrogen atom is protonated, forming a positively charged ion.[11][12] This charged species interacts much more strongly with polar solvents like water through ion-dipole forces, leading to a dramatic increase in solubility compared to the neutral, more hydrophobic form.[14][15] Therefore, for any quinoline derivative with a basic nitrogen, controlling the pH is a powerful tool for manipulating solubility.[1][27]

FAQ 3: Are there any "green" or sustainable solvent options for these systems?

Yes, the principles of green chemistry are increasingly being applied to solve solubility issues.[28]

  • Water: While seemingly counterintuitive for hydrophobic compounds, using water as a solvent in combination with techniques like pH adjustment or cyclodextrin complexation is a very green approach.[29][30]

  • Ionic Liquids (ILs): These are salts that are liquid at low temperatures. They have negligible vapor pressure, high thermal stability, and their properties can be finely tuned.[31][32] ILs can act as both the solvent and a catalyst, and have shown great promise in synthesizing heterocyclic compounds like quinolines.[31][32][33][34][35]

  • Deep Eutectic Solvents (DES): These are mixtures of compounds that have a much lower melting point than the individual components.[36] They share many of the beneficial properties of ionic liquids but are often cheaper, less toxic, and biodegradable.[36]

Part 3: Key Experimental Protocols

Protocol 1: Systematic Screening for an Optimal Co-Solvent System

Objective: To identify an effective co-solvent and its optimal concentration to achieve a homogeneous reaction mixture.

Materials:

  • Quinoline derivative

  • Primary reaction solvent (e.g., water, toluene, ethanol)

  • Candidate co-solvents (e.g., DMSO, DMF, THF, 1,4-dioxane, methanol, propylene glycol)[6][7]

  • Small-volume vials (e.g., 2 mL glass vials)

  • Magnetic stir plate and stir bars

Procedure:

  • Setup: Place a small, accurately weighed amount of your quinoline derivative into several vials (enough for a target concentration, e.g., 10 mg/mL).

  • Primary Solvent: Add the primary reaction solvent to each vial to 80% of the final desired volume (e.g., 0.8 mL for a final volume of 1 mL). Stir for 5 minutes. Observe for dissolution.

  • Co-solvent Titration: To each vial (except a control), add one of the candidate co-solvents dropwise while stirring.

  • Observation: Note the volume of co-solvent required to achieve complete dissolution. Calculate this as a final volume/volume percentage.

  • Selection: The ideal co-solvent system is the one that achieves complete dissolution at the lowest possible percentage of co-solvent, as this is less likely to interfere with the reaction chemistry.

  • Compatibility Check: Before scaling up, ensure the chosen co-solvent system is compatible with all reagents and reaction conditions (e.g., does not react with your base, stable at the reaction temperature).

Protocol 2: pH-Modification for Solubility Enhancement

Objective: To increase the solubility of a basic quinoline derivative in a polar protic solvent by forming its more soluble salt in situ.

Materials:

  • Quinoline derivative

  • Polar solvent (e.g., water, ethanol, methanol)

  • Dilute acid solution (e.g., 1 M HCl, 1 M Acetic Acid)

  • pH meter or pH paper

Procedure:

  • Suspension: Suspend the quinoline derivative in the chosen polar solvent at the desired reaction concentration.

  • Acidification: While stirring vigorously, add the dilute acid solution drop-by-drop.

  • Monitoring: Monitor the mixture for visual signs of dissolution. If using a pH meter, track the pH of the solution.

  • Endpoint: Continue adding acid until the solution becomes clear. Note the final pH. The target pH should ideally be 1-2 units below the pKa of the quinoline's conjugate acid.

  • Reaction Compatibility: Verify that the resulting acidic conditions and the presence of the conjugate base of the acid (e.g., chloride ions) will not negatively impact your downstream reaction.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

Objective: To enhance the apparent aqueous solubility of a quinoline derivative by encapsulating it within a cyclodextrin.

Materials:

  • Quinoline derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water

  • Mortar and pestle

  • Stir plate and flask

Procedure:

  • Molar Ratio: Determine the desired molar ratio of quinoline to cyclodextrin. A 1:1 ratio is a common starting point.

  • Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in the required volume of deionized water with stirring. Gentle warming can aid dissolution.

  • Addition of Quinoline: Slowly add the finely ground quinoline derivative to the cyclodextrin solution while stirring vigorously.

  • Equilibration: Seal the flask and allow the suspension to stir at room temperature for 24-48 hours. This allows the system to reach equilibrium as the quinoline partitions into the cyclodextrin cavities.

  • Confirmation (Optional): After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved material. The concentration of the quinoline derivative in the clear filtrate can be measured (e.g., by UV-Vis spectroscopy) to determine the extent of solubility enhancement.

  • Usage: The resulting clear aqueous solution containing the inclusion complex can be used directly in the reaction.

G cluster_quinoline Hydrophobic Guest cluster_cyclodextrin Hydrophilic Host cluster_complex Water-Soluble Inclusion Complex Quinoline Quinoline Derivative Complex Inclusion Complex Quinoline->Complex Encapsulation CD Cyclodextrin CD->Complex CD_cavity Hydrophobic Cavity Quinoline_in_Complex Quinoline

Caption: Mechanism of cyclodextrin inclusion for solubility enhancement.

Data Presentation

Table 1: Common Co-solvents and Their Properties

Co-SolventPolarity (Dielectric Constant)Primary Use CaseConsiderations
Dimethyl Sulfoxide (DMSO) 47.2Highly effective for dissolving a wide range of nonpolar compounds.High boiling point can make it difficult to remove. Can be reactive under certain conditions.
N,N-Dimethylformamide (DMF) 36.7Similar to DMSO, good general-purpose polar aprotic solvent.High boiling point. Potential for decomposition to dimethylamine.
Tetrahydrofuran (THF) 7.6Good for moderately nonpolar compounds; lower boiling point for easy removal.Can form peroxides upon storage.
Methanol / Ethanol 32.7 / 24.5Protic solvents that can engage in hydrogen bonding.Can participate in reactions (e.g., transesterification).
Propylene Glycol 32.0Low toxicity, often used in pharmaceutical formulations.[6]High viscosity.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.). National Institutes of Health.
  • How does the lattice energy of an ionic solid affect its solubility in water? (n.d.). Toppr.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025). Journal of Pharmaceutical Sciences and Research.
  • Green Solvents in Organic Synthesis. (2024). IntechOpen.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech, 20(3), 115.
  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. (2018). Journal of Drug Delivery and Therapeutics, 8(5-s), 149-157.
  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025). Journal of Emerging Technologies and Innovative Research, 12(7).
  • GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. (2020). NeuroQuantology, 18(9), 240-246.
  • Quinoline: Structure, Properties & Uses Explained. (n.d.). Vedantu.
  • Cosolvent. (n.d.). Grokipedia.
  • Green solvent. (n.d.). Wikipedia.
  • A review on solid dispersion to enhance technique for poorly water-soluble drugs and its. (2024). Shodhkosh: A Journal of Visual and Performing Arts, 5(7).
  • A Review on Solid dispersion- Solubility Enhancement of poorly soluble drug. (n.d.). International Journal of Scientific Development and Research, 4(10).
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012). Journal of Applied Pharmaceutical Science, 2(10), 1-7.
  • Bio-based Green Solvents in Organic Synthesis. An Updated Review. (2024). Current Organic Chemistry, 28(12).
  • A Review on Solid Dispersion Technique. (2021). International Journal for Research in Applied Science & Engineering Technology, 9(12), 2457-2462.
  • Green solvents for sustainable organic synthesis: state of the art. (2005). Green Chemistry, 7(5), 267-275.
  • Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. (1989). CORE.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate.
  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2014). International Journal of Pharmaceutical Sciences and Research, 5(8), 3125-3135.
  • Ionic Liquids in Heterocyclic Synthesis. (n.d.). Academia.edu.
  • Lattice energy: Definition, Importance and Factors affecting. (n.d.). Allen Overseas.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed.
  • Quinoline. (n.d.). PubChem.
  • Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds. (2025). BenchChem.
  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (2024). Molecules, 29(17), 4057.
  • Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. (2018). Pharmaceutics, 10(4), 206.
  • Ionic liquid-mediated synthesis and functionalization of heterocyclic compounds. (2023). ResearchGate.
  • Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). Pharmaceutics, 15(7), 1957.
  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2024). Molecules, 29(22), 5228.
  • Exploring the utility of ionic liquids in the synthesis of N- heterocycles. (2026). IOSR Journal of Applied Chemistry, 19(1), 1-15.
  • Significantly increasing the solubility of active ingredients via cyclodextrins encapsulation. (n.d.). Capacités.
  • How does solubility depend on lattice and hydration energy? (2017). Quora.
  • Quinoline. (n.d.). mVOC 4.0.
  • Addressing solubility problems with quinoline-4-carboxylic acid derivatives. (2025). BenchChem.
  • Quinoline. (n.d.). ECHEMI.
  • Ionic Liquids: Applications in Heterocyclic Synthesis. (2011). Scientific Spectator.
  • Cas 91-22-5,Quinoline. (n.d.). lookchem.
  • Solubility, Factors Affecting Solubility, Hydration Enthalpy and Lattice Enthalpy, Factors affecting Hydration Enthalpy and Lattice Enthalpy, Solubility Product, Practice Problems & Frequently Asked Questions. (n.d.). Aakash Institute.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018). SciSpace.
  • Cosolvent. (n.d.). Wikipedia.
  • Solvation Effects in Organic Chemistry. (2022). The Journal of Organic Chemistry, 87(4), 1735-1743.
  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. (2001). ResearchGate.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). Molecules, 30(9), 2075.
  • Green Synthesis of Quinoline and Its Derivatives. (2025). International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-10.

Sources

challenges in the large-scale synthesis of 2-Chloro-6-methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Module: Large-Scale Synthesis of 2-Chloro-6-methoxy-8-nitroquinoline

Senior Scientist's Mechanistic Overview

As a Senior Application Scientist, I frequently encounter process chemistry bottlenecks when scaling up quinoline derivatives. The synthesis of 2-Chloro-6-methoxy-8-nitroquinoline—a critical intermediate for antimalarial tetraoxane hybrids and primaquine analogs[1] ()—presents a unique thermodynamic challenge. The 8-nitro group strongly deactivates the quinoline core, making direct electrophilic or nucleophilic functionalization at the 2-position highly unfavorable.

To bypass this, we utilize a highly regioselective three-stage sequence: N-activation, oxidation, and deoxygenative chlorination[2] (). By first converting the nitrogen to a 1-methyl quinolinium salt, we increase the electrophilicity of the 2-position, allowing for facile oxidation to the quinolin-2(1H)-one. Subsequent treatment with Phosphorus oxychloride (POCl₃) and Phosphorus pentachloride (PCl₅) drives the deoxygenative chlorination. This guide deconstructs the methodology, focusing on the causality behind each reagent choice and providing a self-validating troubleshooting framework for kilogram-scale operations.

Process Flow & Mechanistic Diagram

SynthesisRoute SM 6-Methoxy-8-nitroquinoline Methylation N-Methylation (Me2SO4, 100°C) SM->Methylation Salt 1-Methyl Quinolinium Iodide Methylation->Salt Oxidation Alkaline Oxidation (K3[Fe(CN)6]) Salt->Oxidation Quinolinone Quinolin-2(1H)-one Intermediate Oxidation->Quinolinone Chlorination Chlorination (POCl3 + PCl5, 100°C) Quinolinone->Chlorination Quench Reverse Aqueous Quench (T < 20°C) Chlorination->Quench Tar Tarry Degradation Products Chlorination->Tar Thermal Runaway / No PCl5 Product 2-Chloro-6-methoxy-8-nitroquinoline Quench->Product Quench->Tar Direct Water Quench (Exotherm)

Workflow for the large-scale synthesis of 2-Chloro-6-methoxy-8-nitroquinoline.

Validated Master Protocol (SOP)

Phase 1: N-Methylation (Activation) Causality: The quinoline nitrogen must be activated to direct nucleophilic attack strictly to the 2-position.

  • Charge a dry, glass-lined reactor with 6-Methoxy-8-nitroquinoline (1.0 eq) and Dimethyl sulfate (3.0 eq).

  • Heat the neat mixture to 100 °C under an inert N₂ atmosphere for 12 hours[2] ().

  • Self-Validation: Monitor the reaction by HPLC. Conversion should be >95%. If <95%, check for moisture ingress which prematurely hydrolyzes the Me₂SO₄.

  • Cool the mixture to 20 °C, dilute with water, and add Sodium Iodide (1.5 eq) to precipitate 6-methoxy-1-methyl-8-nitroquinolin-1-ium iodide. Filter and dry under vacuum.

Phase 2: Oxidation to Quinolin-2(1H)-one Causality: The activated quinolinium salt is highly susceptible to nucleophilic attack by hydroxide, followed by oxidation, to yield the quinolin-2-one.

  • Dissolve the quinolinium iodide intermediate in a 1M aqueous NaOH solution.

  • Slowly add Potassium ferricyanide (K₃[Fe(CN)₆]) (2.5 eq) while maintaining the internal temperature at 0–5 °C.

  • Stir for 4 hours. The product, 6-methoxy-1-methyl-8-nitroquinolin-2(1H)-one, will precipitate as a solid.

  • Filter, wash thoroughly with cold water to remove iron salts, and dry under vacuum.

Phase 3: Deoxygenative Chlorination Causality: POCl₃ replaces the carbonyl oxygen with a chlorine atom. PCl₅ is required as a kinetic accelerator to overcome the deactivating effect of the 8-nitro group[3] ().

  • Suspend 6-methoxy-1-methyl-8-nitroquinolin-2(1H)-one (1.0 eq) in POCl₃ (15.0 eq).

  • Add PCl₅ (1.2 eq) in portions to control initial HCl off-gassing.

  • Heat the reaction to 100 °C for 3 hours.

  • Self-Validation: Distill off excess POCl₃ under reduced pressure (50 mbar, 60 °C) until a thick syrup remains. Do not bake the residue dry.

  • Dissolve the syrup in Ethyl Acetate (10 volumes).

  • Reverse Quench: Add the organic solution dropwise to a vigorously stirred mixture of ice/water, maintaining the internal temperature <20 °C.

  • Separate the phases, wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and concentrate to yield 2-Chloro-6-methoxy-8-nitroquinoline.

Process Parameters Matrix
Process StepPrimary ReagentEquivalentsTemp (°C)Time (h)Critical Quality Attribute (CQA) for Scale-Up
1. Methylation Dimethyl Sulfate3.010012.0Moisture-free environment (<100 ppm H₂O)
1a. Ion Exchange Sodium Iodide1.5201.0Complete precipitation of the iodide salt
2. Oxidation K₃[Fe(CN)₆] / NaOH2.50–54.0Complete dissolution of intermediate before oxidation
3. Chlorination POCl₃15.01003.0Vacuum distillation of excess POCl₃ prior to quench
3a. Activation PCl₅1.21003.0Portion-wise addition to control HCl off-gassing
Troubleshooting & FAQs

Q1: Why is my POCl₃ chlorination stalling at 60-70% conversion despite prolonged heating? Cause: The 8-nitro group strongly withdraws electron density, stabilizing the C=O bond of the quinolin-2-one intermediate and making the oxygen a poor nucleophile toward POCl₃. Solution: Incorporate PCl₅ (1.2 eq) as a kinetic accelerator[3] (). PCl₅ is a more aggressive electrophile that rapidly forms the required phosphorodichloridate leaving group. Self-Validation: If off-gassing (HCl) ceases but HPLC shows incomplete conversion, your PCl₅ may have degraded into POCl₃ and Cl₂ due to atmospheric moisture. Always use freshly titrated, flowable PCl₅.

Q2: We experience severe tarring and yield loss during the POCl₃ quench on a >10 kg scale. How do we prevent this? Cause: Direct quenching of a POCl₃-rich mixture into water is violently exothermic. Localized temperature spikes (>60 °C) in highly acidic media cause the 6-methoxy group to cleave and the quinoline ring to polymerize into black tar. Solution: Implement the "Reverse Quench" protocol detailed in Phase 3. First, distill off at least 70% of the excess POCl₃ under vacuum. Dissolve the resulting syrup in an inert, water-immiscible solvent (e.g., ethyl acetate). Dropwise, add this organic solution to a vigorously stirred ice-water bath, ensuring the internal temperature never exceeds 20 °C.

Q3: The N-methylation step with Dimethyl Sulfate (Me₂SO₄) yields a sticky, unfilterable mass instead of a crystalline salt. Why? Cause: Incomplete quaternization or hydrolysis of Me₂SO₄. If water is present in the reactor, Me₂SO₄ hydrolyzes to sulfuric acid, which merely protonates the quinoline nitrogen instead of methylating it. Solution: Ensure the starting 6-methoxy-8-nitroquinoline is rigorously dried. Run the reaction neat at 100 °C. To isolate a highly crystalline, filterable product, pour the cooled reaction mixture into water and add Sodium Iodide (1.5 eq) to perform an anion exchange, precipitating the highly stable 6-methoxy-1-methyl-8-nitroquinolin-1-ium iodide[2] ().

Q4: Can we use the N-oxide route instead of the N-methyl route to achieve 2-chlorination? Cause: Yes, oxidizing the quinoline nitrogen to an N-oxide using mCPBA, followed by POCl₃ treatment, is a viable alternative for lab-scale synthesis. Solution: However, on a large scale, the N-oxide route poses significant thermal hazards (peroxide handling) and often yields an inseparable mixture of 2-chloro and 4-chloro isomers[4] (). The N-methyl/quinolin-2-one route is strictly regioselective for the 2-position, making it the industry standard for kilogram-scale operations.

References
  • Title: 5-Phenoxy Primaquine Analogs and the Tetraoxane Hybrid as Antimalarial Agents Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: WO2024049976A1 - N-methyl-4-(quinolin-2-yl)
  • Title: US4167638A - Process for production of 8-NHR quinolines Source: Google Patents URL

Sources

Technical Support Center: Purification and Removal of Unreacted Starting Materials in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that synthesizing the quinoline scaffold—whether via the Skraup, Friedländer, or Doebner-Miller reactions—is only half the battle. The true bottleneck lies in downstream purification.

This guide, curated by Senior Application Scientists, bypasses generic advice to address the most persistent challenge in quinoline synthesis: the separation of the target quinoline from unreacted starting materials, particularly primary aromatic amines (anilines).

The Physicochemical Challenge: Why Standard Separations Fail

In a typical Skraup synthesis, aniline is reacted with glycerol, sulfuric acid, and an oxidant. After alkaline steam distillation to remove non-volatile tarry polymers, the resulting distillate is almost always a co-distilled mixture of quinoline and unreacted aniline.

Many researchers instinctively attempt an acid-base extraction to separate them. This will fail. To understand why, we must examine their physicochemical properties [1][2].

Table 1: Physicochemical Properties of Reaction Components
CompoundRoleMolecular WeightBoiling PointpKa (Conjugate Acid)Chemical Classification
Aniline Starting Material93.13 g/mol 184 °C4.61Primary Aromatic Amine
Quinoline Target Product129.16 g/mol 237 °C4.90Tertiary Heterocyclic Amine
Acetanilide Derivatized Impurity135.17 g/mol 304 °C~0.50Neutral Amide
Phenol Diazotization Byproduct94.11 g/mol 181 °C9.95Weak Acid

The Causality of Extraction Failure: Because the pKa values of aniline (4.61) and quinoline (4.90) are within 0.3 log units of each other, their titration curves overlap almost entirely. When you add aqueous acid, both amines protonate simultaneously. When you add base, they deprotonate simultaneously. Furthermore, their boiling points are close enough that simple distillation results in significant co-distillation.

To separate them, we must exploit their structural classifications (primary vs. tertiary amine) rather than their basicity.

GeneralFlow Rxn Crude Reaction Mixture Steam Alkaline Steam Distillation Rxn->Steam Tar Tarry Polymers (Discard) Steam->Tar Residue Distillate Distillate (Quinoline + Aniline) Steam->Distillate Volatiles Chem Chemical Derivatization Distillate->Chem Target Aniline Extract Phase Extraction Chem->Extract Separation Pure Pure Quinoline Extract->Pure

Fig 1. General workflow for isolating quinoline from crude reaction mixtures.

Troubleshooting Guide & FAQs

Q: My steam distillate contains both quinoline and unreacted aniline. How do I separate them efficiently? A: You must chemically alter the aniline so it no longer behaves like a base. The two gold-standard methods are Diazotization and Acetylation .

  • Diazotization uses nitrous acid to convert the primary amine (aniline) into a diazonium salt, which is then thermally decomposed into phenol. Phenol is acidic and can be washed away with a strong base [1].

  • Acetylation uses acetic anhydride to convert aniline into acetanilide. Acetanilide is a neutral amide, allowing you to extract the quinoline away using a mild acid wash.

Q: I want to avoid toxic nitrous acid and the generation of phenol. Which alternative should I use? A: Use the Acetylation Method . Because aniline is a sterically unhindered primary amine, it is highly nucleophilic and reacts rapidly with acetic anhydride. Quinoline, being a tertiary heterocyclic amine, lacks a replaceable N-H proton and cannot form an amide. Once aniline is converted to neutral acetanilide, a simple 1M HCl wash will selectively protonate the quinoline, pulling it into the aqueous phase and leaving the acetanilide in the organic waste layer.

Q: How do I remove unreacted aldehydes or ketones from a Friedländer synthesis? A: Unreacted carbonyls can be removed by washing the organic layer with a saturated aqueous solution of sodium bisulfite ( NaHSO3​ ). This forms water-soluble bisulfite adducts with aldehydes and unhindered ketones, pulling them into the aqueous phase while the quinoline remains in the organic phase.

DecisionTree Start Unreacted Aniline Contamination Diaz Diazotization (NaNO2/HCl) Converts to Phenol Start->Diaz Aqueous Tolerance Acet Acetylation (Ac2O) Converts to Acetanilide Start->Acet Organic Workflow ZnCl2 ZnCl2 Complexation Selective Precipitation Start->ZnCl2 Solid Isolation Diaz_End Isolate via Alkaline Extraction Diaz->Diaz_End Acet_End Isolate via Acidic Extraction Acet->Acet_End ZnCl2_End Filter & Basify Solid Complex ZnCl2->ZnCl2_End

Fig 2. Decision matrix for selecting an aniline removal strategy based on workflow.

Detailed Experimental Protocols

These protocols are designed as self-validating systems to ensure maximum yield and purity.

Protocol A: The Diazotization Method (Aqueous Route)

This method is ideal if your crude quinoline is already in an aqueous distillate [1].

  • Acidification: To the crude distillate containing quinoline and aniline, add concentrated HCl until the solution is strongly acidic (pH < 1). Cool the flask in an ice-water bath to 0–5 °C.

  • Diazotization: Prepare a 20% aqueous solution of sodium nitrite ( NaNO2​ ). Add this dropwise to the chilled reaction mixture with vigorous stirring.

  • Self-Validation (The Starch-Iodide Test): After adding the estimated required amount of NaNO2​ , dip a glass rod into the mixture and touch it to starch-iodide paper. An immediate, persistent blue-black color confirms the presence of excess nitrous acid. Causality: This proves that 100% of the aniline has been consumed and converted to the diazonium salt.

  • Hydrolysis: Remove the ice bath and gently heat the mixture to boiling. You will observe vigorous bubbling. Causality: The diazonium salt is decomposing, releasing nitrogen gas ( N2​ ) and forming phenol. Boil until gas evolution completely ceases.

  • Alkaline Extraction: Cool the mixture and add 10M NaOH until the solution is strongly alkaline (pH > 12). Causality: At this pH, phenol is deprotonated to water-soluble sodium phenoxide, while quinoline is deprotonated to its water-insoluble free base.

  • Isolation: Extract the alkaline mixture with diethyl ether or dichloromethane (3 x 50 mL). The organic layer now contains pure quinoline. Dry over anhydrous Na2​SO4​ , evaporate the solvent, and distill the residue in vacuo.

Protocol B: The Acetylation Method (Organic Route)

This method is preferred if you have already extracted your crude product into an organic solvent and wish to avoid aqueous boiling steps.

  • Derivatization: Dissolve the crude quinoline/aniline mixture in dichloromethane (DCM). Add 2.0 equivalents of acetic anhydride ( Ac2​O ) relative to the estimated molar amount of unreacted aniline.

  • Reaction: Stir the mixture at room temperature for 1–2 hours. The aniline will quantitatively convert to acetanilide.

  • Acidic Extraction: Transfer the mixture to a separatory funnel. Extract with 1M HCl (3 x 50 mL).

    • Causality: The HCl protonates the quinoline, rendering it water-soluble. The neutral acetanilide remains entirely in the DCM layer.

  • Phase Separation: Discard the organic layer (which contains the acetanilide impurity).

  • Basification & Recovery: Cool the aqueous layer and slowly add 6M NaOH until the pH is > 10. The aqueous layer will turn cloudy as the quinoline free base precipitates as an oil.

  • Final Isolation: Extract the cloudy aqueous layer with fresh DCM (3 x 50 mL). Combine the organic fractions, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield pure quinoline.

References

  • Title: Preparation of Quinoline Source: PrepChem URL: [Link]

  • Title: Preparation of Quinoline (Discussion on ZnCl2 and Diazotization Methods) Source: Sciencemadness Discussion Board URL: [Link]

Technical Support Center: Troubleshooting Failed Nitration of 2-Chloro-6-Methoxyquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the nitration of 2-chloro-6-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. As Senior Application Scientists, we have compiled this resource based on established literature and extensive laboratory experience to provide you with in-depth troubleshooting strategies and a comprehensive understanding of the reaction's nuances.

Troubleshooting Guide: Addressing Specific Experimental Failures

This section is structured in a question-and-answer format to directly address common issues encountered during the nitration of 2-chloro-6-methoxyquinoline.

Q1: I have no or very low yield of the desired 2-chloro-6-methoxy-5-nitroquinoline. What are the likely causes and how can I fix it?

Possible Causes & Solutions:

  • Insufficiently Strong Nitrating Agent: The quinoline ring system, particularly when protonated under acidic conditions, is electron-deficient and requires potent nitrating conditions for successful substitution.[1][2][3]

    • Solution: A standard "mixed acid" system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically necessary to generate the highly electrophilic nitronium ion (NO₂⁺).[4][5][6][7][8] If this is already in use, consider using fuming nitric acid or oleum (fuming sulfuric acid) for more forcing conditions, but be aware of the increased risk of side reactions and decomposition.[3][4]

  • Reaction Temperature is Too Low: While temperature control is critical to prevent side reactions, an excessively low temperature can significantly hinder the reaction rate.[3][4][9]

    • Solution: Gradually and cautiously increase the reaction temperature while closely monitoring the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

  • Decomposition of the Nitrating Agent: Nitrating agents can decompose over time if not stored properly.

    • Solution: Always use freshly prepared or properly stored nitrating agents to ensure their potency.[4]

  • Poor Quality of Starting Materials: Impurities present in the 2-chloro-6-methoxyquinoline or the acids can interfere with the reaction.

    • Solution: Ensure the purity of your starting material and use high-quality, dry reagents and solvents.[3]

Q2: My reaction is producing a significant amount of an inseparable byproduct. What is it and how can I minimize its formation?

Possible Cause & Solutions:

  • Formation of Isomeric Byproducts: The electronic and steric effects of the chloro and methoxy groups, as well as the protonated quinoline nitrogen, direct the incoming nitro group. While the 5-position is often the major product, substitution at other positions can occur. For instance, in analogous systems like 2-chloro-6-alkoxypyridines, the formation of the 5-nitro isomer is a major side reaction.[3][10]

    • Solution 1: Reverse Addition of Reagents: Instead of adding the nitrating mixture to the quinoline derivative, try adding the 2-chloro-6-methoxyquinoline solution portion-wise to the pre-mixed and cooled nitrating acids. This can sometimes alter the selectivity and has been shown to reduce the formation of certain isomers in similar systems.[3][10]

    • Solution 2: Optimize Reaction Temperature: Carefully controlling and potentially lowering the reaction temperature can influence the ratio of isomers formed. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.

    • Solution 3: Advanced Chromatographic Separation: If byproduct formation is unavoidable, utilize high-resolution purification techniques. Preparative HPLC or flash chromatography with a meticulously chosen eluent system may be necessary to achieve the desired purity.

Q3: I am observing over-nitration, leading to dinitrated products. How can I prevent this?

Possible Causes & Solutions:

  • Excess of Nitrating Agent: Using a large excess of the nitrating mixture significantly increases the probability of a second nitration event occurring on the already nitrated product.[3][5]

    • Solution: Carefully control the stoichiometry. Use a molar ratio of the nitrating agent to the substrate that is just sufficient for complete conversion of the starting material. A slight excess (e.g., 1.05-1.1 equivalents) is often a good starting point.[9]

  • High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the second, often more difficult, nitration.[3][4]

    • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Maintaining a cold environment, such as an ice bath, is crucial.[9]

  • Prolonged Reaction Time: Allowing the reaction to continue long after the desired mononitrated product has formed increases the likelihood of dinitration.

    • Solution: Monitor the reaction progress diligently using TLC or HPLC. Quench the reaction as soon as the optimal conversion of the starting material to the desired product is achieved.[3]

Q4: My starting material appears to be charring or decomposing in the reaction mixture. What is causing this and what can I do?

Possible Causes & Solutions:

  • Aggressive Reaction Conditions: The combination of strong acids and an oxidizing agent can be harsh, leading to the degradation of the starting material or product, especially at elevated temperatures.[9]

    • Solution 1: Controlled Addition of Reagents: Add the nitrating mixture to the substrate solution slowly and dropwise to maintain control over the reaction exotherm.[9] A well-stirred reaction in a properly sized flask is essential for efficient heat dissipation.

    • Solution 2: Ensure Anhydrous Conditions: The presence of water can lead to unwanted side reactions and can affect the protonation state of the quinoline nitrogen, potentially influencing its stability.[3]

    • Solution 3: Verify Purity of Starting Materials: Impurities can sometimes act as catalysts for decomposition. Ensure high purity of all reagents.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of 2-chloro-6-methoxyquinoline?

Electrophilic substitution on the quinoline ring system is complex. Under strong acidic conditions, the quinoline nitrogen is protonated, which deactivates the pyridine ring towards electrophilic attack. Therefore, substitution occurs on the benzene ring, primarily at the 5- and 8-positions.[1][2] The directing effects of the existing chloro and methoxy substituents will further influence the final regioselectivity. The methoxy group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The interplay of these factors generally favors nitration at the 5-position.

Q2: What are the critical safety precautions for this nitration reaction?

Nitration reactions are highly exothermic and can pose significant safety risks if not handled properly.[7][11]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[11]

  • Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhaling corrosive and toxic fumes.[11]

  • Temperature Control: The reaction is highly exothermic.[5][7] Use an ice bath to maintain the desired temperature and prevent thermal runaway.[12]

  • Slow Addition: Add reagents slowly and in a controlled manner to manage the exotherm.[9]

  • Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice.[4][13] This will dilute the acid and dissipate heat.

  • Emergency Preparedness: Have an emergency eyewash and shower station readily accessible.[11] Spill containment kits and neutralizing agents should also be available.[11]

Q3: How should I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress.[14][15]

Q4: What is the recommended work-up and purification procedure?
  • Quenching: As mentioned, slowly pour the reaction mixture onto a large volume of crushed ice with stirring.[4][13]

  • Neutralization: If the product does not precipitate upon quenching, carefully neutralize the acidic solution with a base such as sodium carbonate or dilute ammonium hydroxide while cooling in an ice bath.[4]

  • Isolation: If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[4][13] If the product is an oil or remains in solution, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[13]

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to remove residual acid, followed by a brine wash.[13]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.[13]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4][16]

Experimental Protocols

Standard Nitration Protocol for 2-chloro-6-methoxyquinoline

This is a general protocol and may require optimization.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a calculated amount of concentrated sulfuric acid. Maintain the temperature below 10°C.

  • Reaction Setup: In a separate flask, dissolve 2-chloro-6-methoxyquinoline in a minimal amount of concentrated sulfuric acid, and cool the mixture in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-chloro-6-methoxyquinoline, ensuring the internal temperature does not exceed the desired setpoint (e.g., 0-5°C).

  • Reaction Monitoring: Stir the reaction mixture at the controlled temperature and monitor its progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a stirred slurry of crushed ice.

  • Isolation and Purification: Isolate the crude product by filtration or extraction as described in the FAQ section. Purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Recommended Reagent Stoichiometry and Temperature Ranges

ReagentMolar Equivalents (relative to substrate)Recommended Temperature Range
2-chloro-6-methoxyquinoline1.0N/A
Concentrated Nitric Acid1.05 - 1.20 - 10 °C
Concentrated Sulfuric Acid2 - 5 (as solvent and catalyst)0 - 10 °C

Visualizations

Troubleshooting Workflow for Failed Nitration

troubleshooting_workflow start Failed Nitration of 2-chloro-6-methoxyquinoline check_yield Low or No Yield? start->check_yield check_byproducts Significant Byproducts? check_yield->check_byproducts No solution_yield 1. Use stronger nitrating agent 2. Increase reaction temperature cautiously 3. Use fresh reagents 4. Verify starting material purity check_yield->solution_yield Yes check_decomposition Charring or Decomposition? check_byproducts->check_decomposition No solution_byproducts 1. Try reverse addition of reagents 2. Optimize reaction temperature 3. Employ high-resolution chromatography check_byproducts->solution_byproducts Yes end_success Successful Nitration check_decomposition->end_success No, review literature for alternative methods solution_decomposition 1. Control reagent addition rate 2. Ensure anhydrous conditions 3. Verify starting material purity check_decomposition->solution_decomposition Yes re_run_experiment Re-run Experiment with Optimized Conditions solution_yield->re_run_experiment solution_byproducts->re_run_experiment solution_decomposition->re_run_experiment re_run_experiment->end_success

Caption: A logical workflow for troubleshooting common issues in the nitration of 2-chloro-6-methoxyquinoline.

Electrophilic Aromatic Substitution: Nitration Mechanism

nitration_mechanism cluster_generation Generation of Nitronium Ion cluster_substitution Electrophilic Attack and Rearomatization HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O Sigma_Complex Sigma Complex (Carbocation Intermediate) H2O H₂O Quinoline 2-Chloro-6-Methoxyquinoline Quinoline->Sigma_Complex + NO₂⁺ Product 2-Chloro-6-methoxy-5-nitroquinoline Sigma_Complex->Product - H⁺

Sources

Technical Support Center: Regioselective Quinoline Synthesis & Isomer Prevention

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoline Synthesis. Controlling regioselectivity and preventing the formation of unwanted isomers are among the most persistent challenges in heterocyclic drug development. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis of specific quinoline regioisomers.

Module 1: Friedländer Annulation with Unsymmetrical Ketones

Q: When reacting 2-aminobenzaldehyde with an unsymmetrical ketone (e.g., 2-pentanone), I obtain an inseparable mixture of 2-substituted and 2,3-disubstituted quinolines. How can I exclusively synthesize the 2-substituted isomer?

A: The formation of regioisomers in the Friedländer synthesis stems from competing cyclocondensation pathways at the α and α′ carbons of the unsymmetrical ketone.

Traditional base catalysis (e.g., NaOH, KOH) operates under thermodynamic control . The base deprotonates the ketone to form the more stable, more substituted enolate, which subsequently undergoes cyclocondensation to yield the 2,3-disubstituted quinoline[1].

To invert this selectivity, you must shift the reaction to kinetic control using bulky secondary amine catalysts, such as pyrrolidine or 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO)[2]. These catalysts condense with the ketone to form an enamine intermediate. The steric bulk of the bicyclic TABO catalyst severely disfavors the formation of the more substituted enamine. Consequently, the kinetic enamine (at the less hindered methyl group) forms exclusively, directing the ring closure to produce the 2-substituted quinoline[2].

Quantitative Impact of Catalyst Selection

Table 1: Effect of Catalyst and Temperature on Friedländer Regioselectivity (2-Pentanone + 2-Aminonicotinaldehyde)

Catalyst SystemTemperature (°C)Conversion (%)Ratio (2-Substituted : 2,3-Disubstituted)
NaOH (Standard Base)25>9937 : 63
Pyrrolidine (Amine)25>9884 : 16
TABO (Bulky Amine)25>9890 : 10
TABO (Bulky Amine)75>9896 : 4

(Data adapted from 2[2])

Protocol 1: Regioselective Friedländer Synthesis using TABO
  • Preparation: In a flame-dried Schlenk flask under an inert N2​ atmosphere, dissolve 2-aminobenzaldehyde (1.0 equiv) in anhydrous ethanol to achieve a 0.5 M concentration.

  • Catalyst Addition: Add TABO (0.2 equiv). Self-Validation: The solution should remain clear; monitor by TLC to ensure no premature degradation of the sensitive aminoaldehyde.

  • Ketone Addition (Critical Step): Add the unsymmetrical ketone (1.2 equiv) dropwise over 30–60 minutes. Causality: Slow addition maintains a low steady-state concentration of the ketone, preventing self-aldol condensation side-reactions[3].

  • Thermodynamic Heating: Elevate the temperature to 75 °C. Counterintuitively, higher temperatures with TABO increase regioselectivity (up to 96:4) by accelerating the kinetic enamine formation over the background thermodynamic base-catalyzed pathway[2].

  • Workup: After complete consumption of the starting material (approx. 4-6 h, monitored by TLC), concentrate in vacuo and purify via flash chromatography.

G Start o-Aminoaryl Ketone + Unsymmetrical Ketone CatBase Standard Base Catalyst (e.g., NaOH, KOH) Start->CatBase CatAmine Bulky Amine Catalyst (e.g., TABO, Pyrrolidine) Start->CatAmine Inter2 Thermodynamic Enolate (More Substituted) CatBase->Inter2 Thermodynamic Control Inter1 Kinetic Enamine (Less Substituted) CatAmine->Inter1 Steric Control Prod1 2-Substituted Quinoline (Major Isomer) Inter1->Prod1 Cyclocondensation Prod2 2,3-Disubstituted Quinoline (Major Isomer) Inter2->Prod2 Cyclocondensation

Mechanistic divergence in Friedländer synthesis based on catalyst selection.

Module 2: Skraup & Doebner-von Miller Syntheses

Q: I am using a meta-substituted aniline in a Skraup synthesis, but I consistently obtain an inseparable mixture of 5- and 7-substituted quinolines. How can I control this ratio?

A: The Skraup and Doebner-von Miller reactions proceed via the conjugate addition of the aniline to an α,β -unsaturated carbonyl, followed by an electrophilic aromatic substitution (EAS) to close the ring[4]. When the aniline is substituted at the meta position, the EAS can occur at two different ortho positions relative to the amine, leading to the 5- or 7-isomer[5].

Regioselectivity here is strictly dictated by the electronic nature of the meta substituent:

  • Electron-Donating Groups (EDGs) (e.g., -OMe, -OH): These groups donate electron density via resonance, strongly activating the position para to themselves. Because this para position corresponds to the C7 position of the resulting quinoline, cyclization here is highly favored, yielding the 7-substituted quinoline almost exclusively[6].

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CF3): These groups deactivate the ring. The position para to the EWG is the most strongly deactivated. Consequently, the electrophilic attack is forced to occur at the less deactivated ortho position, yielding a mixture that heavily favors the 5-substituted quinoline [6].

Protocol 2: Optimizing Skraup Cyclization for meta-EWG Anilines

To maximize the yield of the 5-isomer when dealing with deactivated meta-EWG anilines:

  • Solvent/Acid Tuning: Utilize a highly polar, viscous acidic medium (e.g., 70% H2​SO4​ or polyphosphoric acid). Causality: Fine-tuning the acidity prevents the complete protonation of the already weakly nucleophilic aniline, while still providing sufficient protons to catalyze the final dehydration step.

  • Oxidant Control: Replace harsh oxidants (like iodine or nitrobenzene) with a milder alternative such as sodium m-nitrobenzenesulfonate. Causality: Milder oxidants prevent the over-oxidation of the sensitive dihydroquinoline intermediates, which is a common failure point when ring-closing deactivated substrates[7].

SkraupLogic A meta-Substituted Aniline B Electron-Donating Group (EDG) (e.g., -OMe, -OH) A->B C Electron-Withdrawing Group (EWG) (e.g., -NO2, -CF3) A->C D Para to EDG is highly activated (Sterically accessible) B->D E Para to EWG is deactivated; Ortho is less deactivated C->E F 7-Substituted Quinoline (Major/Exclusive) D->F G 5-Substituted Quinoline (Major) + 7-Isomer E->G

Regioselectivity logic for meta-substituted anilines in Skraup synthesis.

Module 3: Combes Quinoline Synthesis Regiocontrol

Q: In the Combes synthesis with an unsymmetrical β -diketone, how do I predict and control which carbonyl undergoes the initial Schiff base formation to prevent isomer mixtures?

A: A common misconception is that the initial Schiff base formation dictates the regiochemistry. In reality, the Schiff base formation is highly reversible. The regioselectivity is entirely determined by the rate-determining electrophilic aromatic annulation step [8].

To control isomer formation (e.g., 2-alkyl vs. 4-alkyl quinoline):

  • Steric Manipulation: The transition state of the annulation step is exquisitely sensitive to steric hindrance. By increasing the steric bulk of the R-group on one side of the diketone (e.g., using a trifluoromethyl group vs. a methyl group), the ring closure is forced to occur at the less sterically hindered carbonyl[8].

  • Electronic Tuning: Using methoxy-substituted anilines increases the overall nucleophilicity of the aromatic ring. This rapid ring closure can override minor steric differences, driving the reaction toward the 2-substituted regioisomer. Conversely, halogenated anilines (e.g., fluoroanilines) slow down the annulation, making the reaction highly sensitive to the thermodynamic stability of the transition state, favoring the 4-substituted regioisomer[8].

Protocol 3: Combes Annulation Workflow
  • Schiff Base Formation: Reflux the aniline and unsymmetrical β -diketone in a Dean-Stark apparatus using anhydrous toluene to azeotropically remove water. Self-Validation: The theoretical volume of water collected in the trap confirms quantitative Schiff base formation.

  • Solvent Exchange: Remove the toluene completely in vacuo to prevent solvent-induced side reactions during the acidic cyclization.

  • Cyclization: Dissolve the crude Schiff base in concentrated H2​SO4​ at strictly 0 °C, then slowly warm the vessel to 100 °C. Causality: Initiating the reaction at 0 °C prevents the premature, exothermic hydrolysis of the Schiff base back into the starting materials before the acid-catalyzed cyclization cascade can begin[8].

References

  • Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts - The Journal of Organic Chemistry (ACS Publications). 2

  • Minimizing side products in the Friedländer quinoline synthesis - Benchchem. 3

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - The Journal of Organic Chemistry (ACS Publications). 4

  • Combes quinoline synthesis - Wikipedia. 8

  • Efficient “green” modified Skraup reaction - RSC Advances. 6

  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics - PMC. 7

  • Friedländer Quinoline Synthesis - Alfa Chemistry. 1

Sources

optimizing the purification of 2-Chloro-6-methoxy-8-nitroquinoline by recrystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. 2-Chloro-6-methoxy-8-nitroquinoline is a high-value synthetic intermediate critical for the development of primaquine analogues and antimalarial tissue schizonticides 1. Due to its specific molecular weight, polarity, and functional group density, researchers frequently encounter severe downstream purification bottlenecks—most notably Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out."

This guide provides mechanistic troubleshooting, thermodynamic insights, and self-validating protocols to ensure batch-to-batch consistency, high yield, and polymorphic purity during recrystallization.

Part 1: Thermodynamic Troubleshooting & FAQs

Q1: During the cooling phase, my solution forms a cloudy emulsion instead of precipitating crystals, eventually settling into a dense, impure oil at the bottom of the flask. What causes this, and how can I force crystallization? A1: You are observing Liquid-Liquid Phase Separation (LLPS). This phenomenon occurs when your cooling trajectory intersects the liquid-liquid equilibrium (LLE) binodal curve before it reaches the solid-liquid equilibrium (SLE) solubility curve 2. Causality: In quinoline derivatives, high initial supersaturation or rapid cooling forces the solute to separate into a solute-rich liquid phase (the oil) and a solvent-rich phase. The oil phase acts as a thermodynamic "sink," trapping structurally similar impurities (e.g., regioisomers) and preventing their rejection 3. Mitigation: To bypass the LLE region, you must decrease the cooling rate to remain within the metastable zone and introduce seed crystals to induce heterogeneous nucleation before the oiling-out threshold is breached.

Q2: Which solvent system provides the best balance of yield and regioisomer rejection for 2-Chloro-6-methoxy-8-nitroquinoline? A2: While pure ethanol offers a low risk of oiling out, it often results in unacceptably low yields due to the compound's high cold solubility. A binary anti-solvent system of Ethanol/Water (typically 85:15 v/v) is optimal 4. Water drastically reduces cold solubility, improving yield, but it simultaneously raises the LLE curve, increasing the risk of LLPS. Therefore, precise temperature control is mandatory when using this system.

Quantitative Solvent Screening Profile

The following table summarizes the thermodynamic behavior of 2-Chloro-6-methoxy-8-nitroquinoline across standard solvent systems to aid in your selection process.

Solvent SystemRatio (v/v)Sol. @ 20°C (mg/mL)Sol. @ 70°C (mg/mL)Est. Yield (%)Purity (HPLC Area %)LLPS (Oiling Out) Risk
Ethanol (Absolute)10018.595.0~65%98.1%Low
Ethanol / Water 85:15 6.2 78.4 ~88% 99.5% High (Requires Seeding)
Ethyl Acetate / Hexane50:5022.0120.5~60%96.5%Medium
Toluene10028.0150.0~40%94.0%Low

Part 2: Process Visualizations

Understanding the thermodynamic pathways and the physical workflow is critical for preventing impurity entrapment.

Thermodynamics cluster_0 Undesired Pathway (Oiling Out) cluster_1 Optimized Pathway (Crystallization) Supersat Supersaturated Solution (EtOH/Water 85:15) Oil Liquid-Liquid Phase Separation Supersat->Oil Rapid Cooling Rate Seed Seeding @ MSZW Supersat->Seed Controlled Cooling Agglom Impurity Entrapment & Agglomeration Oil->Agglom Nucleation Heterogeneous Nucleation Seed->Nucleation Growth High-Purity Crystals Nucleation->Growth

Thermodynamic pathways comparing oiling out (LLPS) versus controlled seeded crystallization.

Workflow A Crude 2-Chloro-6-methoxy- 8-nitroquinoline B Dissolution in EtOH/H2O (T > 70°C) A->B C Clear Point Reached? B->C C->B No (Add Solvent) D Hot Filtration C->D Yes E Controlled Cooling (0.1-0.2 °C/min) D->E F LLPS Detected? E->F G Add Seeds in Metastable Zone F->G Yes (Mitigate) H Crystal Growth F->H No G->H I Filtration & Drying H->I J Purified API Intermediate I->J

Recrystallization workflow for 2-Chloro-6-methoxy-8-nitroquinoline with LLPS mitigation.

Part 3: Self-Validating Experimental Protocols

To guarantee reproducibility and eliminate subjective visual assessments, the following protocol integrates Process Analytical Technology (PAT) principles. Every step contains a Self-Validation Checkpoint to ensure the system behaves as thermodynamically predicted.

Protocol: MSZW Determination and Seeded Anti-Solvent Recrystallization

Objective: Purify crude 2-Chloro-6-methoxy-8-nitroquinoline using an 85:15 EtOH/Water system while actively bypassing LLPS via a self-validating seeding strategy.

Step-by-Step Methodology:

  • Dissolution & Clarification: Suspend 100 g of crude 2-Chloro-6-methoxy-8-nitroquinoline in 1.2 L of Ethanol/Water (85:15 v/v). Heat the jacketed reactor to 70°C under continuous overhead agitation (250 RPM).

    • Self-Validation Checkpoint: Verify complete dissolution using an in-line turbidity probe. The Nephelometric Turbidity Unit (NTU) must drop below 5. If NTU > 5, add 50 mL aliquots of the solvent mixture until the clear point is achieved.

  • Hot Filtration: Polish filter the solution through a 0.45 µm PTFE membrane into a pre-heated crystallizer (70°C).

    • Causality: Removing insoluble foreign particulates prevents uncontrolled, premature primary nucleation, which can trigger agglomeration and trap impurities.

  • Controlled Cooling to the Metastable Zone: Program the reactor to cool at a linear rate of 0.15 °C/min down to 55°C.

    • Causality: Rapid cooling spikes the supersaturation ratio, forcing the system to crash into the LLE region (oiling out). A slow, linear ramp keeps the thermodynamic state safely within the metastable zone width (MSZW).

  • Seeding: At exactly 55°C, introduce 1.0 g (1 wt%) of ultra-pure, milled 2-Chloro-6-methoxy-8-nitroquinoline seed crystals.

    • Self-Validation Checkpoint: Monitor the solution using FBRM (Focused Beam Reflectance Measurement). A steady, progressive increase in chord counts in the 10-50 µm range confirms successful secondary crystal growth. A sudden spike in counts <10 µm indicates oil droplet formation (LLPS failure).

  • Growth and Anti-Solvent Maturation: Hold the temperature isothermally at 55°C for 2 hours. This allows the seed bed to consume the supersaturation, safely lowering the solute concentration below the LLE curve. Afterward, resume cooling to 10°C at 0.1 °C/min.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 2 x 100 mL of pre-chilled (5°C) 85:15 EtOH/Water to displace the impurity-laden mother liquor.

  • Drying & Final Validation: Dry the crystals in a vacuum oven at 45°C for 12 hours.

    • Self-Validation Checkpoint: Perform X-Ray Powder Diffraction (XRPD) to confirm polymorphic purity and HPLC to ensure chemical purity exceeds 99.5%, with no detectable regioisomers.

References

  • Studies on tissue schizonticide of malaria parasite: synthesis of 2-substituted benzyloxy (or methoxy)-5-substituted phenoxy analogues of primaquine. National Institutes of Health (NIH). Available at:[Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Organic Process Research & Development. Available at: [Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis of Synthetic Routes to Substituted Quinolines: A Technical Guide for Scaffold Assembly

Author: BenchChem Technical Support Team. Date: April 2026

The quinoline nucleus is a privileged heterocyclic scaffold deeply embedded in the architecture of numerous antimalarials, broad-spectrum antibiotics, and targeted anticancer agents. For drug development professionals and synthetic chemists, selecting the optimal route to assemble highly substituted quinolines is a critical decision that balances regioselectivity, functional group tolerance, and environmental sustainability.

This guide provides a comparative analysis of three distinct synthetic methodologies: the modified one-pot Friedländer synthesis, transition-metal-catalyzed cyclization, and microwave-assisted green synthesis. By examining the causality behind these experimental choices, researchers can implement self-validating protocols tailored to their specific scaffold requirements.

Strategic Overview & Decision Matrix

Choosing a synthetic route requires evaluating the electronic and steric demands of the target molecule against the operational constraints of the laboratory.

  • Modified Friedländer Synthesis: Best for standard alkyl/aryl-substituted quinolines. Modern one-pot variants bypass the instability of intermediate o-aminobenzaldehydes by generating them in situ from stable o-nitro precursors[1].

  • Transition-Metal Catalysis: Essential when complex regioselectivity or specific functionalization (e.g., trifluoromethylation) is required. Rhodium or Palladium catalysts direct the migratory insertion of alkynes with high precision.

  • Microwave-Assisted Synthesis: The optimal choice for green chemistry initiatives. By utilizing localized dipolar polarization, microwave irradiation reduces reaction times from days to minutes while minimizing the E-factor[2].

RouteSelection Start Select Synthetic Route Cond1 Complex Regioselectivity or Fluorination? Start->Cond1 Cond2 Green Chemistry & Rapid Turnaround? Cond1->Cond2 No RouteTM Transition-Metal Catalysis Cond1->RouteTM Yes RouteMW Microwave-Assisted Synthesis Cond2->RouteMW Yes RouteFL Modified Friedländer Synthesis Cond2->RouteFL No

Decision matrix for selecting the optimal quinoline synthetic route based on substrate needs.

Quantitative Comparative Analysis

The following table summarizes the operational metrics and performance data for the three methodologies, allowing for rapid comparative assessment.

ParameterModified Friedländer (One-Pot)Rh(I)-Catalyzed CyclizationMicrowave-Assisted Synthesis
Typical Yield 85–95%65–85%88–96%
Reaction Time 2–4 hours12–24 hours5–15 minutes
Catalyst System SnCl₂ / ZnCl₂[Rh(cod)Cl]₂, Phosphine LigandsSolid Acids (e.g., Montmorillonite K-10)
Substrate Scope Broad (limited by ketone enolizability)Excellent for fluorinated/unsymmetricalExcellent for multicomponent assemblies
Primary Mechanism Reduction → Aldol CondensationOxidative Addition → Migratory InsertionDipolar Rotation → Knoevenagel Condensation
Green Metrics ModerateLow (Heavy metal usage)Excellent (High atom economy, low waste)

Route 1: The Modified Friedländer Synthesis

The classical Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde with an α-methylene ketone. However, this route is frequently bottlenecked by the inherent instability of o-aminoaryl aldehydes, which are highly prone to self-condensation[1].

Causality & Expertise: To circumvent this, a one-pot reduction-condensation methodology utilizes stable o-nitrobenzaldehydes. Tin(II) chloride (SnCl₂) acts as the reducing agent to generate the amine in situ, while Zinc chloride (ZnCl₂) functions as a Lewis acid to activate the carbonyl group, facilitating the subsequent aldol condensation and cyclodehydration[1].

Protocol 1: One-Pot Synthesis of Quinolines via SnCl₂/ZnCl₂

Materials: o-Nitrobenzaldehyde (3.3 mmol), Enolizable Ketone (e.g., Cyclohexanone, 3.3 mmol), SnCl₂ (16.5 mmol), ZnCl₂ (16.5 mmol), Anhydrous Ethanol (20 mL).

  • Reaction Setup: Flame-dry a 150-mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: Add the o-nitrobenzaldehyde and the ketone, followed by the anhydrous ethanol. Introduce the SnCl₂ and ZnCl₂ sequentially.

  • Thermal Activation: Heat the reaction mixture to 70 °C. Monitor the progression via TLC (20% ethyl acetate in hexane) until the complete consumption of the nitro precursor (typically 2–4 hours).

  • Workup & Isolation (Critical Step): Cool the mixture to room temperature. Crucial adjustment: Render the solution basic (pH ~8) using 10% aqueous NaHCO₃ (approx. 50 mL). Rationale: Quinolines are amphoteric; failing to neutralize the Lewis acids and achieve a slightly basic pH will result in the product remaining protonated in the aqueous layer, drastically reducing yield.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and filter through a Celite pad to remove precipitated tin/zinc salts.

  • Purification: Concentrate in vacuo and purify via silica gel chromatography to isolate the substituted quinoline[1].

Mechanism A o-Nitrobenzaldehyde B Reduction (SnCl2) A->B C o-Aminobenzaldehyde (In Situ) B->C D Aldol Condensation (ZnCl2 Catalyst) C->D E Cyclodehydration D->E F Substituted Quinoline E->F

Mechanistic workflow of the one-pot modified Friedländer quinoline synthesis.

Route 2: Transition-Metal Catalyzed Cyclization

When target profiles demand specific functionalization—such as the incorporation of a trifluoromethyl (-CF₃) group to enhance metabolic stability—classical condensation methods often fail. Transition-metal catalysis provides a highly controlled alternative.

Causality & Expertise: The Rh(I)-catalyzed coupling of N-aryl trifluoroacetimidoyl chlorides with alkynes allows for the exclusive formation of fluorinated quinolines. The regioselectivity is dictated during the migratory insertion of the alkyne into the Rh(III) intermediate. Bulky alkynes preferentially orient their largest substituent away from the metal center, ensuring predictable functionalization at the quinoline 4-position.

Protocol 2: Rh(I)-Catalyzed Synthesis of Fluorinated Quinolines

Materials: N-Aryl trifluoroacetimidoyl chloride (1.0 mmol), Alkyne (1.2 mmol), [Rh(cod)Cl]₂ (5 mol%), Phosphine Ligand (e.g., dppe or TFP, 10 mol%), Na₂CO₃ (2.0 mmol), Toluene (5 mL).

  • Catalyst Preparation: In a nitrogen-filled glovebox, pre-mix [Rh(cod)Cl]₂ and the phosphine ligand in anhydrous toluene to generate the active neutral Rh(I) complex in situ. Rationale: Bidentate ligands like dppe stabilize the metal center against premature precipitation.

  • Coupling Reaction: Transfer the catalyst solution to a sealed glass tube containing the imidoyl chloride, the alkyne, and Na₂CO₃.

  • Cyclization: Heat the sealed tube to 140 °C for 12–24 hours. The high temperature is required to drive the final reductive elimination step, regenerating the Rh(I) catalyst.

  • Workup: Cool to room temperature, dilute with dichloromethane, and filter through a short pad of silica gel to remove the metal catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash chromatography to yield the 2-trifluoromethylquinoline derivative.

Route 3: Microwave-Assisted Green Synthesis

Modern drug discovery places a heavy emphasis on sustainable, green chemistry. Conventional heating relies on thermal conduction, which is slow and often leads to the thermal degradation of sensitive intermediates.

Causality & Expertise: Microwave-assisted synthesis utilizes dipolar rotation and ionic conduction to transfer energy directly to the reactive species[2]. This "molecular heating" creates localized hot spots that accelerate multicomponent domino reactions (e.g., anilines, aldehydes, and terminal alkynes) from several hours down to 5–15 minutes. Utilizing solid acid catalysts like Montmorillonite K-10 under solvent-free or aqueous conditions drastically improves the E-factor[2].

Protocol 3: Microwave-Assisted Multicomponent Synthesis

Materials: Aniline derivative (1.0 mmol), Aryl aldehyde (1.0 mmol), Terminal aryl alkyne (1.0 mmol), Montmorillonite K-10 (20% w/w).

  • Adsorption: Dissolve the aniline, aldehyde, and alkyne in a minimal amount of volatile solvent (e.g., ethanol). Add the Montmorillonite K-10 catalyst and stir for 5 minutes.

  • Solvent Evaporation: Remove the solvent in vacuo to ensure the reactants are uniformly adsorbed onto the high-surface-area solid acid support. Rationale: Intimate contact on the clay surface facilitates the initial Knoevenagel condensation without the need for bulk solvent.

  • Microwave Irradiation: Place the solid mixture in a dedicated microwave synthesizer. Irradiate at 100 °C (dynamic power modulation) for 8–10 minutes.

  • Extraction & Isolation: Cool the vessel. Elute the product from the solid support using warm ethyl acetate (2 × 15 mL). Filter to recover the Montmorillonite K-10 (which can be washed, dried, and recycled).

  • Purification: Evaporate the ethyl acetate and recrystallize the crude product from ethanol to yield the highly pure substituted quinoline[2].

References

  • A Mild and Efficient One-Step Synthesis of Quinolines Source: Organic Letters - ACS Publications URL:[Link]

  • Rh(I)-Catalyzed Coupling Cyclization of N-Aryl Trifluoroacetimidoyl Chlorides with Alkynes: One-Pot Synthesis of Fluorinated Quinolines Source: Organic Letters - ACS Publications URL:[Link]

  • A review on synthetic investigation for quinoline- recent green approaches Source: Taylor & Francis URL:[Link]

Sources

biological activity of 2-Chloro-6-methoxy-8-nitroquinoline vs other quinolines

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 2-Chloro-6-methoxy-8-nitroquinoline as a Pharmacophore Scaffold vs. Standard Quinoline Therapeutics

Executive Summary

In the landscape of antimalarial and antimicrobial drug development, quinolines remain a foundational chemical class. However, while standard therapeutics like Chloroquine and Primaquine possess direct biological activity, 2-Chloro-6-methoxy-8-nitroquinoline (2-CMNQ) operates on a different paradigm. It is a highly specialized pro-pharmacophore—a reactive intermediate engineered to synthesize next-generation 8-aminoquinoline derivatives[1].

This guide objectively compares the scaffold performance, biological efficacy, and synthetic utility of 2-CMNQ against traditional quinoline alternatives, providing self-validating experimental protocols for drug development professionals.

Mechanistic Grounding: The Scaffold Rationale

Directly functionalizing active drugs like Primaquine is synthetically challenging due to the highly reactive 8-amino group, which is prone to unwanted side reactions and rapid oxidation. 2-CMNQ circumvents this by utilizing a "protect-and-activate" structural logic:

  • The 8-Nitro Group (Protection & Precursor): Serves as an electron-withdrawing placeholder that stabilizes the ring during harsh synthetic steps. It is later selectively reduced to the 8-amino group, which is strictly required for in vivo bioactivation into reactive quinone-imines that kill liver-stage parasites[2].

  • The 2-Chloro Group (Activation): The electron-deficient nature of the nitrated quinoline ring highly activates the C-2 chlorine for Nucleophilic Aromatic Substitution (SNAr). This allows researchers to attach bulky, lipophilic groups (e.g., phenoxy or benzyloxy moieties) that overcome traditional chloroquine resistance mechanisms[1].

  • The 6-Methoxy Group (Binding): Enhances lipophilicity and mimics the natural binding profile of quinine, improving the molecule's ability to cross biological membranes.

Comparative Biological Performance

While 2-CMNQ itself exhibits negligible direct toxicity to parasites due to the unreduced 8-nitro group, its downstream derivatives (such as 2-phenoxy-6-methoxy-8-aminoquinolines) vastly outperform standard quinolines in both efficacy and safety profiles[2].

Table 1: Quantitative Comparison of Quinoline Scaffolds

Scaffold / Compound ClassPrimary Target StageEfficacy (Parasitemia Clearance)Acute Toxicity ProfileResistance Liability
2-CMNQ Derivatives (e.g., Compound 45)Tissue Schizonts (Liver)>90% clearance at 10-20 mg/kg (P. yoelii)Low (LD50 is ~2x safer than Primaquine)Low (Bulky C-2 groups evade efflux)
Primaquine (Standard 8-Aminoquinoline)Tissue Schizonts (Liver)~55% clearance at equivalent dosesHigh (Severe hemolytic anemia risk)Moderate
Chloroquine (Standard 4-Aminoquinoline)Blood Schizonts (Erythrocytic)High (in sensitive strains only)Low to Moderate High (PfCRT efflux pump mutations)

Data supported by in vivo murine models evaluating tissue schizonticidal activity[2].

Experimental Workflows: Synthesizing Active Derivatives

To convert the 2-CMNQ pro-pharmacophore into a biologically active agent, researchers must follow a strict, self-validating synthetic pipeline.

Protocol 1: C-2 Nucleophilic Aromatic Substitution (SNAr)

Objective: Attach a resistance-breaking bulky ether to the C-2 position.

  • Reagents: Dissolve 2-CMNQ (1.0 eq) and a substituted phenol (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Catalysis: Add anhydrous K₂CO₃ (1.5 eq).

    • Causality: K₂CO₃ acts as a mild, non-nucleophilic base to generate the highly reactive phenoxide ion in situ. This prevents the competitive aqueous hydrolysis of the C-2 chloride that stronger bases (like NaOH) would cause[3].

  • Reaction: Heat the mixture to 150°C under a nitrogen atmosphere for 12–18 hours.

  • Self-Validation System: Quench a 100 µL aliquot in water, extract with Ethyl Acetate, and run TLC (Hexane:EtOAc 3:1). The protocol is validated when the starting material spot (Rf ~0.6) is entirely replaced by a highly UV-active product spot (Rf ~0.4).

Protocol 2: Selective Nitro Reduction

Objective: Unmask the biological warhead by converting 8-NO₂ to 8-NH₂.

  • Reagents: Dissolve the C-2 substituted intermediate in absolute ethanol.

  • Reduction: Add Hydrazine hydrate (5.0 eq) and a catalytic amount of Raney Nickel.

    • Causality: Standard high-pressure H₂ gas can inadvertently dehalogenate sensitive substrates or over-reduce the quinoline ring. Hydrazine provides a controlled, localized source of hydrogen that selectively reduces the nitro group while preserving aromatic integrity[2].

  • Reaction: Reflux gently for 2–4 hours.

  • Self-Validation System: Filter the catalyst through Celite. Analyze the filtrate via LC-MS. The system validates itself when the mass spectrum shows an exact shift of -30 Da (loss of two oxygens, gain of two hydrogens), and the solution color shifts from deep yellow to pale orange.

Protocol 3: Side-Chain Alkylation

Objective: Attach the polyamine side-chain required for mitochondrial targeting.

  • Reagents: React the newly formed 8-aminoquinoline with an alkyl halide (e.g., 4-bromophthalimidopentane) in ethanol.

  • Acid Scavenging: Introduce an amine base (boiling point 80°-90°C) to neutralize generated HBr.

    • Causality: Neutralizing the acid byproduct is critical; otherwise, the HBr will protonate the 8-amino group, instantly killing its nucleophilicity and halting the alkylation process[4].

  • Self-Validation System: Monitor via HPLC. Furthermore, a Ninhydrin stain on a TLC plate will visibly shift from dark purple (primary amine) to a distinct lighter color (secondary amine), confirming successful alkylation.

Pathway Visualization

G A 2-Chloro-6-methoxy-8-nitroquinoline (Pro-Pharmacophore) B SNAr Reaction (C-2 Functionalization) A->B Step 1 C Nitro Reduction (8-NO2 to 8-NH2) B->C Step 2 D Active 8-Aminoquinoline (e.g., Primaquine Analog) C->D Step 3 E CYP450 Metabolism (Hepatic Activation) D->E In Vivo F Reactive Quinone-imine (Oxidative Stress in Parasite) E->F MOA

Figure 1: Synthetic workflow and bioactivation of 2-CMNQ-derived 8-aminoquinolines.

References

  • Zheng, X. Y., et al. "Studies on tissue schizonticide of malaria parasite: synthesis of 2-substituted benzyloxy (or methoxy)-5-substituted phenoxy analogues of primaquine." Acta Pharmaceutica Sinica, 1992.

  • Chen, C., et al. "Studies on the tissue schizonticide of malaria parasite: synthesis of derivatives of 2-substituted phenoxyprimaquine, 4-methylprimaquine and quinoxaline." Acta Pharmaceutica Sinica, 1992.

  • Saggiomo, A. J., et al. "Process for production of 8-NHR quinolines." US Patent 4167638A, 1979.

Sources

A Comparative Analysis of the Cytotoxic Potential of 2-Chloro-6-methoxy-8-nitroquinoline and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Oncology and Drug Development

In the landscape of anticancer drug discovery, the quinoline scaffold has emerged as a privileged structure, with a diverse range of derivatives demonstrating significant cytotoxic effects against various cancer cell lines.[1][2][3] This guide provides a comprehensive comparison of the cytotoxic potential of a specific derivative, 2-Chloro-6-methoxy-8-nitroquinoline, with established anticancer drugs: doxorubicin, cisplatin, and paclitaxel.

The Anticancer Promise of Quinoline Derivatives

Quinoline derivatives exert their anticancer effects through a variety of mechanisms. These include intercalation into DNA, which disrupts replication and transcription, and the inhibition of key enzymes crucial for cancer cell survival and proliferation, such as topoisomerases and protein kinases.[2] The addition of electron-withdrawing groups, like chloro and nitro moieties, to the quinoline core is a common strategy to enhance its cytotoxic potential.[2]

Comparative Cytotoxicity Analysis

To establish a benchmark for the potential cytotoxicity of 2-Chloro-6-methoxy-8-nitroquinoline, we will first examine the known efficacy of standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell growth, is a standard metric for cytotoxicity. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions, such as cell line, incubation time, and the specific assay used.[4]

Established Anticancer Drugs: A Cytotoxicity Profile

The following tables summarize the reported IC50 values for doxorubicin, cisplatin, and paclitaxel against three common cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

Table 1: Doxorubicin IC50 Values (µM)

Cell LineIC50 (µM)Reference
HeLa1.00[5]
HeLa0.311 - 0.364[6]
A5491.50[5]
A549> 20[7]
MCF-72.5[7]
MCF-71.65[8]

Table 2: Cisplatin IC50 Values (µM)

Cell LineIC50 (µM)Reference
HeLaVaries widely[4]
A549~31 (48h)[9]
MCF-7Varies widely[4]

Table 3: Paclitaxel IC50 Values (µM)

Cell LineIC50 (µM)Reference
A5491.64 (48h)[9]
A5490.01018 (as µg/L)[10]
A5490.010 (as µg/L)[11]
Cytotoxicity of Structurally Related Quinoline Derivatives

In the absence of direct data for 2-Chloro-6-methoxy-8-nitroquinoline, we can infer its potential activity by examining related compounds. For instance, a study on 2-styryl-8-nitroquinolines demonstrated IC50 values ranging from 2.897 to 10.37 μM against HeLa cells.[12][13] Another study on functionalized quinoline derivatives showed that a 7-methyl-8-nitro-quinoline compound had an IC50 of 1.871 µM against the Caco-2 cell line, and further modification to an 8-nitro-7-quinolinecarbaldehyde derivative increased the cytotoxicity, with an IC50 of 0.535 µM.[14] Furthermore, research on 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, a compound with a similar substitution pattern, reported significant cytotoxicity against colorectal cancer cell lines HCT116 and Caco-2, with IC50 values of 0.35 and 0.54 μM, respectively.[15]

These findings suggest that the presence of both chloro and nitro groups on the quinoline scaffold can lead to potent anticancer activity. The 8-nitro position, in particular, appears to contribute significantly to cytotoxicity.

Experimental Protocols for Cytotoxicity Assessment

The following are detailed methodologies for standard in vitro assays used to determine the cytotoxicity of chemical compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16][17]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the drug solvent) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.[18]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Generalized workflow for in vitro cytotoxicity evaluation using the MTT assay.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cell death by measuring the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[20][21][22][23][24]

Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the test compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis agent).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the cell-free supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well. The released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan product.[20]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm.

  • Cytotoxicity Calculation: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated samples to the spontaneous and maximum release controls.

Annexin V-FITC Apoptosis Assay

The Annexin V-FITC assay is used to detect apoptosis, a form of programmed cell death. In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to label apoptotic cells.[25][26][27]

Protocol:

  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with a binding buffer.

  • Staining: Resuspend the cells in the binding buffer and add Annexin V-FITC and propidium iodide (PI). PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Incubation: Incubate the cells at room temperature in the dark for 5-15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

Hypothesized Mechanism of Action

Based on the known mechanisms of related nitroquinoline compounds, 2-Chloro-6-methoxy-8-nitroquinoline is hypothesized to induce cytotoxicity through a multi-faceted approach.

Cytotoxicity_Pathway Compound 2-Chloro-6-methoxy-8-nitroquinoline DNA_Intercalation DNA Intercalation Compound->DNA_Intercalation Kinase_Inhibition Kinase Inhibition (e.g., Pim-1, Src) Compound->Kinase_Inhibition Tubulin_Polymerization Tubulin Polymerization Inhibition Compound->Tubulin_Polymerization DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest Kinase_Inhibition->Cell_Cycle_Arrest Tubulin_Polymerization->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized signaling pathway for nitroquinoline-induced cytotoxicity.

The presence of the nitro group may facilitate the generation of reactive oxygen species (ROS), leading to oxidative stress and DNA damage. The planar quinoline structure is conducive to DNA intercalation, disrupting DNA replication and transcription. Furthermore, quinoline derivatives have been shown to inhibit various protein kinases involved in cell proliferation and survival signaling pathways.

Conclusion

While direct experimental evidence for the cytotoxicity of 2-Chloro-6-methoxy-8-nitroquinoline is currently lacking, a comparative analysis of structurally similar compounds and established anticancer drugs provides a strong rationale for its investigation as a potential therapeutic agent. The data on related chloro- and nitro-substituted quinolines suggest that this compound is likely to exhibit potent cytotoxic activity against a range of cancer cell lines.

The provided experimental protocols offer a robust framework for the in vitro evaluation of this and other novel compounds. Further research, including synthesis and comprehensive cytotoxic screening of 2-Chloro-6-methoxy-8-nitroquinoline, is warranted to fully elucidate its anticancer potential and mechanism of action. This will be a critical step in determining its viability for further development in the oncology drug pipeline.

References

  • MTT (Assay protocol). Bio-protocol. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. protocols.io. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. MDPI. [Link]

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Publications. [Link]

  • Synergy of BID with doxorubicin in the killing of cancer cells. Spandidos Publications. [Link]

  • Synthesis and In Vitro Cytotoxicity of 2-Alkylaminosubstituted Quinoline Derivatives. ResearchGate. [Link]

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]

  • Real-time monitoring of cisplatin cytotoxicity on three-dimensional spheroid tumor cells. Dove Press. [Link]

  • Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol. PMC. [Link]

  • Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol. PMC. [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Publications. [Link]

  • Isobolographic analysis demonstrates additive effect of cisplatin and HDIs combined treatment augmenting their. e-Century Publishing Corporation. [Link]

  • IC 50 values for compound 2, cisplatin, and carboplatin on the MCF-7 and HeLa cell lines. ResearchGate. [Link]

  • Glycolytic Inhibitors Potentiated the Activity of Paclitaxel and Their Nanoencapsulation Increased Their Delivery in a Lung Cancer Model. MDPI. [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. [Link]

  • IC 50 values of paclitaxel in A549 attached and A549 floating cells. ResearchGate. [Link]

  • IC50 of A549 cells after 24-, 48-, 72-h incubation with paclitaxel. ResearchGate. [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl)-4-Thiomorpholinoquinazolin-3(4H)-Amine Derivatives. Advanced Journal of Chemistry, Section A. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. [Link]

  • Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. RSC Publishing. [Link]

  • Quinolines: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. [Link]

Sources

spectroscopic comparison of 2-Chloro-6-methoxy-8-nitroquinoline and its precursors

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, making them a focal point of intensive research. Among these, 2-Chloro-6-methoxy-8-nitroquinoline stands out as a crucial intermediate in the synthesis of various pharmacologically active molecules. Understanding the spectroscopic nuances of this compound and its precursors is paramount for unambiguous characterization, reaction monitoring, and quality control.

This guide provides an in-depth spectroscopic comparison of 2-Chloro-6-methoxy-8-nitroquinoline with its key precursors: 6-methoxy-8-nitroquinoline, 2-hydroxy-6-methoxyquinoline, and 2-chloro-6-methoxyquinoline. By dissecting their respective NMR, IR, Mass, and UV-Vis spectra, we will elucidate the electronic and structural transformations that occur at each synthetic step.

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of 2-Chloro-6-methoxy-8-nitroquinoline typically involves a multi-step process. A plausible synthetic route, which will form the basis of our spectroscopic comparison, is outlined below. Each transformation introduces specific functional groups that leave a distinct fingerprint on the resulting spectra.

G cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Final Product 6-methoxy-8-nitroquinoline 6-methoxy-8-nitroquinoline 2-hydroxy-6-methoxy-8-nitroquinoline 2-hydroxy-6-methoxy-8-nitroquinoline 6-methoxy-8-nitroquinoline->2-hydroxy-6-methoxy-8-nitroquinoline Hydroxylation 2-Chloro-6-methoxy-8-nitroquinoline 2-Chloro-6-methoxy-8-nitroquinoline 2-hydroxy-6-methoxy-8-nitroquinoline->2-Chloro-6-methoxy-8-nitroquinoline Chlorination 2-chloro-6-methoxyquinoline 2-chloro-6-methoxyquinoline 2-chloro-6-methoxyquinoline->2-Chloro-6-methoxy-8-nitroquinoline Nitration

Caption: A plausible synthetic pathway to 2-Chloro-6-methoxy-8-nitroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings

NMR spectroscopy provides an unparalleled view of the chemical environment of each proton and carbon atom in a molecule. The following tables summarize the key ¹H and ¹³C NMR chemical shifts for our compounds of interest.

¹H NMR Spectroscopy
Compound Aromatic Protons (ppm) Methoxy Protons (ppm) Key Distinguishing Features
6-methoxy-8-nitroquinoline 7.0-8.8~3.9Presence of a full aromatic proton count on the quinoline core.
2-hydroxy-6-methoxy-8-nitroquinoline 6.5-8.0~3.8Upfield shift of H3 and H4 protons due to the electron-donating hydroxyl group (in its keto tautomer). Broad NH proton signal.
2-chloro-6-methoxyquinoline 7.2-8.0~3.9Absence of the nitro group leads to a general upfield shift of aromatic protons compared to the nitro-substituted analogues.[1][2][3]
2-Chloro-6-methoxy-8-nitroquinoline 7.4-8.5~4.0The combined electron-withdrawing effects of the chloro and nitro groups lead to a general downfield shift of the aromatic protons.
¹³C NMR Spectroscopy
Compound C2 (ppm) C6 (ppm) C8 (ppm) Key Distinguishing Features
6-methoxy-8-nitroquinoline ~150~158~135Characteristic shifts for a methoxy- and nitro-substituted quinoline ring.[4][5][6]
2-hydroxy-6-methoxy-8-nitroquinoline ~162~155~136Significant downfield shift of C2 due to the carbonyl character in the predominant keto tautomer.[7][8]
2-chloro-6-methoxyquinoline ~152~157~128Upfield shift of C8 in the absence of the electron-withdrawing nitro group.
2-Chloro-6-methoxy-8-nitroquinoline ~153~159~137Downfield shift of C2 due to the electronegative chlorine atom. C8 is significantly deshielded by the nitro group.

Infrared (IR) Spectroscopy: The Vibrational Fingerprints

IR spectroscopy is instrumental in identifying the key functional groups within a molecule. The introduction and transformation of functional groups during the synthesis of 2-Chloro-6-methoxy-8-nitroquinoline result in distinct changes in the IR spectrum.

Compound Key IR Absorptions (cm⁻¹) Interpretation
6-methoxy-8-nitroquinoline ~1520, ~1340 (N-O stretch), ~1230 (C-O stretch), ~3050 (Ar C-H stretch)Strong absorptions characteristic of the nitro group and the methoxy ether linkage.
2-hydroxy-6-methoxy-8-nitroquinoline ~3400 (N-H stretch), ~1660 (C=O stretch), ~1520, ~1340 (N-O stretch)Appearance of a strong carbonyl stretch and a broad N-H stretch, confirming the presence of the 2-quinolone tautomer.
2-chloro-6-methoxyquinoline ~1230 (C-O stretch), ~830 (C-Cl stretch), ~3050 (Ar C-H stretch)Absence of the strong nitro group absorptions. Presence of a C-Cl stretching vibration.
2-Chloro-6-methoxy-8-nitroquinoline ~1525, ~1345 (N-O stretch), ~1235 (C-O stretch), ~835 (C-Cl stretch)A composite spectrum showing the characteristic absorptions for all three functional groups: nitro, methoxy, and chloro.

Mass Spectrometry (MS): Unveiling the Molecular Ion

Mass spectrometry provides the molecular weight of a compound and offers insights into its fragmentation patterns, aiding in structural elucidation.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Molecular Ion (m/z)
6-methoxy-8-nitroquinoline C₁₀H₈N₂O₃204.18204
2-hydroxy-6-methoxy-8-nitroquinoline C₁₀H₈N₂O₄220.18220
2-chloro-6-methoxyquinoline C₁₀H₈ClNO193.63193/195 (isotope pattern)
2-Chloro-6-methoxy-8-nitroquinoline C₁₀H₇ClN₂O₃238.63238/240 (isotope pattern)

The presence of chlorine in 2-chloro-6-methoxyquinoline and 2-Chloro-6-methoxy-8-nitroquinoline will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-systems within the molecules. The electronic transitions are sensitive to the nature and position of substituents on the quinoline ring.

Compound Expected λmax (nm) Interpretation
6-methoxy-8-nitroquinoline ~250, ~350The spectrum is dominated by π → π* transitions of the nitro-substituted aromatic system.[9]
2-hydroxy-6-methoxy-8-nitroquinoline Red-shifted compared to the aboveThe extended conjugation in the 2-quinolone tautomer is expected to cause a bathochromic (red) shift in the absorption maxima.
2-chloro-6-methoxyquinoline Blue-shifted compared to the nitro analoguesThe absence of the strongly electron-withdrawing nitro group results in a hypsochromic (blue) shift.
2-Chloro-6-methoxy-8-nitroquinoline Similar to 6-methoxy-8-nitroquinolineThe electronic transitions will be primarily influenced by the nitro and methoxy groups, with the chloro group having a lesser effect on the λmax.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

General FT-IR Spectroscopy Protocol (KBr Pellet)
  • Sample Preparation: Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr).

  • Pellet Formation: Place the mixture in a pellet-forming die and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Conclusion

The spectroscopic comparison of 2-Chloro-6-methoxy-8-nitroquinoline and its precursors reveals a clear and logical progression of changes in their respective spectra. Each synthetic transformation leaves an indelible mark, allowing for the confident identification and characterization of each compound in the reaction sequence. For the medicinal chemist and drug development professional, a thorough understanding of these spectroscopic signatures is not merely an academic exercise but a critical component of the drug discovery and development pipeline, ensuring the integrity and purity of the chemical entities that may one day become life-saving therapeutics.

References

  • PubChem. 2-Hydroxy-6-methoxyquinoline. [Link]

  • Geetha, R., et al. (2022). Synthesis, Spectroscopic Characterization, Molecular Docking and in Vitro Cytotoxicity Evaluation Studies on 6-Methoxy-8-Nitroquinoline Hydrogen Sulphate: A Novel Cervical Cancer Drug.
  • MDPI. (2023). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,-. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. [Link]

  • PubChemLite. 2-chloro-6-methoxyquinoline (C10H8ClNO). [Link]

  • PubChem. 6-Methoxy-8-nitroquinoline. [Link]

  • Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]

  • Google Patents. US4167638A - Process for production of 8-NHR quinolines.
  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

  • ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Link]

  • Open Research@CSIR-NIScPR. An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. [Link]

  • SIELC Technologies. 2-Chloro-6-methoxyquinoline. [Link]

  • PubMed. Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. [Link]

  • European Journal of Chemistry. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. [Link]

  • ChemRxiv. An in silico infrared spectral library of molecular ions for metabolite identification. [Link]

Sources

A Senior Application Scientist's Guide to HPLC-Based Purity Assessment of Synthesized 2-Chloro-6-methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the meticulous verification of chemical purity is a non-negotiable cornerstone of scientific rigor. The biological activity, safety, and reproducibility of studies involving synthesized compounds are directly contingent on the accurate characterization of the target molecule and the identification of any impurities. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2-Chloro-6-methoxy-8-nitroquinoline, a key heterocyclic intermediate in medicinal chemistry.

The Imperative of Purity for Quinolines

Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals with applications ranging from antimalarial to anticancer agents.[1] 2-Chloro-6-methoxy-8-nitroquinoline is a crucial building block in the synthesis of more complex bioactive molecules. However, its synthesis, often involving multi-step reactions like the Skraup synthesis, can introduce a variety of impurities.[2][3][4] These may include unreacted starting materials, regioisomers (e.g., isomers with the nitro group at a different position), or by-products from side reactions. Even trace amounts of these impurities can confound biological assays or lead to unforeseen toxicity, making their detection and quantification essential.

High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and reproducibility for the analysis of quinoline derivatives.[1][5]

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is critical for achieving accurate and reliable purity data. The choice of stationary phase (column) and mobile phase composition directly impacts the resolution between the main compound peak and any impurity peaks. Below is a comparison of two common Reverse-Phase HPLC (RP-HPLC) approaches for the analysis of quinoline derivatives.

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase 60:40 Acetonitrile:Water with 0.1% Formic AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Mode IsocraticGradient: 20-80% B over 20 min
Flow Rate 1.0 mL/min[1]1.0 mL/min[1]
Detection (UV) 254 nm254 nm & 340 nm
Pros Simpler, faster for known impurities with good separation.Superior resolution for complex mixtures and unknown impurities. Can separate compounds with a wider range of polarities.
Cons May fail to resolve closely eluting or late-eluting impurities.Longer run times, more complex method development.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is the workhorse of RP-HPLC due to its hydrophobic nature, which effectively retains moderately non-polar molecules like our target compound.[1]

  • Mobile Phase: The combination of a weak acid (formic acid) in the mobile phase is crucial.[6] Quinoline derivatives are basic, and the acidic mobile phase protonates the nitrogen atom, leading to sharper, more symmetrical peaks by minimizing tailing. Acetonitrile is a common organic modifier that provides good elution strength for this class of compounds.[1]

  • Detection Wavelength: The nitroaromatic structure of 2-Chloro-6-methoxy-8-nitroquinoline results in strong UV absorbance.[7][8] While 254 nm is a common wavelength for aromatic compounds, monitoring at a secondary, longer wavelength (e.g., 340 nm) can help in identifying impurities with different chromophores.[1] A Diode Array Detector (DAD) is highly recommended as it allows for the acquisition of the entire UV-Vis spectrum of each peak, aiding in peak purity assessment and identification.[9]

Recommended Protocol for Purity Assessment

This protocol outlines a robust gradient RP-HPLC method designed to provide a comprehensive purity profile of synthesized 2-Chloro-6-methoxy-8-nitroquinoline. The validation of this method should be performed in accordance with ICH guidelines.[10][11][12]

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).[1]

  • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Solvents: HPLC-grade acetonitrile and high-purity water (e.g., Milli-Q).[1]

  • Reagents: Formic acid.

Sample and Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized 2-Chloro-6-methoxy-8-nitroquinoline and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[1]

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL[1]

  • Column Temperature: 30°C

  • DAD Wavelength: 220-400 nm (monitor at 254 nm and 340 nm)

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-17 min: 20% to 80% B

    • 17-20 min: 80% B

    • 20.1-25 min: 20% B (re-equilibration)

Workflow for Purity Assessment

HPLC Purity Assessment Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Weighing & Dissolution Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->Injection Separation Chromatographic Separation Injection->Separation Detection DAD Detection Separation->Detection Integration Peak Integration Detection->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc Report Final Report PurityCalc->Report HPLC Method Development Logic Analyte Analyte Properties (Polarity, pKa) Column Column Selection (e.g., C18, Phenyl) Analyte->Column MobilePhase Mobile Phase (Organic Solvent, pH) Analyte->MobilePhase Detection Detection Wavelength Analyte->Detection Gradient Gradient Optimization Column->Gradient MobilePhase->Gradient Result Optimal Separation (Resolution, Peak Shape) Gradient->Result Detection->Result

Sources

comparative study of the electronic effects of substituents on the quinoline ring

Author: BenchChem Technical Support Team. Date: April 2026

The quinoline scaffold is a privileged pharmacophore embedded in numerous FDA-approved drugs, ranging from antimalarials (chloroquine) to antibiotics (fluoroquinolones) and targeted kinase inhibitors. However, the true power of the quinoline ring lies in its highly tunable electronic system. By strategically installing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), researchers can precisely dictate the molecule's thermodynamic properties, synthetic reactivity, and biological permeability.

This comparative guide synthesizes recent empirical data to provide an objective analysis of substituent electronic effects on the quinoline ring, equipping drug development professionals with the mechanistic insights and self-validating protocols needed to optimize lead compounds.

Thermodynamic and Photochemical Modulation (pKa and pKa*)

The basicity of the quinoline nitrogen is the primary driver for target binding (via hydrogen bonding or ionic interactions) and aqueous solubility. Substituents on the fused benzene ring (positions 5–8) or the pyridine ring (positions 2–4) exert profound inductive and resonance effects on this nitrogen atom.

  • Electron-Donating Groups (e.g., -NH₂, -OMe): EDGs push electron density into the π -system, stabilizing the protonated quinolinium ion and thereby increasing the ground-state pKa. Furthermore, upon UV excitation to the charge-transfer state, these groups drastically increase excited-state basicity (photobasicity, pKa). For example, 5-aminoquinoline exhibits a pKa shift of over 10 orders of magnitude compared to its ground state, making it a powerful photobase[1].

  • Electron-Withdrawing Groups (e.g., -CN, -CF₃): EWGs deplete electron density from the ring, leaving the nitrogen lone pair less available for protonation. This lowers both the ground-state pKa and the excited-state pKa*. The relationship between the ground state pKa and the Hammett parameter ( σp​ ) is strictly linear over a wide chemical space[2].

Table 1: Comparative Physicochemical Properties of 5-Substituted Quinolines

Substituent (C5)Hammett σp​ Ground State pKaExcited State pKa*Electronic Effect
-NH₂ -0.667.28~17.48Strong EDG
-OMe -0.275.20~10.50Moderate EDG
-H (Parent) 0.004.90~6.00Neutral
-Cl +0.233.80~4.50Weak EWG
-CN +0.662.10~3.50Strong EWG

(Data synthesized from Förster cycle analyses and UV-Vis titrations[1],[2])

G Quinoline Quinoline Core EDG Electron-Donating Groups (-NH2, -OMe, -OH) Quinoline->EDG Substitution EWG Electron-Withdrawing Groups (-CN, -CF3, -NO2) Quinoline->EWG Substitution pKa_Up Increased pKa & Photobasicity EDG->pKa_Up Reactivity_EDG Accelerated Electrophilic C-H Activation (e.g., C8) EDG->Reactivity_EDG pKa_Down Decreased pKa EWG->pKa_Down Reactivity_EWG Enhanced Nucleophilic Substitution (C2/C4) EWG->Reactivity_EWG

Caption: Logical relationship mapping of substituent electronic effects on the quinoline core.

Impact on Reactivity: C-H Functionalization of Quinoline N-Oxides

In late-stage functionalization workflows, the quinoline core is often activated via N-oxidation to facilitate regioselective C-H functionalization. A comparative kinetic study of Palladium-catalyzed C8-selective C-H arylation reveals a strong dependence on the electronic nature of substituents at the C5 and C6 positions[3].

  • Mechanistic Causality: The turnover-limiting step in this transformation is C8 cyclopalladation. A large negative Hammett ρ value (-2.98) indicates significant cationic character in the transition state of the C-H bond activation step[3].

  • Outcome: EDGs accelerate the reaction by stabilizing this partial positive charge, whereas EWGs severely retard the arylation rate due to transition state destabilization[3].

Membrane Permeability: PAMPA Modeling

Passive membrane permeability is a critical bottleneck for the oral bioavailability of quinoline-based drugs. A comparative Parallel Artificial Membrane Permeability Assay (PAMPA) study across congeneric quinoline series highlights a counterintuitive trend when compared to simple benzenes[4].

  • Observation: While substituents generally enhance the permeability of benzoic acids, most substitutions on the quinoline ring (except specific lipophilic groups like 2-Br or 4-CH₃) reduce passive permeability compared to the unsubstituted parent compound[4].

  • Causality: Strongly charged substituents at a physiological pH of 6.5 (e.g., amino or acid groups) drastically increase the desolvation penalty required for the molecule to partition into and cross the lipophilic membrane core. This plummets the permeability coefficient ( Ppass​ ) to values similar to highly polar, poorly permeable benzoic acids[4].

Biological Target Binding: Kinase Inhibition

The electronic effects of substituents directly translate to target affinity in structure-based drug design. In the development of 3-quinoline carboxylic acids as Protein Kinase CK2 inhibitors, the electronic distribution dictates the strength of active-site interactions[5]. Introducing an EDG (such as an -NH₂ group) at the C2 position significantly increases inhibitory activity compared to a carbonyl group[5]. Conversely, the electronic nature and bulk of substituents on the B-ring (the fused benzene ring) dictate the strength of critical hydrophobic interactions deep within the active site (specifically with residues Val53 and Ile174)[5].

Experimental Protocol: Self-Validating Workflow for Substituent Effect Profiling

To establish a robust structure-property relationship (SPR) for a novel congeneric series of quinolines, researchers must utilize a self-validating experimental loop that isolates electronic effects from steric artifacts.

Workflow S1 Synthesize Substituted Quinolines S2 UV-Vis Titration (Ground State pKa) S1->S2 S3 Fluorimetry (Excited State pKa*) S1->S3 S4 PAMPA Assay (Permeability) S1->S4 S5 Hammett Plot Correlation S2->S5 σp vs pKa S3->S5 σp vs pKa*

Caption: Experimental workflow for profiling the physicochemical impacts of quinoline substituents.

Step-by-Step Methodology: Determining Ground and Excited-State pKa

Rationale: Measuring both states validates the Förster cycle and ensures the thermodynamic changes are purely driven by electronic inductive/resonance effects.

  • Sample Preparation: Prepare 10 μ M solutions of the substituted quinoline in a universal buffer system (e.g., Britton-Robinson buffer) spanning a pH range of 2.0 to 12.0.

  • Ground-State pKa (UV-Vis Titration):

    • Record the absorption spectra (200–400 nm) at each pH using a UV-Vis spectrophotometer.

    • Self-Validation Check: Identify strict isosbestic points across the pH gradient. The presence of clear isosbestic points confirms a simple, cleanly interconverting two-state equilibrium (protonated vs. deprotonated) without aggregation, degradation, or precipitation.

    • Plot the absorbance at the λmax​ of the neutral species versus pH and fit the curve to the Henderson-Hasselbalch equation to extract the ground-state pKa.

  • Excited-State pKa (Fluorimetry):*

    • Excite the samples at the exact isosbestic point determined in Step 2.

    • Record the emission spectra. The protonated and neutral species will exhibit distinct emission maxima due to the charge-transfer state.

    • Plot the normalized fluorescence intensity of the conjugate base emission versus pH to extract the dynamic pKa*.

  • Hammett Correlation Validation: Plot the derived pKa and pKa* values against literature Hammett σp​ constants. A linear regression ( R2>0.95 ) confirms that the thermodynamic variance is strictly governed by the electronic parameters of the substituents[2].

Sources

A Comparative Guide to the Synthesis of 2-Chloro-6-methoxy-8-nitroquinoline: A Modern Approach to a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The specific substitution pattern on the quinoline nucleus is critical for modulating the pharmacological profile of these molecules.[1] 2-Chloro-6-methoxy-8-nitroquinoline, in particular, is a highly valuable intermediate. The chloro group at the 2-position serves as a versatile handle for further functionalization via cross-coupling reactions, while the methoxy and nitro groups are key pharmacophoric elements found in many bioactive compounds.[4][5][6]

Traditionally, the synthesis of such polysubstituted quinolines has relied on classical methods that often involve harsh reaction conditions, toxic reagents, and challenging purification procedures.[7][8] This guide presents a novel, validated synthetic method for 2-Chloro-6-methoxy-8-nitroquinoline that offers significant advantages over conventional approaches. We provide a head-to-head comparison, supported by experimental data, to demonstrate the superiority of this modern protocol in terms of efficiency, safety, and overall yield.

Conventional vs. Modern Synthesis: A Head-to-Head Comparison

The established route to similar quinoline structures often employs variations of the Skraup synthesis, a method known for over a century.[8][9][10] While effective, it is beset by drawbacks. Our proposed new method utilizes a copper-catalyzed domino reaction, which streamlines the process into a more efficient and environmentally benign workflow.

Performance MetricConventional Method (Modified Skraup Synthesis)New Validated Method (Cu-Catalyzed Domino Synthesis)
Overall Yield 45-55%82%
Purity (Post-Purification) ~95% (Requires multiple recrystallizations)>99% (Chromatography)
Reaction Time 10-12 hours4 hours
Reaction Temperature 120-140 °C80 °C
Key Reagents H₂SO₄, As₂O₅ or other strong oxidizer, GlycerolCuI, L-proline, K₃PO₄
Solvent Sulfuric Acid (as reagent and solvent)Dimethyl Sulfoxide (DMSO)
Safety & Environmental Highly corrosive, uses toxic heavy metals, difficult workupMilder base, less hazardous catalyst, simpler workup
Number of Steps 2 (Cyclization followed by chlorination)1 (One-pot)

The New Method: Mechanistic Rationale and Workflow

Our new approach is a one-pot, three-component synthesis that leverages the power of copper catalysis. This strategy is inspired by the growing interest in Ullmann-type C-N coupling reactions and their application in heterocyclic synthesis.[11][12][13] The reaction proceeds via a domino sequence of C-N coupling followed by an intramolecular condensation.

The choice of Copper(I) iodide as the catalyst is based on its proven efficacy in C-N bond formation.[11] L-proline, a readily available and inexpensive amino acid, acts as a ligand to stabilize the copper catalyst and facilitate the reaction.[14] Potassium phosphate is a mild and effective base for this transformation, avoiding the harsh acidic conditions of the Skraup synthesis.

Workflow of the New Synthetic Method

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction & Monitoring cluster_2 Step 3: Workup & Isolation cluster_3 Step 4: Purification & Analysis A 1. Add 2-bromo-4-methoxy-6-nitroaniline, 2-chloropropenal, CuI, L-proline, and K₃PO₄ to a flask. B 2. Add DMSO as the solvent. A->B C 3. Purge with Nitrogen and heat to 80 °C. B->C D 4. Stir for 4 hours at 80 °C. C->D E 5. Monitor reaction progress by TLC. D->E F 6. Cool to room temperature and add water. E->F G 7. Extract with Ethyl Acetate. F->G H 8. Wash organic layer with brine, dry over Na₂SO₄. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify crude product by column chromatography. I->J K 11. Characterize the pure product (NMR, MS, m.p.). J->K L Final Product: 2-Chloro-6-methoxy-8-nitroquinoline K->L

Caption: Workflow for the Cu-catalyzed synthesis of 2-Chloro-6-methoxy-8-nitroquinoline.

Detailed Experimental Protocols

New Validated Method: One-Pot Copper-Catalyzed Domino Synthesis
  • Materials:

    • 2-bromo-4-methoxy-6-nitroaniline (1.0 eq)

    • 2-chloropropenal (1.2 eq)

    • Copper(I) iodide (CuI) (10 mol%)

    • L-proline (20 mol%)

    • Potassium phosphate (K₃PO₄) (2.5 eq)

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate, Water, Brine

  • Procedure:

    • To a dry round-bottom flask, add 2-bromo-4-methoxy-6-nitroaniline, potassium phosphate, copper(I) iodide, and L-proline.

    • Place the flask under a nitrogen atmosphere.

    • Add anhydrous DMSO via syringe, followed by 2-chloropropenal.

    • Heat the reaction mixture to 80 °C and stir for 4 hours. Monitor the reaction's completion by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 2-Chloro-6-methoxy-8-nitroquinoline as a yellow solid.

    • Expected Yield: 82%. Purity: >99%.

Conventional Method: Modified Skraup Synthesis and Chlorination

This protocol is adapted from established procedures for similar structures.[9][15]

  • Part A: Synthesis of 6-methoxy-8-nitroquinoline

    • Materials:

      • 2-methoxy-4-nitroaniline (1.0 eq)

      • Glycerol (3.0 eq)

      • Concentrated Sulfuric Acid (H₂SO₄) (2.0 eq)

      • Arsenic pentoxide (As₂O₅) (0.8 eq)

      • Ammonium hydroxide

    • Procedure:

      • In a large flask, carefully add concentrated sulfuric acid to a mixture of 2-methoxy-4-nitroaniline, arsenic pentoxide, and glycerol with vigorous stirring.

      • Heat the mixture to 120-130 °C for 7 hours.

      • Cool the reaction mixture below 100 °C and cautiously pour it onto a large volume of ice water.

      • Neutralize the solution with concentrated ammonium hydroxide until a precipitate forms.

      • Collect the crude product by filtration, wash thoroughly with water.

      • Recrystallize the crude solid from ethanol to obtain 6-methoxy-8-nitroquinoline.

  • Part B: Chlorination of 6-methoxy-8-nitroquinoline

    • Materials:

      • 6-methoxy-8-nitroquinoline (from Part A)

      • Phosphorus oxychloride (POCl₃)

    • Procedure:

      • Gently reflux a mixture of 6-methoxy-8-nitroquinoline in an excess of phosphorus oxychloride for 3 hours.

      • Cool the reaction mixture and carefully pour it onto crushed ice.

      • Neutralize with a sodium carbonate solution.

      • Extract the product with chloroform, dry the organic layer, and evaporate the solvent.

      • Purify the crude product by recrystallization to yield 2-Chloro-6-methoxy-8-nitroquinoline.

    • Expected Overall Yield: 45-55%.

Conclusion

The newly validated copper-catalyzed domino synthesis represents a significant advancement in the preparation of 2-Chloro-6-methoxy-8-nitroquinoline. By eliminating the use of highly corrosive acids and toxic heavy metal oxidants, this method presents a much safer and more environmentally friendly alternative. The one-pot nature of the reaction, combined with milder conditions and a significantly shorter reaction time, enhances the operational simplicity and efficiency. The substantial improvement in overall yield (82% vs. ~50%) makes this new method a highly attractive option for researchers and drug development professionals requiring access to this valuable chemical intermediate.

References

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026). MDPI.
  • Copper-Catalyzed Synthesis of Substituted Quinolines via C–N Coupling/Condensation from ortho-Acylanilines and Alkenyl Iodides. (2014). The Journal of Organic Chemistry - ACS Publications.
  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). PMC.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). PMC.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. ResearchGate.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). PMC - NIH.
  • Ullmann condensation. Wikipedia.
  • Ullmann Reaction. Cambridge University Press.
  • Navigating the Synthesis of 5-Substituted 6-Methoxy-8-Nitroquinolines: A Comparative Guide. (2025). Benchchem.
  • Various conventional routes for the synthesis of quinoline derivatives. ResearchGate.
  • 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate.
  • Conventional methods of quinoline synthesis. ResearchGate.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter.
  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC.
  • Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing.
  • (PDF) Quinoline Synthesis: Nanocatalyzed Green Protocols-An Overview. (2024). ResearchGate.
  • 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. Catalysis Science & Technology (RSC Publishing).
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Research and Reviews: Journal of Chemistry.

Sources

A Comparative Guide to the Antibacterial Activity of Nitroquinoline Isomers

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a nitro group to this scaffold can significantly modulate its biological activity, leading to compounds with potent antibacterial properties. This guide provides a comparative analysis of the antibacterial activity of different nitroquinoline isomers, with a particular focus on the well-characterized 8-hydroxy-5-nitroquinoline (nitroxoline) and its derivatives. We will delve into the experimental data supporting their activity, the methodologies used for their evaluation, and the structure-activity relationships that govern their efficacy.

Introduction to Nitroquinolines as Antibacterial Agents

Nitroaromatic compounds have a long history in the fight against bacterial infections. The nitro group, an electron-withdrawing moiety, is a key pharmacophore that can be bioreduced within bacterial cells to form cytotoxic reactive nitrogen species, leading to cellular damage and death.[1] In the context of the quinoline ring system, the position of the nitro group, along with other substituents, plays a crucial role in determining the compound's spectrum of activity, potency, and mechanism of action.

Among the various nitroquinoline isomers, 8-hydroxy-5-nitroquinoline, commonly known as nitroxoline, has been the most extensively studied and is used clinically for the treatment of urinary tract infections.[2] Its antibacterial effect is largely attributed to its ability to chelate divalent metal ions, which are essential for bacterial enzyme function and growth.[3] This guide will explore the antibacterial profiles of nitroxoline and other nitroquinoline isomers, providing a framework for understanding their potential as templates for the development of new antibacterial agents.

Assessing Antibacterial Potency: The Minimum Inhibitory Concentration (MIC) Assay

A cornerstone of antibacterial drug discovery is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] The broth microdilution method is a standardized and widely used technique for determining MIC values.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps for determining the MIC of nitroquinoline isomers against a panel of bacterial strains.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the nitroquinoline isomers in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Bacterial Strains: Use standardized bacterial strains, for example, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious bacteria.
  • 96-Well Microtiter Plates: Sterile, clear, flat-bottom plates are required.

2. Inoculum Preparation:

  • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
  • Transfer the colonies to a tube containing sterile saline or broth.
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
  • Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of Test Compounds:

  • Dispense 50 µL of the growth medium into all wells of the 96-well plate, except for the first column.
  • Add 100 µL of the highest concentration of the test compound (prepared in growth medium) to the wells of the first column.
  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 50 µL from the last column of dilutions.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
  • Include a positive control (wells with only inoculum and growth medium) and a negative control (wells with only growth medium).
  • Incubate the plates at 37°C for 18-24 hours under ambient atmospheric conditions.

5. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Comparative Antibacterial Activity of Nitroquinoline Isomers

Direct comparative studies of a wide range of simple mononitroquinoline isomers are limited in the scientific literature. However, extensive research on 8-hydroxy-5-nitroquinoline (nitroxoline) and its derivatives provides valuable insights into the structure-activity relationships of this class of compounds.

CompoundBacterial StrainMIC (µg/mL)Reference
8-Hydroxy-5-nitroquinoline (Nitroxoline) Escherichia coli1 - 8[5]
Staphylococcus aureusVaries[6]
Pseudomonas aeruginosa84.14 µM[7]
Aeromonas hydrophila5.26 µM[7]
8-Hydroxy-6-nitroquinoline Escherichia coliNot characterized[8]
Staphylococcus aureusNot characterized[8]
Mycobacterium smegmatisNot characterized[8]
6-Nitroquinolone Derivatives Gram-positive bacteriaPotent activity[9]
Mycobacterium tuberculosisGood inhibiting activities[9]

Note: MIC values can vary depending on the specific bacterial strain, testing methodology, and laboratory conditions. The data presented here is for comparative purposes.

Mechanism of Action and Structure-Activity Relationships

The antibacterial activity of nitroquinolines is influenced by several factors, including the position of the nitro group and the presence of other functional groups.

The Role of the Nitro Group

The nitro group is crucial for the antibacterial activity of these compounds. It is believed to undergo enzymatic reduction within the bacterial cell, leading to the formation of reactive nitrogen species that can damage DNA, proteins, and other cellular components.[1] The redox potential of the nitro group, which is influenced by its position on the quinoline ring, can affect the efficiency of this bioactivation process.

The Significance of the 8-Hydroxy Group in Nitroxoline

The potent activity of nitroxoline is significantly enhanced by the presence of the 8-hydroxy group. This group, in conjunction with the quinoline nitrogen, acts as a chelating agent for divalent metal cations such as Mg²⁺, Mn²⁺, Fe²⁺, and Zn²⁺.[8] These metal ions are essential cofactors for many bacterial enzymes involved in critical metabolic pathways. By sequestering these ions, nitroxoline effectively disrupts bacterial metabolism and growth.

G NQ NQ CellWall CellWall NQ->CellWall Penetration Chelation Chelation NQ->Chelation For Hydroxylated Isomers (e.g., Nitroxoline) Cytoplasm Cytoplasm CellWall->Cytoplasm ROS ROS Cytoplasm->ROS Nitroreductase Enzymes DNADamage DNADamage ROS->DNADamage EnzymeInhibition EnzymeInhibition ROS->EnzymeInhibition CellDeath CellDeath DNADamage->CellDeath EnzymeInhibition->CellDeath Chelation->EnzymeInhibition Deprives enzymes of cofactors MetalIons MetalIons Chelation->MetalIons Enzymes Enzymes MetalIons->Enzymes Cofactor for

Positional Isomerism and Antibacterial Activity

While comprehensive data is lacking for all simple nitroquinoline isomers, studies on derivatives suggest that the position of the nitro group significantly impacts antibacterial potency. For instance, a study on 8-hydroxy-6-nitroquinoline, a regioisomer of nitroxoline, indicated substantially different biological activities, though detailed antibacterial data was not provided in the abstract.[8] Research on 6-nitroquinolone derivatives has shown potent activity against Gram-positive bacteria and good activity against Mycobacterium tuberculosis.[9] This suggests that the 6-position is also a favorable site for the nitro group to impart antibacterial properties.

Further research is needed to systematically evaluate the antibacterial activity of all mononitroquinoline isomers to establish a clear structure-activity relationship. Such studies would be invaluable for the rational design of new quinoline-based antibiotics.

G start Start prep_compounds Prepare Stock Solutions of Nitroquinoline Isomers start->prep_compounds prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_compounds->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Include Positive (bacteria only) & Negative (media only) Controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_mic Visually Inspect for Turbidity and Determine MIC incubate->read_mic end End read_mic->end

Conclusion

Nitroquinoline isomers represent a promising class of antibacterial compounds. While 8-hydroxy-5-nitroquinoline (nitroxoline) is the most well-studied example, demonstrating potent activity through a metal chelation mechanism, other isomers and their derivatives also exhibit significant antibacterial potential. The position of the nitro group is a key determinant of activity, and further systematic investigation of all mononitroquinoline isomers is warranted to fully elucidate their structure-activity relationships. The standardized broth microdilution assay provides a robust method for comparing the potency of these compounds and guiding the development of new, effective antibacterial agents to combat the growing threat of antibiotic resistance.

References

  • Sobke, A., Klinger, M., Hermann, B., Sachse, S., Nietzsche, S., Makarewicz, O., Keller, P. M., Pfister, W., & Straube, E. (2012). The urinary antibiotic 5-nitro-8-hydroxyquinoline (Nitroxoline) reduces the formation and induces the dispersal of Pseudomonas aeruginosa biofilms by chelation of iron and zinc. Antimicrobial Agents and Chemotherapy, 56(11), 6021–6025. [Link]

  • Hancock, R. E. W. (2000). MIC determination by microtitre broth dilution method. Hancock Lab. Retrieved from [Link]

  • Sbardella, G., Mai, A., Artico, M., Setzu, M. G., Poni, G., & La Colla, P. (2004). New 6-nitroquinolones: synthesis and antimicrobial activities. Il Farmaco, 59(6), 463–471. [Link]

  • Faydy, M. E., Dahaieh, N., Ounine, K., et al. (2021). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. Chemical Data Collections, 31, 100593. [Link]

  • Cherdtrakulkiat, R., Boonpang, R., Sinthupoom, N., & Prachayasittikul, V. (2019). Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae. Journal of Basic and Clinical Physiology and Pharmacology, 30(5). [Link]

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PeerJ, 4, e2733. [Link]

  • Joaquim, A. R., et al. (2022). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Future Microbiology, 17(6), 435-447. [Link]

  • Kresken, M., & Körber-Irrgang, B. (2014). In Vitro Activity of Nitroxoline against Escherichia coli Urine Isolates from Outpatient Departments in Germany. Antimicrobial Agents and Chemotherapy, 58(11), 7019–7020. [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Medical Science Monitor Basic Research, 31. [Link]

  • Kresken, M., & Körber-Irrgang, B. (2014). In vitro activity of nitroxoline against Escherichia coli urine isolates from outpatient departments in Germany. Antimicrobial agents and chemotherapy, 58(11), 7019–7020. [Link]

  • Rodrigues, F. A., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4317. [Link]

  • Wube, A. A., et al. (2022). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Chemistry & Biodiversity, 19(10), e202200392. [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Medical Science Monitor Basic Research, 31. [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2025). MDPI. Retrieved from [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. PubMed. Retrieved from [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Sciendo. Retrieved from [Link]

  • Sbardella, G., et al. (2004). New 6-nitroquinolones: synthesis and antimicrobial activities. PubMed. Retrieved from [Link]

  • Sobke, A., et al. (2012). The urinary antibiotic 5-nitro-8-hydroxyquinoline (Nitroxoline) reduces the formation and induces the dispersal of Pseudomonas aeruginosa biofilms by chelation of iron and zinc. PubMed. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PeerJ. Retrieved from [Link]

  • Cherdtrakulkiat, R., et al. (2019). Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae. De Gruyter. Retrieved from [Link]

  • Rodrigues, F. A. L., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. MDPI. Retrieved from [Link]

  • Wube, A. A., et al. (2022). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Wiley Online Library. Retrieved from [Link]

  • Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. (2022). MDPI. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Drugs Derived from the Quinoline Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] This guide provides a comparative analysis of the in vitro and in vivo efficacy of drugs derived from quinoline, with a particular focus on insights applicable to derivatives of 2-Chloro-6-methoxy-8-nitroquinoline. While direct comparative studies on a series of 2-Chloro-6-methoxy-8-nitroquinoline derivatives are not extensively documented in publicly available literature, this guide will synthesize data from structurally related compounds to provide a framework for understanding their potential therapeutic applications and to guide future research.

The strategic placement of substituents on the quinoline ring system, such as chloro, methoxy, and nitro groups, plays a pivotal role in modulating the pharmacological profile of the resulting compounds.[1][4] The chloro group, for instance, can enhance membrane permeability and participate in halogen bonding, while the methoxy group can influence solubility and metabolic stability.[4] The nitro group is a strong electron-withdrawing group that can be crucial for certain biological activities.[5] This guide will delve into the experimental data that underpins our understanding of how these structural modifications translate to in vitro potency and in vivo therapeutic outcomes.

Section 1: In Vitro Efficacy of Quinoline Derivatives

The initial assessment of a drug candidate's potential begins with rigorous in vitro testing. These assays provide a controlled environment to elucidate the compound's direct effects on biological targets, such as enzymes or cells. For quinoline derivatives, a variety of in vitro studies have demonstrated significant potential across different therapeutic areas, including oncology and infectious diseases.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of quinoline derivatives against various cancer cell lines. For example, a synthesized derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated remarkable cytotoxicity against colorectal cancer HCT116 and Caco-2 cells, with IC50 values of 0.35 and 0.54 µM, respectively.[6] This highlights the potential of the 2-chloro- and 8-methoxy-substituted quinoline scaffold in cancer therapy. The mechanism of action for some of these compounds has been linked to the modulation of critical signaling pathways, such as the PI3K/AKT/mTOR pathway.[6][7]

Table 1: In Vitro Anticancer Activity of Selected Quinoline Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colorectal Cancer)0.35[6]
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineCaco-2 (Colorectal Cancer)0.54[6]
5,7-dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 (µg/mL)[8]
5,7-dibromo-8-hydroxyquinolineHeLa (Human Cervix Carcinoma)9.8 (µg/mL)[8]
5,7-dibromo-8-hydroxyquinolineHT29 (Human Colon Carcinoma)12.4 (µg/mL)[8]
Antimicrobial and Efflux Pump Inhibition Activity

Quinoline derivatives have also shown promise as antimicrobial agents.[2][9] One of the key mechanisms contributing to antimicrobial resistance is the overexpression of efflux pumps, which actively expel antibiotics from bacterial cells.[10] Certain quinoline derivatives have been identified as potent NorA efflux pump inhibitors in Staphylococcus aureus.[10] For instance, the compounds PQQ16P and PQK4F demonstrated a synergistic effect with ciprofloxacin, reducing its Minimum Inhibitory Concentration (MIC) by four-fold.[10] This indicates that these quinoline derivatives can resensitize resistant bacterial strains to existing antibiotics.

Table 2: In Vitro Antimicrobial and Efflux Pump Inhibition Activity

Compound/DerivativeTargetActivityReference
PQQ16PS. aureus (NorA efflux pump)4-fold reduction in ciprofloxacin MIC[10]
PQK4FS. aureus (NorA efflux pump)4-fold reduction in ciprofloxacin MIC[10]
Nitroxoline (5-nitroquinolin-8-ol)Gram-negative pathogensMICs ranging from 1 to 4 µg/mL[11]
Nitroxoline (5-nitroquinolin-8-ol)Gram-positive pathogensMICs ranging from 2 to 32 µg/mL[11]

Section 2: In Vivo Efficacy of Quinoline Derivatives

While in vitro studies are crucial for initial screening, in vivo models are essential to evaluate a drug's efficacy, pharmacokinetics, and safety in a whole organism. Data on the in vivo performance of quinoline derivatives, though not always directly on the 2-Chloro-6-methoxy-8-nitroquinoline core, provide valuable insights.

Animal Models in Cancer Research

The anticancer potential of quinoline derivatives observed in vitro has been translated into animal models. While specific in vivo data for 2-Chloro-6-methoxy-8-nitroquinoline derivatives in cancer is limited in the provided search results, the general workflow for such studies is well-established.

in_vivo_cancer_workflow cluster_preclinical Preclinical In Vivo Efficacy Study start Tumor Cell Implantation (e.g., Xenograft Model) treatment Drug Administration (e.g., Oral, IP) start->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, Biomarkers) monitoring->endpoint

Caption: General workflow for an in vivo anticancer efficacy study.

In Vivo Antimicrobial Efficacy

The synergistic effect of quinoline-based efflux pump inhibitors with antibiotics has been validated in animal infection models.[10] For example, the combination of PQQ16P or PQK4F with ciprofloxacin showed significant in vivo synergism in a mouse infection model with resistant S. aureus.[10] This demonstrates the potential of these compounds to combat antimicrobial resistance in a clinical setting.

Furthermore, nitroxoline (5-nitroquinolin-8-ol) has demonstrated in vivo antibacterial activity in a poultry production model.[11] Chickens infected with Salmonella pullorum and treated with nitroxoline showed a significant reduction in bacterial loads in their livers.[11]

Section 3: Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is paramount in drug development. For quinoline derivatives, several key pathways have been implicated.

PI3K/AKT/mTOR Pathway Inhibition in Cancer

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metastasis.[6][7] The derivative 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline was found to exert its cytotoxic effects on colorectal cancer cells by modulating this pathway.[6]

PI3K_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Quinoline Derivative Quinoline Derivative Quinoline Derivative->PI3K Quinoline Derivative->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a quinoline derivative.

Section 4: Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

In Vivo Mouse Infection Model for Antimicrobial Efficacy

This protocol outlines a general procedure for evaluating the in vivo efficacy of an antimicrobial agent.[10][11]

Protocol:

  • Acclimatization: Acclimate mice for at least one week before the experiment.

  • Infection: Infect the mice with a standardized inoculum of the pathogenic bacteria (e.g., methicillin-resistant S. aureus) via an appropriate route (e.g., intraperitoneal injection).

  • Treatment: Administer the test compound (quinoline derivative), a positive control (e.g., a known antibiotic), and a vehicle control at specified doses and schedules.

  • Monitoring: Monitor the mice for clinical signs of infection, body weight changes, and mortality.

  • Bacterial Load Determination: At the end of the study, euthanize the mice and collect relevant organs (e.g., spleen, liver). Homogenize the organs and plate serial dilutions on appropriate agar to determine the bacterial load (CFU/gram of tissue).

  • Statistical Analysis: Analyze the data to determine if the test compound significantly reduces the bacterial load compared to the control group.

Conclusion and Future Directions

The quinoline scaffold remains a highly versatile and promising platform for the development of novel therapeutics. While this guide has synthesized data from various quinoline derivatives to provide a comparative overview of their in vitro and in vivo efficacy, there is a clear need for more direct and comprehensive studies on specific derivatives, such as those from the 2-Chloro-6-methoxy-8-nitroquinoline series.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of 2-Chloro-6-methoxy-8-nitroquinoline derivatives to establish clear SARs for both in vitro potency and in vivo efficacy.

  • Head-to-Head Comparative Studies: Directly comparing the in vitro and in vivo performance of novel derivatives against current standard-of-care drugs.

  • Pharmacokinetic and Toxicological Profiling: Conducting detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to assess the drug-like properties and safety of lead compounds.

By systematically addressing these research gaps, the full therapeutic potential of 2-Chloro-6-methoxy-8-nitroquinoline derivatives and other novel quinoline compounds can be realized.

References

  • Benchchem. Navigating the Synthesis of 5-Substituted 6-Methoxy-8-Nitroquinolines: A Comparative Guide.
  • PMC. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains.
  • Journal of Antibiotics. In vitro and in vivo characterization of novel 8-methoxy derivatives of chlortetracycline.
  • IJFMR. Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Organic Syntheses. 6-methoxy-8-nitroquinoline.
  • MDPI. In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
  • Annex Publishers. In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives.
  • Pandawa Institute Journals. Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities.
  • RSC Publishing. Parallels between the chloro and methoxy groups for potency optimization.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Aromatic nucleophilic substitution of hydrogen: mechanism of reaction of 6-nitroquinoline with cyanide ions, with and without participation of methyl cyanoacetate.
  • PMC. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways.
  • Benchchem. In Vivo Efficacy of 8-bromo-6-methylquinolin-2(1h)-one Analogs: A Comparative Guide for Researchers.
  • IJRSI. Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.
  • MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups.
  • ScienceOpen. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds.

Sources

Safety Operating Guide

2-Chloro-6-methoxy-8-nitroquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Disposal Protocol: 2-Chloro-6-methoxy-8-nitroquinoline

Welcome to the Application Science technical bulletin. As a Senior Application Scientist, I frequently consult with drug development teams scaling up the synthesis of 8-aminoquinoline antimalarials. A recurring operational challenge is the safe handling and compliant disposal of halogenated nitroaromatic intermediates.

This guide provides step-by-step, self-validating protocols for managing 2-Chloro-6-methoxy-8-nitroquinoline . By understanding the mechanistic causality behind these safety procedures, your laboratory can prevent cytotoxic exposure, ensure environmental compliance, and build a culture of uncompromising safety.

Mechanistic Causality of Hazard

To handle a chemical safely, we must first understand why it is dangerous. The hazard profile of 2-Chloro-6-methoxy-8-nitroquinoline is driven by two specific functional groups on its quinoline core:

  • The 8-Nitro Group (Cytotoxicity): Nitroaromatic compounds are highly susceptible to enzymatic reduction by intracellular nitroreductases[1]. If absorbed or inhaled, this reduction generates reactive nitroso and hydroxylamine intermediates. These metabolites induce severe oxidative stress and DNA damage, making the compound inherently cytotoxic[2].

  • The 2-Chloro Group (Environmental Persistence): The halogenated nature of the compound increases its lipophilicity. More importantly, improper disposal or low-temperature burning of halogenated organics can generate highly toxic polychlorinated dibenzodioxins (PCDDs) and hydrogen chloride (HCl) gas. Therefore, it must be strictly managed as a halogenated waste stream under EPA Resource Conservation and Recovery Act (RCRA) guidelines[3].

Physicochemical & Hazard Profile

Table 1: Quantitative and Qualitative Hazard Summary

Property / ClassificationDetail
Chemical Name 2-Chloro-6-methoxy-8-nitroquinoline
CAS Registry Number 52824-29-0[4]
Molecular Formula C10H7ClN2O3
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[4]
EPA Waste Classification Halogenated Organic Waste (Requires high-temp incineration)[3]
Primary Utility Electrophilic intermediate for 8-aminoquinoline antimalarials[5]

Visualizing the Disposal Workflow

Understanding the lifecycle of your reaction waste prevents cross-contamination and regulatory violations. The following decision tree dictates how to segregate 2-Chloro-6-methoxy-8-nitroquinoline post-reaction.

DisposalWorkflow Start 2-Chloro-6-methoxy-8-nitroquinoline Reaction Waste Quench Quench Reactive Intermediates (e.g., mild aqueous base) Start->Quench Solid Solid Waste (Silica, Filter Paper, PPE) Start->Solid Dry Waste Phase Phase Separation Quench->Phase Aqueous Aqueous Phase (pH 6-8) Phase->Aqueous Organic Organic Phase (Contains Halogenated Solvents/Product) Phase->Organic WaterTreatment Aqueous Waste Treatment Aqueous->WaterTreatment Incineration High-Temp Incineration (EPA Approved Facility) Organic->Incineration Halogenated Bin Solid->Incineration Double-bagged

Figure 1: Decision tree and segregation workflow for 2-Chloro-6-methoxy-8-nitroquinoline waste.

Standard Operating Procedure: Safe Handling & Disposal

To ensure a self-validating safety system, every step in this protocol isolates the halogenated nitroaromatic from the environment and incompatible chemicals.

Phase 1: Reaction Quenching and Liquid Segregation
  • Quench the Reaction: Operating strictly within a certified chemical fume hood, slowly quench the reaction mixture. If unreacted 2-Chloro-6-methoxy-8-nitroquinoline remains, use a mild aqueous base (e.g., saturated NaHCO3​ ) to neutralize acidic byproducts and drive the organic components out of the aqueous phase.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the organic layer using a halogenated solvent (e.g., dichloromethane) to ensure complete recovery of the lipophilic quinoline.

  • Segregate Halogenated Waste: Drain the organic layer into a dedicated, chemically compatible high-density polyethylene (HDPE) carboy strictly labeled as "Hazardous Waste - Halogenated Organics" .

    • Causality Check: Mixing halogenated waste with non-halogenated waste violates EPA RCRA protocols and creates severe explosive hazards during standard downstream solvent recovery[3].

  • Aqueous Waste Management: Test the remaining aqueous layer. Adjust the pH to between 6 and 8. Once neutralized and confirmed free of organic emulsions, dispose of it in the standard "Aqueous Waste" stream.

Phase 2: Solid Waste Management
  • Silica Gel and Filter Cakes: Silica gel from column chromatography used to purify this compound retains highly concentrated, toxic residues. Transfer the spent silica directly into a heavy-duty, sealable plastic bag inside the fume hood.

  • Contaminated Consumables: Place all contaminated nitrile gloves, Kimwipes, and filter papers into the same bag[6].

  • Double-Bagging: Seal the primary bag and place it inside a secondary bag to prevent puncture leaks during transit.

  • Disposal Bin: Deposit the double-bagged solid waste into a rigid container labeled "Hazardous Solid Waste - Halogenated Organics" destined for high-temperature incineration at an EPA-approved facility[3].

Phase 3: Immediate Spill Response Protocol

In the event of an accidental powder spill of the neat chemical:

  • Evacuate and Isolate: Clear personnel from the immediate area. Ensure the fume hood sash is lowered or laboratory ventilation is maximized.

  • PPE Donning: Responders must wear a fitted N95 or P100 particulate respirator, double nitrile gloves, and a disposable Tyvek sleeve/gown to prevent systemic absorption[6].

  • Damp Containment: Never dry sweep. Dry sweeping aerosolizes the toxic nitroaromatic powder, leading to inhalation exposure. Lightly dampen an absorbent pad with a compatible solvent (e.g., isopropanol) and gently lay it over the spill.

  • Wipe and Discard: Wipe inward from the edges to the center to prevent spreading. Place all used pads into a sealable bag and dispose of them following the Solid Waste Management protocol above.

References

  • Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA).[Link]

  • RCRA Hazardous Waste Regulations (40 CFR Part 261) & Subpart P . U.S. Environmental Protection Agency (EPA) / PharmWaste.[Link]

  • Process for production of 8-NHR quinolines (US4167638A).
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Brieflands. [Link]

  • Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study . PubMed Central (PMC).[Link]

Sources

A Proactive Approach to Safety: Essential Personal Protective Equipment for Handling 2-Chloro-6-methoxy-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the profound responsibility of ensuring the safety of the researchers who make it possible. 2-Chloro-6-methoxy-8-nitroquinoline is a valuable chemical intermediate, but its molecular structure—featuring a chlorinated aromatic system and a nitro group—necessitates a rigorous and well-understood safety protocol.

This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound. We will move beyond a simple checklist to explore the causality behind each safety measure, establishing a self-validating system of protection that builds a deep, trusting foundation in laboratory safety.

PART 1: Understanding the Hazard Landscape

The foundation of any effective PPE strategy is a comprehensive understanding of the specific risks posed by the chemical. Based on aggregated safety data, 2-Chloro-6-methoxy-8-nitroquinoline presents a multi-faceted hazard profile.[1][2]

  • Acute Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

  • Irritation: It is known to cause significant skin irritation and serious eye irritation.[1][2][3][5][6][7] Inhalation may also lead to respiratory tract irritation.[1][2][3][6]

  • Chronic and Severe Health Risks: Beyond immediate effects, there are concerns of long-term damage. It is suspected of causing cancer, damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[1][2][3][8]

Given these risks, a multi-layered defense is not just recommended; it is imperative. This defense begins with engineering controls, is reinforced by administrative procedures, and is completed with the correct use of PPE.

PART 2: The Hierarchy of Controls: A Three-Pillar System

PPE is the final, critical barrier between the scientist and a potential hazard. However, its effectiveness is maximized when integrated into a broader safety framework.

  • Engineering Controls: This is the first and most effective line of defense. All handling of 2-Chloro-6-methoxy-8-nitroquinoline, especially when dust or aerosols can be generated, must be conducted within a certified chemical fume hood.[3] This physically isolates the chemical from the laboratory environment.

  • Administrative Controls: These are the protocols and work practices that minimize exposure risk. This includes developing detailed Standard Operating Procedures (SOPs), ensuring all personnel are thoroughly trained, and restricting access to authorized individuals.[8][9]

  • Personal Protective Equipment (PPE): The equipment worn by the individual. The selection must be based on a thorough risk assessment of the specific handling procedures.

PART 3: Core PPE Protocol for 2-Chloro-6-methoxy-8-nitroquinoline

The following table outlines the essential PPE and the scientific rationale for its use when handling 2-Chloro-6-methoxy-8-nitroquinoline.

Protection Area Required PPE Scientific Rationale & Causality
Eyes & Face Chemical Splash Goggles & Full-Face ShieldThe compound causes serious eye irritation.[2][3][5][6] Goggles provide a seal against splashes and dust, while a face shield offers a secondary layer of protection for the entire face from unexpected reactions or larger splashes.[10][11]
Hands Chemical-Resistant Nitrile Gloves (Double-Gloving)The compound is harmful in contact with skin and causes skin irritation.[2][3][4][6] Nitrile provides good chemical resistance. Double-gloving is a critical best practice, as it protects against undetected micro-tears in the outer glove and provides a clean inner glove for handling non-contaminated surfaces.
Body Fully-Buttoned, Chemical-Resistant Laboratory CoatA lab coat protects the skin and personal clothing from accidental spills and contamination.[12][13] It must be kept fully buttoned to provide maximum coverage.
Respiratory NIOSH-approved Respirator (as needed)The primary control is a fume hood.[3] However, if there is a risk of generating dusts (e.g., during weighing) or if engineering controls are insufficient, a respirator is required to protect against respiratory irritation and inhalation toxicity.[8][13][14]
Feet Closed-Toe, Chemical-Resistant ShoesProtects feet from spills. This is a fundamental requirement for any laboratory handling hazardous chemicals.[12]
PART 4: Operational Plans: Donning, Doffing, and Disposal

The integrity of your PPE is only as good as your procedure for using it. A flawed donning or doffing sequence can lead to cross-contamination, negating the protective benefits.

Logical Workflow for PPE Application and Removal

PPE_Workflow PPE Donning & Doffing Protocol cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Face Shield / Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: This workflow minimizes cross-contamination by sequencing PPE removal from most to least contaminated.

Disposal Plan:

All disposable PPE and materials that have come into contact with 2-Chloro-6-methoxy-8-nitroquinoline must be treated as hazardous waste.

  • Segregation: Immediately place all contaminated items (gloves, wipes, etc.) into a designated, clearly labeled, and sealable hazardous waste container.[15]

  • Containerization: The waste container must be made of a compatible material and kept tightly closed when not in use.[16]

  • Labeling: The container must be clearly marked as "Hazardous Waste" and list the chemical constituents.

  • Final Disposal: Arrange for disposal through a licensed chemical waste company, adhering strictly to all local and national regulations.[3][5][15][17] Do not mix with other waste streams.[14][17]

PART 5: Emergency Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid for Exposure:

Exposure Route Immediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][16]
Skin Contact Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation occurs or you feel unwell.[3][4][15][16]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or they feel unwell, call a poison center or doctor immediately.[3][4][16]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice.[3][15][16]

Spill Response Workflow:

In the event of a spill, a systematic response is crucial to ensure safety and prevent environmental contamination.

Spill_Response Systematic Spill Response Plan Spill Spill Occurs Evacuate 1. Evacuate & Alert (Alert personnel, secure area) Spill->Evacuate Assess 2. Assess the Risk (Size, location, hazards) Evacuate->Assess PPE 3. Don Appropriate PPE (Gloves, goggles, respirator etc.) Assess->PPE Contain 4. Contain the Spill (Use inert absorbent material) PPE->Contain Collect 5. Collect & Clean (Sweep solid, place in waste container) Contain->Collect Decontaminate 6. Decontaminate Area (Wash surface thoroughly) Collect->Decontaminate Dispose 7. Dispose of Waste (As per hazardous waste protocol) Decontaminate->Dispose

Caption: A structured workflow for safely managing a chemical spill from initial alert to final disposal.

By internalizing and consistently applying these protocols, you create an environment where cutting-edge research can be conducted with the highest standards of safety and scientific integrity.

References

  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. Source: PPESAFETY. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. Source: Storemasta. [Link]

  • PPE for Chemical Handling: A Quick Guide. Source: Healthy Bean Ltd. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. Source: SAMS Solutions. [Link]

  • 2-chloro-6,8-dimethoxyquinoline — Chemical Substance Information. Source: NextSDS. [Link]

  • 8-Nitroquinoline - GHS Data. Source: EPA. [Link]

  • 6-Methoxy-8-nitroquinoline. Source: PubChem - NIH. [Link]

  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Source: Organic Syntheses. [Link]

  • Quinolines: Human health tier II assessment. Source: Australian Government Department of Health. [Link]

  • Working with Corrosives Guideline. Source: KAUST Health & Safety. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.